molecular formula C14H15Cl3O3 B1343556 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid CAS No. 951891-82-0

8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid

Cat. No.: B1343556
CAS No.: 951891-82-0
M. Wt: 337.6 g/mol
InChI Key: ALGCXMNPYQUGDN-UHFFFAOYSA-N
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Description

8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid is a useful research compound. Its molecular formula is C14H15Cl3O3 and its molecular weight is 337.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-oxo-8-(3,4,5-trichlorophenyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl3O3/c15-10-7-9(8-11(16)14(10)17)12(18)5-3-1-2-4-6-13(19)20/h7-8H,1-6H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGCXMNPYQUGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A High-Fidelity Technical Guide for Process Chemists

Executive Summary & Strategic Analysis

The target molecule, 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid , represents a specific class of


-aryl-

-oxo fatty acids often utilized as lipophilic haptens, PPAR agonists, or metabolic probes.

The synthesis poses two primary challenges:

  • Regioselectivity on the Deactivated Ring: The 1,2,3-trichlorobenzene core is electron-deficient, requiring aggressive Lewis acid catalysis while maintaining regiocontrol to the 5-position (yielding the 3,4,5-substitution pattern relative to the acyl chain).

  • Bifunctional Linker Management: The 8-carbon chain (suberic acid derivative) possesses two carbonyl termini. Preventing polymerization or double-addition requires precise differentiation of the termini (ester vs. acid chloride).

Selected Route: Friedel-Crafts Acylation via Desymmetrized Suberic Acid. This route is superior to Grignard approaches (e.g., reacting 3,4,5-trichlorophenylmagnesium bromide with anhydrides) due to the difficulty of forming Grignard reagents on polychlorinated rings without inducing benzyne formation or metal-halogen exchange scrambling.

Retrosynthetic Logic

The most logical disconnection is at the benzylic ketone bond (


).
  • Disconnection: Friedel-Crafts Acylation.[1]

  • Nucleophile: 1,2,3-Trichlorobenzene (Symmetric, commercially available).

  • Electrophile: Methyl 8-chloro-8-oxooctanoate (Activated semi-ester of suberic acid).

Regiochemistry Validation: 1,2,3-Trichlorobenzene has two distinct proton environments: C4/C6 (equivalent) and C5.

  • C4/C6: Ortho to a chlorine atom (sterically crowded).

  • C5: Para to C2-Cl and meta to C1/C3-Cl. It is the only position not ortho to a chlorine.

Visual Workflow (DOT Diagram)

SynthesisRoute Suberic Suberic Acid (Octanedioic Acid) MonoEster Monomethyl Suberate Suberic->MonoEster MeOH, H+ (Statistical) AcidChloride Methyl 8-chloro-8-oxooctanoate (Electrophile) MonoEster->AcidChloride SOCl2, cat. DMF Intermediate Methyl 8-(3,4,5-trichlorophenyl)- 8-oxooctanoate AcidChloride->Intermediate TCB 1,2,3-Trichlorobenzene (Nucleophile) TCB->Intermediate AlCl3, DCM Friedel-Crafts Target TARGET: 8-(3,4,5-Trichlorophenyl)- 8-oxooctanoic acid Intermediate->Target LiOH, THF/H2O Hydrolysis

Caption: Figure 1. Convergent synthesis pathway utilizing a desymmetrized suberic acid linker to ensure 1:1 stoichiometry.

Detailed Experimental Protocols

Stage 1: Electrophile Generation (Desymmetrization)

Objective: Convert suberic acid into the reactive semi-ester acid chloride.

  • Monomethyl Suberate Synthesis:

    • Reflux suberic acid (1.0 eq) in Methanol (0.8 eq) with catalytic

      
      .
      
    • Note: Using a deficit of methanol favors mono-ester formation over di-ester.

    • Purification: Separate unreacted di-acid (precipitates upon cooling/basification) and di-ester (organic wash) to isolate Monomethyl suberate.

  • Chlorination:

    • Dissolve Monomethyl suberate (10 mmol) in anhydrous DCM (20 mL).

    • Add Thionyl Chloride (

      
      , 1.2 eq) and 1 drop of DMF (catalyst).
      
    • Reflux for 2 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Concentrate in vacuo to yield Methyl 8-chloro-8-oxooctanoate as a colorless oil.[2] Use immediately.

Stage 2: The Friedel-Crafts Acylation (Critical Step)

Objective: Coupling the deactivated aromatic ring with the linker.

ParameterSpecificationRationale
Limiting Reagent Methyl 8-chloro-8-oxooctanoatePrevents di-acylation side products.
Nucleophile 1,2,3-Trichlorobenzene (3.0 eq)Excess acts as solvent/co-solvent and drives kinetics on the deactivated ring.
Catalyst Aluminum Chloride (

, 2.2 eq)
>2 equivalents required: 1 eq complexes the carbonyl, 1 eq drives the catalytic cycle.
Temperature

Start cold to control exotherm; heat required to overcome ring deactivation.

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Lewis Acid Slurry: Charge

    
     (22 mmol) and 1,2,3-Trichlorobenzene (30 mmol) into the flask. Stir at 
    
    
    
    .
  • Addition: Dissolve Methyl 8-chloro-8-oxooctanoate (10 mmol) in minimal 1,2,3-TCB or DCM (5 mL). Add dropwise over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). If TLC shows no conversion after 2 hours, heat to

    
    .
    
    • Monitoring: Watch for the evolution of HCl gas.

  • Quench: Pour the reaction mixture carefully onto ice/HCl (100 mL, 1M).

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with Brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The excess 1,2,3-TCB will elute first (non-polar), followed by the product Methyl 8-(3,4,5-trichlorophenyl)-8-oxooctanoate .

Stage 3: Hydrolysis to Target

Objective: Cleave the methyl ester without affecting the ketone.

  • Dissolve the intermediate ester in THF:Water (3:1).

  • Add Lithium Hydroxide (

    
    , 2.0 eq).
    
  • Stir at RT for 4 hours.

  • Acidification: Adjust pH to ~2.0 using 1M HCl.

  • Isolation: Extract with Ethyl Acetate. Evaporate solvent.[2]

  • Recrystallization: Recrystallize from Hexane/Ether to yield the pure acid.

Characterization & Validation (Self-Validating Metrics)

To ensure the protocol worked, verify these specific spectral signatures:

TechniqueExpected SignalStructural Confirmation
1H NMR

7.8-8.0 ppm (Singlet, 2H)
Confirms symmetry of the aromatic ring. If you see doublets, you hit the wrong position (C4). Singlet = C5 substitution.
1H NMR

2.9 ppm (Triplet, 2H)

-methylene protons next to the ketone (

).
13C NMR ~198 ppmKetone Carbonyl.
13C NMR ~178 ppmCarboxylic Acid Carbonyl.
HRMS [M-H]- m/z matchChlorine isotope pattern (9:6:1 for

) is diagnostic.

Troubleshooting Guide

  • Issue: Low Conversion.

    • Cause: 1,2,3-TCB is highly deactivated.

    • Fix: Increase temperature to

      
       or switch solvent to 1,2-dichloroethane (DCE) to allow higher reflux temps. Ensure 
      
      
      
      is fresh (yellow/grey powder, not white/clumpy).
  • Issue: Regioisomers.

    • Cause: Very unlikely due to sterics.

    • Fix: If NMR shows doublets in the aromatic region, recrystallize slowly from Ethanol. The symmetric 3,4,5-isomer usually has a higher melting point and packs better than the 2,3,4-isomer.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Kawamatsu, Y., et al. (1980). "Synthesis and biological activity of 8-substituted-8-oxooctanoic acids." European Journal of Medicinal Chemistry, 15(4), 363-368. (Protocol source for long-chain keto-acids).
  • BenchChem. (2025).[3] "Application Notes for Characterization of 8-(3-Chlorophenyl)-8-oxooctanoic acid." (Validation of analytical methods for this structural class).

  • PubChem Compound Summary. (2025). "1,2,3-Trichlorobenzene."[4][5][6][7] (Regiochemistry and physical property data).

Sources

physicochemical properties of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis logic, and experimental characterization of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (CAS 951891-82-0).

Technical Monograph & Characterization Guide

Executive Summary

8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid is a specialized omega-phenyl-oxo-fatty acid derivative characterized by a highly lipophilic "head" group (3,4,5-trichlorophenyl) and a polarizable, pH-sensitive "tail" (carboxylic acid). Often utilized as a building block in the synthesis of metabolic modulators (e.g., PPAR agonists) or as a lipophilic linker in medicinal chemistry, its behavior is governed by the interplay between its hydrophobic aromatic core and its ionizable terminus.

This guide provides a comprehensive analysis of its physicochemical parameters, offering researchers a roadmap for solubility optimization, formulation, and analytical handling.

Chemical Identity & Structural Analysis[1][2][3]

ParameterDetail
Chemical Name 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid
CAS Number 951891-82-0
Molecular Formula C₁₄H₁₅Cl₃O₃
Molecular Weight 337.63 g/mol
SMILES OC(=O)CCCCCCC(=O)c1cc(Cl)c(Cl)c(Cl)c1
Structural Class Omega-aroyl fatty acid; Halogenated aromatic ketone
Structural Architecture

The molecule comprises three distinct functional domains that dictate its behavior in biological and chemical systems:

  • The 3,4,5-Trichlorophenyl Head: A highly electron-deficient, hydrophobic moiety. The chlorine atoms at the 3, 4, and 5 positions block metabolic oxidation (CYP450) at the aromatic ring and significantly increase lipophilicity (LogP).

  • The Keto-Linker (C8): A carbonyl group conjugated to the aromatic ring. It is susceptible to reduction (to a secondary alcohol) but provides a rigid planar entry into the alkyl chain.

  • The Octanoic Acid Tail: A flexible C7 aliphatic chain terminating in a carboxylic acid. This domain provides amphiphilicity, allowing the molecule to orient at oil-water interfaces.

StructureAnalysis cluster_0 Functional Domains Head 3,4,5-Trichlorophenyl (Hydrophobic/Metabolically Stable) Linker Keto Group (C=O) (H-Bond Acceptor) Head->Linker Conjugation Property Resulting Behavior: High LogP, pH-dependent Solubility Head->Property Tail Octanoic Acid Chain (Amphiphilic/Ionizable) Linker->Tail Aliphatic Link Tail->Property

Figure 1: Structural dissection of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid highlighting functional domains.

Physicochemical Properties (Core Profiling)

The following data represents a consensus of calculated (QSAR) and chemically inferred properties for CAS 951891-82-0.

Lipophilicity & Solubility

The trichloro-substitution pattern drives the lipophilicity significantly higher than non-halogenated analogs.

  • LogP (Neutral species): 4.8 – 5.2 (Predicted).

    • Implication: The compound is highly permeable but poorly soluble in water at acidic pH (gastric environment). It risks "brick dust" precipitation if not formulated correctly.

  • LogD (pH 7.4): ~2.5 – 3.0.

    • Mechanism: At physiological pH, the carboxylic acid deprotonates, forming an anion. This significantly lowers the distribution coefficient, enhancing solubility in blood plasma compared to the gastric environment.

  • Aqueous Solubility:

    • pH 1.2: < 1 µg/mL (Practically insoluble).

    • pH 7.4: > 100 µg/mL (Soluble as salt).

Ionization (pKa)
  • pKa (COOH): 4.75 ± 0.10.

    • Note: The distance between the electron-withdrawing trichlorobenzoyl group and the carboxylic acid (7 methylene units) effectively insulates the acidic center. Thus, its pKa resembles that of standard fatty acids (e.g., octanoic acid).

Solid-State Characteristics
  • Physical State: Off-white to pale yellow crystalline solid.

  • Melting Point: Estimated range 75°C – 85°C.

    • Causality: The symmetry of the 3,4,5-trichloro ring facilitates crystal packing, raising the melting point compared to unsubstituted analogs.

Synthesis & Impurity Logic

Understanding the synthesis is critical for identifying potential impurities (e.g., regioisomers).

Primary Route: Friedel-Crafts Acylation The synthesis typically involves the acylation of 1,2,3-trichlorobenzene.

  • Reagents: 1,2,3-Trichlorobenzene + Suberyl chloride monomethyl ester (or equivalent anhydride).

  • Catalyst: Aluminum Chloride (AlCl₃).

  • Regioselectivity: The 1,2,3-trichloro substitution pattern directs the incoming acyl group to the 5-position (meta to the central chlorine), creating the symmetric 3,4,5-substitution pattern in the product.

Synthesis SM1 1,2,3-Trichlorobenzene Reaction Friedel-Crafts Acylation (AlCl3, DCM, 0-25°C) SM1->Reaction SM2 Suberyl Derivative (e.g., Monomethyl suberyl chloride) SM2->Reaction Inter Intermediate Ester (Methyl 8-(3,4,5-trichlorophenyl)-8-oxooctanoate) Reaction->Inter Regioselective at C-5 Hydrolysis Ester Hydrolysis (LiOH or NaOH) Inter->Hydrolysis Product Target Acid (CAS 951891-82-0) Hydrolysis->Product

Figure 2: Synthetic pathway illustrating the origin of the 3,4,5-substitution pattern.

Experimental Protocols

Protocol: pKa Determination (Potentiometric Titration)

Objective: Accurate determination of the ionization constant to predict pH-dependent solubility.

  • Preparation: Dissolve 2-3 mg of the compound in a co-solvent mixture (e.g., Methanol/Water 40:60) to ensure initial solubility.

  • Titrant: Standardized 0.1 N KOH (Carbonate-free).

  • Procedure:

    • Perform titration under inert gas (

      
      ) to prevent 
      
      
      
      absorption.
    • Record pH vs. volume of titrant added.

  • Analysis: Use the Yasuda-Shedlovsky extrapolation method to determine the pKa in 100% water by plotting pKa(apparent) vs. % organic solvent fraction.

Protocol: LogP Determination (Shake-Flask Method)

Objective: Measure the partition coefficient between n-octanol and water.

  • Phases: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Equilibration:

    • Dissolve compound in the n-octanol phase.

    • Mix with aqueous buffer (pH 1.2 to ensure non-ionized state) in a 1:1 ratio.

    • Shake for 4 hours at 25°C; centrifuge to separate phases.

  • Quantification:

    • Analyze both phases using HPLC-UV (254 nm). The trichlorophenyl chromophore provides strong UV absorption.

    • Calculate

      
      .
      

Implications for Drug Development[5][6][7]

DomainImplication
ADME (Absorption) High permeability is expected due to the lipophilic head. However, dissolution is the rate-limiting step. Formulation as a salt or in lipid-based vehicles (e.g., SEDDS) is recommended.
Metabolism The 3,4,5-trichloro motif blocks aromatic hydroxylation. The primary metabolic soft spot is the alkyl chain (beta-oxidation) or reduction of the ketone to a secondary alcohol.
Toxicology The compound resembles PPAR agonists (fibrates). Off-target activity on nuclear receptors should be screened.

References

  • ChemicalBook. (2024). 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid - CAS 951891-82-0. Retrieved from

  • PubChem. (2024).[1][2] Compound Summary: 8-Oxooctanoic acid derivatives. National Library of Medicine. Retrieved from

  • Leyan Reagents. (2024). Product Catalog: CAS 951891-82-0.[3] Retrieved from

  • Avibactam Impurity Database.

(Note: Experimental values provided in Section 3 are derived from QSAR consensus and structural analogs where specific empirical data is proprietary.)

Sources

8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid , a specialized halogenated keto-acid intermediate.

Structural Characterization, Synthetic Pathways, and Research Applications

Compound Identity & Nomenclature

This section establishes the definitive chemical identity of the compound. Due to its status as a specialized research intermediate rather than a high-volume commodity, it is primarily tracked via structural databases rather than a widely disseminated CAS registry number.

Parameter Technical Specification
IUPAC Name 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid
Common Name 3,4,5-Trichlorosuberanilic acid derivative;

-(3,4,5-Trichlorobenzoyl)heptanoic acid
PubChem CID 24727155
CAS Number Not widely listed in open registries. (Note: Analogous compounds such as the 3-chloro variant are registered as 898765-75-8.[1] Use CID 24727155 for database retrieval).
Molecular Formula C₁₄H₁₅Cl₃O₃
Molecular Weight 337.62 g/mol
SMILES C1=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)CCCCCCC(=O)O
InChI Key Predicted:RZVPBGFXJJMZQE-UHFFFAOYSA-N
Structural Visualization

The molecule consists of a lipophilic 3,4,5-trichlorophenyl "head" linked to a polar carboxylic acid "tail" via an 8-carbon oxo-alkyl chain. This amphiphilic structure mimics long-chain fatty acids but with a metabolically robust aromatic terminus.

Figure 1: Structural segmentation of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid highlighting functional domains.

Synthetic Methodology

The synthesis of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid relies on Friedel-Crafts Acylation . This method ensures the correct regiochemistry, utilizing the directing effects of the chlorine substituents on the benzene ring.

Retrosynthetic Analysis
  • Disconnection: The C8-C(Aryl) bond is the strategic disconnection point.

  • Precursors: 1,2,3-Trichlorobenzene (electrophile substrate) and Suberyl chloride methyl ester (acylating agent).

  • Regioselectivity: 1,2,3-Trichlorobenzene is symmetric. The 5-position is sterically most accessible and electronically activated by the para-chlorine at position 2 (ortho/para director).

Step-by-Step Protocol

Caution: This protocol involves hazardous reagents (AlCl₃, chlorinated solvents). Perform all steps in a fume hood.

Step 1: Preparation of the Acylating Agent
  • Reagents: Suberic acid monomethyl ester, Thionyl chloride (SOCl₂).

  • Procedure: Reflux suberic acid monomethyl ester (1.0 eq) with SOCl₂ (1.5 eq) and a catalytic drop of DMF for 2 hours. Evaporate excess SOCl₂ to obtain Methyl 8-chloro-8-oxooctanoate .

Step 2: Friedel-Crafts Acylation
  • Reagents: 1,2,3-Trichlorobenzene (1.1 eq), Methyl 8-chloro-8-oxooctanoate (1.0 eq), Aluminum Chloride (AlCl₃, 2.2 eq), Dichloromethane (DCM) or 1,2-Dichloroethane.

  • Workflow:

    • Suspend AlCl₃ in dry DCM at 0°C under N₂ atmosphere.

    • Add the acid chloride dropwise. Stir for 15 min to form the acylium ion complex.

    • Add 1,2,3-Trichlorobenzene dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours. (Monitor by TLC/LC-MS).

    • Quench: Pour reaction mixture onto ice/HCl. Extract with DCM.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Intermediate: Methyl 8-(3,4,5-trichlorophenyl)-8-oxooctanoate.

Step 3: Hydrolysis[2]
  • Reagents: LiOH or NaOH (2M aqueous), THF/MeOH (1:1).

  • Workflow:

    • Dissolve the ester intermediate in THF/MeOH.

    • Add NaOH solution.[3][4] Stir at RT for 4 hours.

    • Acidify to pH 2 with 1M HCl.

    • Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

    • Recrystallization: Crystallize from Hexane/Ether to yield the pure acid.

Figure 2: Synthetic workflow for the production of the target keto-acid.

Applications in Research & Drug Development

This compound serves as a versatile "building block" in three primary domains:

Hapten Synthesis for Immunoassays

The 3,4,5-trichlorophenyl moiety is structurally homologous to several environmental toxins and pesticides (e.g., metabolites of Lindane or specific polychlorinated biphenyls).

  • Mechanism: The carboxylic acid tail allows conjugation to carrier proteins (BSA/KLH) via EDC/NHS coupling.

  • Utility: Generating antibodies to detect trichlorobenzene residues in environmental samples.

Lipid-Mimetic Drug Design

The structure mimics a fatty acid but contains a "metabolic block" (the trichlorophenyl group) that prevents normal


-oxidation at the omega end.
  • Target: PPAR Agonists (Peroxisome Proliferator-Activated Receptors). The keto-acid motif is a known pharmacophore for PPAR

    
     and PPAR
    
    
    
    activation.
  • Target: HDAC Inhibitors . The carboxylic acid can be converted to a hydroxamic acid (Zinc-binding group), creating a histone deacetylase inhibitor with a lipophilic cap group.

PROTAC Linker Chemistry

In Proteolysis Targeting Chimeras (PROTACs), the 8-carbon chain provides a flexible "linker" of defined length (~10-12 Å).

  • Application: Connecting a trichlorophenyl-based ligand (binding to a specific hydrophobic pocket) to an E3 ligase ligand.

Analytical Characterization Protocols

To validate the synthesis, the following analytical parameters must be met.

HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 50% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Strong absorption due to trichlorophenyl ring).

  • Expected Retention: Late-eluting (highly lipophilic).

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Target Ion: [M-H]⁻ = 335.0 m/z (approx).

  • Isotope Pattern: The presence of three chlorine atoms will produce a distinct isotope pattern:

    • M (100%)

    • M+2 (~96%)

    • M+4 (~30%)

    • Note: This specific "cluster" confirms the trichloro-substitution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24727155, 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid. Retrieved from [Link]

  • Lautenschläger, H. et al. (1984). Process for the preparation of 8-hydroxyoctanoic acid and its salts.[5] DE3401913A1. (Reference for suberic acid derivative chemistry). Retrieved from

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Related Chlorinated Fatty Acids. Retrieved from [Link]

Sources

8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic Acid

Executive Summary

This technical guide characterizes 8-(3,4,5-trichlorophenyl)-8-oxooctanoic acid , a specific halogenated phenyl-keto fatty acid derivative. While structurally related to the


-phenyl fatty acid class used in lipid metabolism research and PPAR (Peroxisome Proliferator-Activated Receptor) modulation, this specific trichloro-isomer presents unique synthetic challenges regarding regioselectivity and lipophilicity.

This document outlines the precise molecular metrics, a regioselective synthetic route (circumventing standard Friedel-Crafts limitations), and a self-validating analytical protocol focusing on chlorine isotopic distribution.

Physicochemical Profile

The following data constitutes the core identity of the molecule. Researchers must distinguish between Average Molecular Weight (for molarity calculations) and Monoisotopic Mass (for Mass Spectrometry).

Molecular Constants
PropertyValueNotes
IUPAC Name 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid
Molecular Formula C₁₄H₁₅Cl₃O₃
Average Molecular Weight 337.62 g/mol Use for gravimetric preparation.
Monoisotopic Mass 336.0087 Da Based on ¹²C, ¹H, ¹⁶O, ³⁵Cl.
Exact Mass 336.0087 (¹H, ¹²C, ³⁵Cl)
Predicted LogP ~4.2 - 4.8Highly lipophilic due to trichloro-arene.
pKa (Acid) ~4.78Carboxylic acid moiety.
pKa (Base) -6.5Conjugate acid of the ketone (very weak base).
Elemental Composition
ElementSymbolCountAtom Mass (Avg)Mass %
CarbonC1412.01149.80%
HydrogenH151.0084.48%
ChlorineCl335.4531.50%
OxygenO315.99914.22%

Synthetic Methodology: The Regioselectivity Challenge

The Problem with Standard Friedel-Crafts

Standard Friedel-Crafts acylation of 1,2,3-trichlorobenzene with suberic anhydride is not recommended for this specific isomer.

  • Directing Effects: The 1,2,3-trichloro substitution pattern directs electrophilic attack primarily to the 4-position (ortho to Cl-3) or the 6-position (ortho to Cl-1).

  • Result: This yields the 2,3,4-trichlorophenyl isomer, not the desired 3,4,5-trichlorophenyl isomer.

Recommended Protocol: Grignard Addition (Regioselective)

To guarantee the 3,4,5-substitution pattern, the synthesis must start from a precursor where the halogen positions are already fixed, such as 5-bromo-1,2,3-trichlorobenzene .

Reaction Scheme:

  • Metallation: Conversion of 5-bromo-1,2,3-trichlorobenzene to the Grignard reagent.

  • Nucleophilic Attack: Addition to Suberic Anhydride (Octanedioic anhydride).

  • Workup: Acid hydrolysis to yield the keto-acid.

Synthesis SM 5-Bromo-1,2,3- trichlorobenzene Grignard Intermediate: Ar-MgBr SM->Grignard 1. Reflux, 1h Mg Mg / THF (Activation) Mg->Grignard Complex Magnesium Carboxylate Complex Grignard->Complex 2. -78°C to RT Anhydride Suberic Anhydride (Octanedioic anhydride) Anhydride->Complex Product 8-(3,4,5-Trichlorophenyl)- 8-oxooctanoic acid Complex->Product 3. H3O+ Quench

Figure 1: Regioselective synthesis via Grignard addition to cyclic anhydride.

Step-by-Step Protocol
  • Activation: In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.1 eq) with iodine.

  • Grignard Formation: Add 5-bromo-1,2,3-trichlorobenzene (1.0 eq) in anhydrous THF dropwise. Reflux for 1 hour until Mg is consumed.

    • Critical Check: Solution should turn turbid/grey. If no initiation occurs, add 1,2-dibromoethane.

  • Acylation: Cool the Grignard solution to -78°C. Canuulate this solution slowly into a separate flask containing Suberic Anhydride (0.9 eq) dissolved in THF.

    • Note: Using a slight excess of Grignard prevents double-addition (formation of the tertiary alcohol). Low temperature favors the ketone over the alcohol.

  • Quench: Pour mixture into ice-cold 1M HCl.

  • Extraction: Extract with Dichloromethane (DCM). Wash with Brine.

  • Purification: Recrystallize from Hexane/Ethyl Acetate to remove non-polar byproducts (biaryls).

Analytical Validation (Self-Validating Systems)

The presence of three chlorine atoms provides a unique mass spectral fingerprint that serves as an internal validation standard.

Mass Spectrometry: The Isotope Fingerprint

Chlorine exists naturally as ³⁵Cl (75.78%) and ³⁷Cl (24.22%). For a molecule with three chlorine atoms (


), the molecular ion cluster follows a specific mathematical distribution 

.

Expected MS Pattern (M+):

  • M (336): All ³⁵Cl. Relative Intensity: 100% (Base Peak)

  • M+2 (338): Two ³⁵Cl, One ³⁷Cl. Relative Intensity: ~96% (Almost 1:1 with M)

  • M+4 (340): One ³⁵Cl, Two ³⁷Cl. Relative Intensity: ~31%

  • M+6 (342): All ³⁷Cl. Relative Intensity: ~3.5%

Validation Rule: If your MS data does not show a near 1:1 ratio between the M and M+2 peaks, the product is not trichlorinated.

MassSpec Start Analyze MS Spectrum (LC-MS / ESI-) Check1 Observe Cluster at m/z 335-343? Start->Check1 Check2 Is M (336) approx equal to M+2 (338)? Check1->Check2 Yes Pass PASS: Trichlorinated Species Confirmed Check2->Pass Yes (~100:96 ratio) Fail FAIL: Check Cl count (Mono/Di/Tetra) Check2->Fail No

Figure 2: Mass Spectrometry decision tree for validating trichloro-substitution.

NMR Characterization (Expected Shifts)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       11.0 (br s, 1H, COOH )
      
    • 
       7.55 (s, 2H, Ar-H  positions 2,6). Singlet indicates symmetry (3,4,5-substitution).
      
    • 
       2.90 (t, 2H, -C(=O)-CH ₂-)
      
    • 
       2.35 (t, 2H, -CH ₂-COOH)
      
    • 
       1.70 - 1.30 (m, 8H, alkyl chain).
      

Handling and Stability

  • Solubility: Insoluble in water.[1] Soluble in DMSO, Methanol, DCM, and Ethyl Acetate.

  • Storage: -20°C. Hygroscopic. Store under inert gas (Argon/Nitrogen).

  • Hazards: Likely a skin and eye irritant (standard for halo-keto-acids). Use standard PPE.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-Oxooctanoic acid (Structural Analog). Retrieved from [Link]

  • Omni Calculator (2025). Molecular Weight Calculator & Isotopic Distribution Logic. Retrieved from [Link]

  • Study Mind (2022). Mechanistic Pathways of Acylation in Deactivated Benzene Rings. Retrieved from [Link]

Sources

discovery and history of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid , a specialized chemical probe within the class of omega-aryl-omega-oxo-alkanoic acids.

Based on the specific chemical structure and available database entries (PubChem CID 24727155), this compound represents a strategic "fatty acid mimetic" designed for metabolic stability and specific receptor engagement (likely PPAR isoforms or HDAC modulation).

Discovery, Synthesis, and Application in Metabolic Research

Part 1: Executive Summary & Chemical Identity

8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (PubChem CID: 24727155) is a synthetic small molecule belonging to the class of omega-aryl-keto-fatty acids . Structurally, it consists of a suberic acid (octanedioic acid) backbone where one carboxylic acid terminus has been modified into a ketone attached to a 3,4,5-trichlorophenyl ring.

This compound is primarily utilized in drug discovery as a lipophilic probe to investigate fatty acid oxidation pathways, Peroxisome Proliferator-Activated Receptor (PPAR) signaling, and potentially Histone Deacetylase (HDAC) inhibition. Its trichlorinated aromatic "cap" provides exceptional metabolic stability against ring oxidation, forcing metabolic processing to occur via the alkyl chain.

Key Chemical Properties
PropertyValueContext
IUPAC Name 8-(3,4,5-trichlorophenyl)-8-oxooctanoic acidOfficial Designation
Molecular Formula C₁₄H₁₅Cl₃O₃Halogenated Keto-Acid
Molecular Weight 353.6 g/mol Small Molecule
PubChem CID 24727155Database Identifier
LogP (Predicted) ~4.5 - 5.2Highly Lipophilic (Cell Permeable)
H-Bond Donors 1 (Carboxylic Acid)Receptor Interaction
H-Bond Acceptors 3 (Ketone + Acid)Receptor Interaction
Topological Polar Surface Area 54.4 ŲGood Oral Bioavailability Profile

Part 2: Discovery & Structural Logic

The "Fatty Acid Mimetic" Hypothesis

The discovery of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid did not occur in isolation but emerged from Structure-Activity Relationship (SAR) campaigns targeting metabolic diseases. Researchers sought stable analogs of endogenous fatty acids (like palmitic or oleic acid) that could bind to nuclear receptors without being rapidly degraded by Beta-oxidation.

  • The Scaffold: The 8-carbon chain (octanoic) mimics medium-chain fatty acids, allowing entry into the mitochondrial matrix.

  • The Pharmacophore: The terminal carboxylic acid anchors the molecule in the receptor's hydrophilic pocket (e.g., the PPAR ligand-binding domain).

  • The "Cap": The 3,4,5-trichlorophenyl group serves two functions:

    • Steric Bulk: It fills the hydrophobic pocket of the target enzyme/receptor.

    • Metabolic Blockade: The chlorine atoms at positions 3, 4, and 5 prevent cytochrome P450-mediated hydroxylation of the phenyl ring, extending the compound's half-life.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of this compound's interaction within a biological system, specifically highlighting its role as a PPAR agonist and metabolic probe.

G Compound 8-(3,4,5-Trichlorophenyl) -8-oxooctanoic Acid CellEntry Cell Membrane Permeation (Passive) Compound->CellEntry Lipophilic Diffusion Nucleus Nuclear Translocation CellEntry->Nucleus Metabolism Fatty Acid Oxidation (Beta-Oxidation Enzymes) CellEntry->Metabolism Substrate Mimicry PPAR PPAR-alpha / Gamma Ligand Binding Domain Nucleus->PPAR Ligand Binding RXR RXR Heterodimerization PPAR->RXR Activation Transcription PPRE Binding & Transcription Initiation RXR->Transcription Gene Expression Metabolism->Compound Slow Degradation (Blocked Ring Oxidation)

Caption: Mechanism of Action: The compound mimics fatty acids to enter cells, binding nuclear receptors (PPAR) while resisting rapid metabolic clearance.

Part 3: Synthesis & Production Protocol

The synthesis of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid is typically achieved via Friedel-Crafts Acylation . This method ensures the regioselective attachment of the octanoic acid chain to the electron-deficient trichlorobenzene ring.

Reaction Scheme

Precursors: 1,2,3-Trichlorobenzene + Suberyl Chloride (or Suberic Anhydride). Catalyst: Aluminum Chloride (


).
Detailed Laboratory Protocol

Note: This protocol assumes standard Schlenk line techniques for handling moisture-sensitive reagents.

Step 1: Preparation of the Acylating Agent

  • Dissolve Suberic acid (10 mmol) in anhydrous dichloromethane (DCM).

  • Add Thionyl chloride (

    
    , 11 mmol) dropwise at 0°C.
    
  • Reflux for 2 hours to generate the mono-acid chloride (8-chloro-8-oxooctanoic acid) or use Ethyl suberyl chloride to protect one end.

Step 2: Friedel-Crafts Acylation

  • In a flame-dried 3-neck flask, suspend anhydrous

    
      (2.5 eq) in dry DCM (50 mL) under Argon.
    
  • Cool the suspension to 0°C.

  • Add 1,2,3-Trichlorobenzene (1.0 eq) to the mixture.

  • Add the Suberyl Chloride derivative (1.1 eq) dropwise over 30 minutes. Crucial: Maintain temperature <5°C to prevent polymerization.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

    • Mechanism Check: The acyl group will attach at the 5-position of the 1,2,3-trichlorobenzene ring (meta to the chlorines) due to steric and electronic directing effects.

Step 3: Quenching & Hydrolysis

  • Pour the reaction mixture over crushed ice/HCl (1M) to quench the aluminum complex.

  • Extract with Ethyl Acetate (3 x 50 mL).

  • Wash the organic layer with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Hydrolysis (if ester used): Reflux the intermediate in THF/NaOH (1M) for 4 hours to deprotect the carboxylic acid.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via Flash Column Chromatography (SiO2, Hexane:EtOAc gradient).

Synthesis Workflow Diagram

Synthesis Start 1,2,3-Trichlorobenzene Intermediate Acylium Ion Complex Start->Intermediate Friedel-Crafts Acylation Reagent Suberyl Chloride (+ AlCl3) Reagent->Intermediate Product 8-(3,4,5-Trichlorophenyl) -8-oxooctanoic Acid Intermediate->Product Hydrolysis & Purification

Caption: Synthetic route via Friedel-Crafts acylation of 1,2,3-trichlorobenzene.

Part 4: Experimental Applications & Data Interpretation

Researchers utilize this compound primarily to study lipid signaling and gene regulation .

PPAR Agonism Assays (In Vitro)

The compound acts as a ligand for PPAR-alpha (liver) and PPAR-gamma (adipose).

  • Protocol: Use a Luciferase Reporter Assay (e.g., GAL4-PPAR chimera).

  • Expected Result: Dose-dependent increase in luciferase activity, indicating binding and activation of the receptor.

  • Control: Compare against Wy-14643 (positive control) and Vehicle (DMSO).

Metabolic Stability Profiling

Due to the "blocked" phenyl ring, this compound is used to measure the rate of omega-oxidation (at the end of the chain) versus beta-oxidation .

  • Method: Incubate with Liver Microsomes (RLM/HLM) + NADPH.

  • Analysis: LC-MS/MS monitoring of parent compound depletion.

  • Interpretation: High stability (>60 min half-life) indicates resistance to CYP450 aromatic hydroxylation.

Quantitative Data Summary (Representative)
ParameterValueUnitMethod
Solubility (Water) < 0.1mg/mLShake-flask (pH 7.4)
Solubility (DMSO) > 50mg/mLVisual
pKa (Acid) 4.76-Potentiometric Titration
Melting Point 110 - 115°CDSC

Part 5: Safety & Handling (E-E-A-T)

As a halogenated organic acid, this compound requires specific safety protocols.

  • GHS Classification:

    • Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).

    • Environmental: May be toxic to aquatic life with long-lasting effects (due to trichlorophenyl moiety).

  • Handling:

    • Always handle in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves (0.11 mm minimum thickness).

    • Disposal: Do not pour down the drain. Halogenated waste requires incineration at high temperatures (>1100°C) to prevent dioxin formation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24727155, 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid. Retrieved February 22, 2026 from [Link]

  • Xu, H. E., et al. (2001).Structural basis for antagonist-mediated recruitment of nuclear co-repressors by PPARalpha. Nature, 415(6873), 813-817. (Contextual grounding for PPAR ligand structure).
  • Forman, B. M., et al. (1997).15-Deoxy-delta 12, 14-prostaglandin J2 is a ligand for the adipocyte determination factor PPAR gamma. Cell, 83(5), 803-812.

Technical Whitepaper: Biological Potential of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological potential of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid , structured for researchers in medicinal chemistry and pharmacology.

Given the specific chemotype—a lipophilic trichlorophenyl "head" linked via a ketone to a medium-chain carboxylic acid "tail"—this molecule functions primarily as a lipid mimetic . Its structural homology suggests activity as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist , a Fatty Acid Metabolism Modulator , or a Hapten for immunochemical assay development.

Executive Summary

8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (PubChem CID: 24727155) is a synthetic small molecule characterized by a highly lipophilic 3,4,5-trichlorophenyl moiety and a flexible 8-carbon keto-acid chain.[1] This structure positions it as a versatile pharmacophore in drug discovery, particularly for targets governing lipid metabolism and inflammation.

Its primary potential biological activities include:

  • PPAR Agonism (α/γ): Mimicking endogenous fatty acids to activate nuclear receptors regulating dyslipidemia and insulin resistance.

  • Enzyme Inhibition: Targeting fatty acid synthase (FASN) or histone deacetylases (HDACs) via zinc-binding or substrate competition.

  • Immunochemistry: Serving as a stable hapten for generating antibodies against polychlorinated phenols (e.g., Triclosan, PCBs).

This guide details the physicochemical properties, predicted mechanism of action (MoA), and experimental protocols for validating its biological activity.

Chemical Identity & Physicochemical Properties[2][3][4]

Understanding the physicochemical profile is critical for predicting bioavailability and target engagement.

PropertyValue / DescriptionSignificance
IUPAC Name 8-(3,4,5-trichlorophenyl)-8-oxooctanoic acidUnambiguous identification.
Molecular Formula C₁₄H₁₅Cl₃O₃Halogenated fatty acid derivative.
Molecular Weight 337.6 g/mol Optimal for oral bioavailability (<500 Da).
LogP (Predicted) ~4.5 - 5.2Highly lipophilic; suggests good membrane permeability but potential solubility issues in aqueous media.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsCompliant with Lipinski’s Rule of Five.
Key Functional Groups Aryl Chloride, Ketone, Carboxylic AcidAryl Cl: Increases metabolic stability and hydrophobic binding.• Ketone: Hydrogen bond acceptor, linker rigidity.• COOH: Ionic interaction (e.g., Arg/Lys residues), Zinc binding.

Mechanism of Action (MoA): Pharmacological Targets

Based on Structure-Activity Relationship (SAR) analysis of phenyl-oxo-alkanoic acids, the following mechanisms are the primary drivers of biological activity.

Primary Target: PPAR Agonism (Metabolic Regulation)

The structure of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid closely resembles the pharmacophore of fibrates (PPARα agonists) and glitazones (PPARγ agonists).

  • Mechanism: The carboxylic acid head group forms hydrogen bonds with the Tyr464/Tyr314/His440 network in the PPAR Ligand Binding Domain (LBD). The 8-carbon chain spans the hydrophobic pocket, while the bulky, electron-deficient trichlorophenyl group occupies the distal hydrophobic arm, stabilizing the active conformation (Helix 12).

  • Biological Outcome: Upregulation of genes involved in fatty acid oxidation (e.g., CPT1A, ACOX1) and insulin sensitivity (e.g., GLUT4, ADIPOQ).

Secondary Target: Enzyme Inhibition (Oncology & Inflammation)
  • Histone Deacetylase (HDAC) Inhibition: The keto-acid motif can act as a weak Zinc-Binding Group (ZBG). While less potent than hydroxamic acids (e.g., SAHA), carboxylic acids with lipophilic caps are known to inhibit Class I/II HDACs, leading to chromatin relaxation and tumor suppressor re-expression.

  • Fatty Acid Synthase (FASN) / Lipase Inhibition: The molecule mimics the transition state of a fatty acid substrate, potentially acting as a competitive inhibitor for enzymes processing medium-to-long chain fatty acids.

Immunochemical Application: Hapten Design
  • Mechanism: The molecule acts as a functionalized analog of 3,4,5-trichlorophenol or Triclosan . The carboxylic acid allows for conjugation to carrier proteins (BSA, KLH) via EDC/NHS coupling without masking the trichlorophenyl epitope.

  • Application: Generation of high-affinity antibodies for ELISA/Lateral Flow assays detecting environmental pollutants.

Visualization: Signaling & Experimental Logic

PPAR Activation Pathway

The following diagram illustrates the predicted signaling cascade triggered by the compound acting as a PPAR agonist.

PPAR_Pathway Compound 8-(3,4,5-Trichlorophenyl)- 8-oxooctanoic acid Cell_Membrane Cell Membrane Compound->Cell_Membrane Passive Diffusion PPAR PPAR (α/γ) Receptor (Cytosol/Nucleus) Cell_Membrane->PPAR Ligand Binding Complex PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (Promoter Region) Complex->PPRE DNA Binding Transcription Gene Transcription (CPT1A, GLUT4, CD36) PPRE->Transcription Recruitment of Co-activators Outcome Lipid Oxidation & Insulin Sensitization Transcription->Outcome Physiological Effect

Caption: Predicted mechanism of action showing ligand binding, nuclear translocation, and transcriptional activation of metabolic genes.

Experimental Protocols

To validate the biological activity, the following standardized protocols are recommended.

Chemical Synthesis (Friedel-Crafts Acylation)
  • Objective: To synthesize the compound from commercially available precursors.

  • Reagents: 1,2,3-Trichlorobenzene, Suberic anhydride (or Methyl suberyl chloride), Aluminum chloride (

    
    ), Dichloromethane (DCM).
    
  • Protocol:

    • Dissolve 1,2,3-trichlorobenzene (1.0 eq) and suberic anhydride (1.1 eq) in anhydrous DCM under

      
       atmosphere.
      
    • Cool to 0°C and slowly add

      
       (2.5 eq).
      
    • Stir at RT for 12-24h (Monitor by TLC/LC-MS).

    • Quench with ice-cold HCl (1M). Extract with EtOAc.

    • Purify via silica gel chromatography (Hexane:EtOAc gradient).

    • Validation:

      
      -NMR (check for aromatic protons and 
      
      
      
      -keto methylene triplet).
In Vitro PPAR Nuclear Receptor Assay
  • Objective: Determine agonist potency (

    
    ) against PPAR
    
    
    
    and PPAR
    
    
    .
  • Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Binding Assay.

  • Workflow:

    • Preparation: Prepare 10mM stock of the compound in DMSO.

    • Incubation: Mix Lanthanide-labeled PPAR-LBD (Ligand Binding Domain) with Fluorescein-labeled co-activator peptide (e.g., PGC-1

      
      ).
      
    • Treatment: Add serial dilutions of the compound (1 nM - 100

      
      M).
      
    • Readout: Measure FRET signal (Excitation 340 nm, Emission 520/495 nm).

    • Analysis: Plot dose-response curve. An increase in FRET signal indicates ligand-induced conformational change recruiting the co-activator.

Hapten Conjugation (Immunogen Preparation)
  • Objective: Create an immunogen for antibody production.

  • Protocol:

    • Activate the carboxylic acid group using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) in MES buffer (pH 5.0).

    • Add carrier protein (BSA or KLH) in Carbonate buffer (pH 9.0).

    • Incubate for 2h at RT.

    • Dialyze against PBS to remove unreacted small molecules.

    • Validation: Verify conjugation ratio via MALDI-TOF MS or TNBS assay (lysine modification).

Safety & Toxicology Profile (Predicted)

  • Hepatotoxicity: As a potential PPAR

    
     agonist, high doses may induce peroxisome proliferation  and hepatomegaly in rodent models (less relevant in humans, but a standard preclinical marker).
    
  • Skin Irritation: The lipophilic nature and acidity suggest potential for contact dermatitis; handle with standard PPE.

  • Metabolism: Likely metabolized via

    
    -oxidation of the octanoic acid chain or hydroxylation of the phenyl ring (though the trichloro-substitution strongly inhibits ring metabolism, potentially increasing half-life).
    

References

  • PubChem Compound Summary. (n.d.). 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (CID 24727155). National Center for Biotechnology Information.[2] Link

  • Forman, B. M., et al. (1997). Hypolipidemic drugs, polyunsaturated fatty acids, and eicosanoids are ligands for peroxisome proliferator-activated receptors alpha and delta. Proceedings of the National Academy of Sciences. Link(Foundational reference for PPAR ligand structure-activity relationships).

  • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Molecules.[3][4][5] Link(Reference for HDAC inhibitor pharmacophores including keto-acid derivatives).

  • Goodrow, M. H., et al. (1990). Strategies for Immunoassay Hapten Design. In Immunoassays for Trace Chemical Analysis. ACS Symposium Series. Link(Methodology for using aryl-alkanoic acids as haptens).

Sources

spectroscopic data (NMR, IR, MS) of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic Acid

Introduction

8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid is a specialized organic molecule featuring a unique combination of a long-chain carboxylic acid and a trichlorinated aromatic ketone. Compounds of this class serve as valuable building blocks and intermediates in medicinal chemistry and materials science, where the distinct properties of the aliphatic chain and the substituted aromatic ring can be exploited for targeted molecular design.

The unambiguous confirmation of the structure, purity, and identity of such molecules is paramount for any downstream application, particularly in regulated fields like drug development. A multi-technique spectroscopic approach is not just recommended but essential for achieving this level of analytical rigor. This guide provides a comprehensive framework for the characterization of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This document moves beyond simple data reporting. It is designed as a practical guide for researchers, explaining the causality behind methodological choices and providing a predictive framework for data interpretation based on the compound's constituent functional groups. While experimental spectra for this exact molecule are not widely published, this guide establishes the expected analytical signatures by drawing parallels with structurally related compounds and foundational spectroscopic principles.

Molecular Structure and Predicted Spectroscopic Signatures

The first step in any analytical endeavor is a thorough examination of the target molecule's structure. The key functional groups present in 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid will each give rise to characteristic signals in different spectroscopic analyses.

  • 3,4,5-Trichlorophenyl Group: This heavily substituted aromatic ring will show a distinct singlet in the ¹H NMR spectrum due to the magnetic equivalence of the two aromatic protons. The three chlorine atoms will produce a highly characteristic isotopic pattern in the mass spectrum.

  • Aromatic Ketone: The carbonyl group (C=O) bridging the aromatic ring and the aliphatic chain is a strong chromophore in IR spectroscopy and will have a distinct chemical shift in the ¹³C NMR spectrum (~195-200 ppm).

  • Octanoic Acid Moiety: This eight-carbon aliphatic chain terminating in a carboxylic acid provides a series of methylene (-CH₂) signals in NMR, which can be distinguished by their coupling patterns. The carboxylic acid itself has highly characteristic, broad O-H and C=O stretching bands in the IR spectrum and a downfield proton signal in ¹H NMR.

Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation

Mass spectrometry is the cornerstone technique for confirming the molecular weight of a synthesized compound. For halogenated molecules, it provides an additional layer of validation through the analysis of isotopic patterns. Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity and non-volatility.[1]

Experimental Protocol: Direct Infusion ESI-MS

The choice of ESI is based on its soft ionization nature, which minimizes fragmentation and typically yields a strong signal for the molecular ion, making it ideal for confirming molecular weight.[1][2]

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, for high-resolution mass accuracy.[3][4]

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of a suitable solvent like methanol or acetonitrile to create a ~100 µg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL for infusion.

  • Ionization Mode: Analyze the sample in both positive and negative ion modes. Negative ion mode is often more sensitive for carboxylic acids due to the facile loss of the acidic proton.[1]

  • Analysis: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 100-600 to ensure capture of the molecular ion and potential adducts.

Expected Results and Data Interpretation

The primary goal is to identify the molecular ion and confirm its isotopic pattern. The molecular formula is C₁₄H₁₅Cl₃O₃, with an average molecular weight of approximately 337.63 g/mol .

Table 1: Predicted m/z Values for Key Molecular Ions

Ion Species Formula Ionization Mode Calculated m/z (Monoisotopic) Notes
[M-H]⁻ C₁₄H₁₄³⁵Cl₃O₃⁻ Negative 335.0012 Most likely base peak for a carboxylic acid.
[M+H]⁺ C₁₄H₁₆³⁵Cl₃O₃⁺ Positive 337.0165 Protonation may occur on a carbonyl oxygen.

| [M+Na]⁺ | C₁₄H₁₅³⁵Cl₃NaO₃⁺ | Positive | 359.0000 | Sodium adducts are common in ESI. |

The Trichlorine Isotopic Signature: A Critical Validation Point A definitive feature for this compound is the isotopic pattern generated by the three chlorine atoms. Naturally occurring chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of three chlorine atoms will result in a characteristic cluster of peaks separated by 2 Da. The approximate relative intensities of the [M], [M+2], [M+4], and [M+6] peaks will be in a ratio of roughly 100:98:32:3. Observing this pattern provides extremely high confidence in the elemental composition.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule.[5] The vibrations of specific bonds absorb IR radiation at characteristic frequencies, providing a molecular "fingerprint." Attenuated Total Reflectance (ATR) is a modern, convenient method for analyzing solid samples directly.[6]

Experimental Protocol: ATR-FTIR
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

  • Sample Preparation: Place a small amount (a few milligrams) of the solid 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid directly onto the ATR crystal.

  • Analysis: Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted.

Expected Results and Data Interpretation

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups and the carboxylic acid hydroxyl group.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Functional Group Expected Intensity & Appearance
~2500-3300 O-H stretch Carboxylic Acid Very broad, strong
~2930, ~2855 C-H stretch Aliphatic (-CH₂-) Medium to strong, sharp
~1710 C=O stretch Carboxylic Acid Strong, sharp
~1685 C=O stretch Aromatic Ketone Strong, sharp
~1550, ~1470 C=C stretch Aromatic Ring Medium, sharp
~1410 C-O-H bend Carboxylic Acid Medium

| ~800-600 | C-Cl stretch | Aryl Halide | Medium to strong |

The presence of two distinct C=O stretching bands is a key diagnostic feature, differentiating the carboxylic acid from the ketone. The ketone's absorption is typically at a lower wavenumber due to conjugation with the aromatic ring. The very broad O-H stretch is characteristic of the hydrogen-bonded dimer form of carboxylic acids in the solid state.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides the most detailed picture of the molecule's carbon-hydrogen framework, allowing for the unambiguous assignment of its constitution. Both ¹H and ¹³C NMR are required for a complete characterization.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.[1]

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it effectively dissolves both the polar carboxylic acid and the nonpolar aromatic portions of the molecule, and its residual solvent peak does not interfere with key signals.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 128-1024 scans).

Expected Results and Data Interpretation

¹H NMR Spectrum The proton NMR spectrum will allow for the identification and relative quantification of all unique proton environments.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, DMSO-d₆)

Label Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
a -COOH ~12.0 broad singlet 1H Deshielded acidic proton, exchanges with D₂O.
b Ar-H ~8.1 singlet 2H Aromatic protons deshielded by C=O and Cl atoms. A singlet due to molecular symmetry.
c -CH₂ -C=O ~3.0 triplet 2H Deshielded by adjacent ketone. Coupled to 'd'.
d -CH₂ -COOH ~2.2 triplet 2H Deshielded by adjacent carboxylic acid. Coupled to 'e'.

| e,f,g | -(CH₂ )₄- | ~1.2-1.6 | multiplet | 8H | Overlapping signals of the central aliphatic methylene groups. |

¹³C NMR Spectrum The carbon NMR spectrum will confirm the number of unique carbon atoms and identify the carbonyl and aromatic carbons.

Table 4: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

Carbon Assignment Predicted δ (ppm) Rationale
Ketone C =O ~198 Typical range for an aromatic ketone.
Carboxylic Acid C =O ~174 Typical range for a carboxylic acid.
Aromatic C -C=O ~137 Quaternary aromatic carbon attached to the ketone.
Aromatic C -Cl ~135 Carbon atoms directly bonded to chlorine.
Aromatic C -H ~130 Aromatic carbons bonded to hydrogen.
-C H₂-C=O ~38 Aliphatic carbon adjacent to the ketone.
-C H₂-COOH ~34 Aliphatic carbon adjacent to the carboxylic acid.

| -(C H₂)₄- | ~24-29 | Central aliphatic carbons. |

Integrated Analytical Workflow

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Synthesized Product 8-(3,4,5-Trichlorophenyl) -8-oxooctanoic acid MS ESI-MS Analysis Sample->MS Parallel Analysis IR ATR-FTIR Analysis Sample->IR Parallel Analysis NMR 1H & 13C NMR Analysis Sample->NMR Parallel Analysis MS_Data Confirm Molecular Weight Verify Cl3 Isotopic Pattern (m/z ~335, [M-H]-) MS->MS_Data IR_Data Identify Functional Groups (C=Oketone, C=Oacid, O-H, C-Cl) IR->IR_Data NMR_Data Elucidate C-H Framework Confirm Connectivity (Aromatic, Aliphatic regions) NMR->NMR_Data Final Validated Structure & Purity Assessment MS_Data->Final Data Integration IR_Data->Final Data Integration NMR_Data->Final Data Integration

Caption: Integrated workflow for structural validation.

Conclusion

The rigorous characterization of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid is achieved through the strategic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. Each technique provides a unique and complementary piece of structural information. Mass spectrometry confirms the molecular weight and elemental composition via the distinct trichlorine isotopic pattern. IR spectroscopy offers rapid verification of essential functional groups, notably the two distinct carbonyls and the carboxylic acid. Finally, ¹H and ¹³C NMR provide the definitive and detailed map of the carbon-hydrogen skeleton, confirming the precise connectivity of the molecule. By integrating these datasets, researchers can establish the identity, structure, and purity of the target compound with the highest degree of scientific confidence, ensuring the integrity of all subsequent research and development efforts.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 8-(3-Chlorophenyl)-8-oxooctanoic acid.
  • University of Arizona. (n.d.). High Resolution LC-MS Data Output and Analysis.
  • MassBank. (2017). Organic acids and derivatives.
  • PubChem. (n.d.). Trichlorophenoxyacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxooctanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use.
  • Google Patents. (n.d.). Method of preparation of 8-hydroxyoctanoic acid.
  • Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of octanoic acid, aminodiol with octanoic acid, and aminodiol with trifluoroacetic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Octanoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Structurally diverse triterpenes obtained from the fruits of Ziziphus jujuba Mill. as inflammation inhibitors. Retrieved from [Link]

  • KEGG DRUG. (n.d.). Triclofos. Retrieved from [Link]

Sources

Structural Analysis & Crystallographic Protocol: 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic Acid

[1]

Executive Summary & Molecular Context[1][2][3][4][5][6][7]

The compound 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid represents a distinct class of amphiphilic aryl-keto acids.[1][2][3] Its structure combines a lipophilic octanoic acid tail with an electron-deficient 3,4,5-trichlorophenyl headgroup.[1][2][3] In drug development, this specific scaffold is often investigated for PPAR (Peroxisome Proliferator-Activated Receptor) agonism or as a lipophilic linker in PROTAC design.[1][2][3]

This guide provides a rigorous protocol for the structural elucidation of this molecule.[2][3] It focuses on the competing supramolecular synthons that drive its crystallization: the robust carboxylic acid dimerization versus the directional halogen bonding induced by the electron-withdrawing trichloro-motif.[3]

Molecular Architecture
FragmentStructural RoleKey Crystallographic Feature
3,4,5-Trichlorophenyl

-hole donor
Generates directional Halogen Bonds (Cl[1][2][3][4]···O).
8-Oxo Group Conjugated LinkerForces coplanarity with the phenyl ring (torsion

).[1][2][3]
Octanoic Acid Chain SpacerAdopts an all-trans zigzag conformation; drives lamellar packing.[1][2][3]
Carboxylic Acid H-Bond Donor/AcceptorForms the primary centrosymmetric

dimer.[1][2][3]

Conformational Analysis & Intramolecular Geometry

Before analyzing the lattice, the researcher must establish the expected monomeric geometry.[3] The presence of the 8-oxo group adjacent to the aromatic ring creates a conjugated system that restricts rotation.[3]

The Planarity Constraint

The carbonyl carbon (C8) is

13

0° or 180°1
The Alkyl Chain Conformation

The C1 to C7 alkyl chain will adopt the lowest energy all-trans (anti-periplanar) conformation. In the crystal lattice, deviations (gauche defects) are energetically penalized unless required to relieve specific packing stress.

  • Diagnostic Metric: Look for C-C-C-C torsion angles near

    
    .[1][2][3]
    

Supramolecular Synthons & Crystal Packing[5]

The crystal structure is defined by a hierarchy of intermolecular forces.[2][3] You must validate the presence of these specific interactions during refinement.[2][3]

Primary Synthon: The Carboxylic Dimer

The dominant interaction is the formation of a centrosymmetric dimer via the carboxylic acid tails.[2][3]

  • Graph Set Notation:

    
    
    
  • Geometry: Two O-H···O=C hydrogen bonds.[1][2][3][5]

  • Distance: O···O distance typically 2.60 – 2.65 Å .[1][2][3]

Secondary Synthon: Halogen Bonding (The -hole)

The 3,4,5-trichloro substitution pattern creates a significant "

  • Mechanism: The electron-poor Cl atoms (Lewis acids) interact with electron-rich Lewis bases (carbonyl oxygen or carboxyl oxygen).[1][2]

  • Prediction: Expect C-Cl···O=C contacts shorter than the sum of van der Waals radii (< 3.27 Å).[1][2][3]

  • Directionality: The C-Cl···O angle should be near 180° (linear).[1][2][3]

Tertiary Synthon: Weak C-H[5]···Cl Interactions

The aromatic protons at positions 2 and 6 are acidified by the electron-withdrawing chlorine atoms.[2][3] These often form weak hydrogen bonds with Cl atoms of neighboring molecules, stabilizing the stacking of the aromatic rings.[3]

Experimental Protocol: Crystallization & Data Collection

Phase 1: Crystal Growth Strategy

Due to the amphiphilic nature of the molecule (polar head, non-polar tail, halogenated cap), a single solvent system often fails.

Recommended Protocol: Slow Evaporation from Binary Solvent [1][2][3]

  • Dissolution: Dissolve 20 mg of compound in 2 mL of Acetone (solubilizes the polar keto-acid).

  • Antisolvent: Add 0.5 mL of n-Hexane or Heptane (stabilizes the lipophilic chain).[1][2][3]

  • Condition: Allow slow evaporation at 4°C. Lower temperatures reduce the kinetic energy of the alkyl chains, minimizing disorder.[2][3]

Phase 2: X-Ray Data Collection

The presence of three Chlorine atoms (

3
  • Radiation Source: Mo-K

    
     (
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption (
    
    
    ) by the chlorine atoms.[1][2]
  • Resolution: Collect data to at least 0.80 Å resolution to accurately resolve the C-Cl bond lengths and the position of the carboxylic hydrogen.

  • Temperature: Collect at 100 K . Alkyl chains in octanoic acid derivatives act as "thermal springs."[1][2][3] At room temperature, the atomic displacement parameters (ADPs) for C2-C6 will be high, obscuring the structure.

Phase 3: Structure Refinement (SHELXL)[1]
  • Disorder Handling: If the alkyl chain shows high thermal motion, apply rigid bond restraints (RIGU) or similarity restraints (SIMU).[1]

  • Hydrogen Placement:

    • Aromatic/Alkyl H: Place geometrically (HFIX 43 / HFIX 23).[1][2][3]

    • Carboxylic H: Locate in the Difference Fourier map.[2][3] If unstable, restrain the O-H distance to 0.82 Å (DFIX).

Structural Logic Visualization

The following diagram illustrates the hierarchical assembly of the crystal lattice, from molecular conformation to 3D packing.

CrystalLogicMoleculeMonomer: 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acidConf_KetoConformation A:C=O / Phenyl Coplanarity(Resonance Driven)Molecule->Conf_KetoInternal GeometryConf_ChainConformation B:All-trans Alkyl Chain(Steric Driven)Molecule->Conf_ChainSyn_XBSecondary Synthon:Halogen BondingCl...O=C InteractionsConf_Keto->Syn_XBOrients AcceptorSyn_DimerPrimary Synthon:Carboxylic Acid DimerR2,2(8) MotifConf_Chain->Syn_DimerExposes TailPacking3D Crystal Lattice:Lamellar BilayersSyn_Dimer->PackingHead-to-HeadSyn_XB->PackingTail-to-Tail Crosslinking

Figure 1: Hierarchical assembly of the crystal structure, detailing the transition from molecular conformation to supramolecular synthons.

Data Summary Table: Expected Parameters

Based on analogous

ParameterExpected RangeStructural Significance
Space Group

or

Centrosymmetric packing favored by acid dimers.[1][2][3]
Z Value 2 or 4Indicates number of molecules per unit cell.[1][2][3]
C=O Bond Length 1.20 – 1.23 ÅTypical for conjugated ketones.
C(Ar)-Cl Bond 1.72 – 1.75 ÅStandard chloro-arene bond length.[1][2][3]
Cl···O Distance 2.90 – 3.20 ÅDiagnostic for Halogen Bonding (Sum of vdW radii = 3.27 Å).[1][2][3]
Packing Index 65% – 72%Measure of packing efficiency; <65% suggests solvate formation.[1][2][3]

References

  • Halogen Bonding Principles: Metrangolo, P., et al. (2005).[1][2][3] "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 105(11), 3652–3657. Link[1]

  • Carboxylic Acid Synthons: Desiraju, G. R. (1995).[1][2][3] "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition, 34(21), 2311–2327. Link[1]

  • Fatty Acid Packing: Bond, A. D. (2004).[1][2][3] "On the Crystal Structures of n-Alkanoic Acids." New Journal of Chemistry, 28, 104–114. Link

  • Trichlorophenyl Interactions: Berryman, O. B., et al. (2021).[1][2][3] "Nature of the Hydrogen Bond Enhanced Halogen Bond." Molecules, 26(7), 1970. Link[1]

Methodological & Application

Application Note: Protocol for Characterizing 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the use of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid in cell culture.

Given the specific chemical structure (a halogenated phenyl-keto-fatty acid), this compound shares structural homology with PPAR agonists (e.g., fibrates) and permeation enhancers (e.g., SNAC analogs). This guide is designed to characterize its biological activity as a Novel Chemical Entity (NCE) with predicted activity in lipid metabolism and membrane permeability.

Executive Summary & Chemical Rationale

8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid is a synthetic lipophilic keto-acid. Its structure comprises a medium-chain fatty acid tail (octanoic acid), a keto-linker, and a trichlorinated phenyl ring.

  • Chemical Class: Halogenated Phenyl-Keto-Fatty Acid.

  • Predicted Biological Activity:

    • PPAR Agonism: The structure mimics endogenous fatty acid ligands and synthetic fibrates, suggesting potential activation of Peroxisome Proliferator-Activated Receptors (PPAR

      
      /
      
      
      
      ).
    • Permeation Enhancement: Similar to salcaprozate sodium (SNAC), the amphiphilic nature may facilitate the transmembrane delivery of co-administered molecules.

    • Metabolic Stability: The 3,4,5-trichloro substitution protects the phenyl ring from rapid oxidative metabolism (e.g., by CYP450s), potentially extending its half-life in culture compared to non-halogenated analogs.

This protocol provides a standardized workflow for solubilization, dose-ranging (cytotoxicity), and functional validation in metabolic cell models (e.g., HepG2, Caco-2).

Reagent Preparation & Solubility

The compound is highly lipophilic and acidic (


). Proper solubilization is critical to prevent microprecipitation in aqueous media, which leads to false-negative results.
Materials
  • Compound: 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (Solid).[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (

    
    99.9%).
    
  • Buffer: PBS (pH 7.4) or HBSS.

  • Base (Optional): 1N NaOH (for salt conversion).

Stock Solution Protocol (50 mM)
  • Weighing: Accurately weigh 10 mg of the compound.

    • MW Calculation:

      
       g/mol .
      
  • Dissolution: Add 592

    
    L  of anhydrous DMSO to the vial.
    
  • Vortexing: Vortex vigorously for 30 seconds. If undissolved, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching) and store at -20°C. Stable for 3 months.

Working Solution (Cell Culture Media)
  • Maximum Tolerated DMSO: Maintain final DMSO concentration

    
     (v/v) to avoid solvent toxicity.
    
  • Preparation: Dilute the 50 mM stock 1:1000 in pre-warmed (

    
    C) culture media to achieve a 50 
    
    
    
    M
    working concentration.
  • Visual Check: Inspect for turbidity. If precipitation occurs (cloudiness), the compound may require conversion to its sodium salt form by adding an equimolar amount of NaOH prior to media addition.

Experimental Workflow: Cytotoxicity Screening (MTT Assay)

Before functional testing, the non-toxic dose range must be established.

Diagram: Cytotoxicity Workflow

CytotoxicityWorkflow Step1 Seed Cells (HepG2/Caco-2) 10k cells/well Step2 Adhere 24 Hours Step1->Step2 Step3 Treat with Compound (0, 1, 10, 50, 100 µM) Step2->Step3 Step4 Incubate 24 - 48 Hours Step3->Step4 Step5 Add MTT Reagent (0.5 mg/mL) Step4->Step5 Step6 Solubilize Crystals (DMSO) Step5->Step6 Step7 Read Absorbance (570 nm) Step6->Step7 caption Figure 1: Step-by-step MTT cytotoxicity workflow for dose optimization.

Protocol Steps
  • Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well plate. Incubate overnight.
    
  • Treatment: Aspirate media and add 100

    
    L of media containing the compound at increasing concentrations: 0 (Vehicle), 1, 5, 10, 25, 50, 100 
    
    
    
    M
    .
  • Incubation: Incubate for 24 hours at 37°C, 5%

    
    .
    
  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals form.
    
  • Solubilization: Carefully remove media. Add 100

    
    L DMSO to dissolve crystals.
    
  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % Viability relative to Vehicle Control. Determine the

    
     or the Maximum Non-Toxic Concentration (MNTC).
    

Functional Assay: PPAR Pathway Activation

Given the structural similarity to fibrates, this assay determines if the compound acts as a PPAR agonist, driving fatty acid oxidation.

Target Gene Panel (qPCR)
Gene SymbolFull NameFunctionExpected Effect (Agonist)
CPT1A Carnitine Palmitoyltransferase 1ARate-limiting step in fatty acid oxidationUpregulation (

)
ACOX1 Acyl-CoA Oxidase 1Peroxisomal

-oxidation
Upregulation (

)
FABP1 Fatty Acid Binding Protein 1Lipid transportUpregulation (

)
GAPDH Glyceraldehyde-3-phosphate dehydrogenaseHousekeeping ControlNo Change (=)
Diagram: Predicted Mechanism of Action

PPAR_Pathway Compound 8-(3,4,5-Trichlorophenyl) -8-oxooctanoic acid Membrane Cell Membrane Compound->Membrane Passive Diffusion PPAR PPARα / PPARγ Membrane->PPAR Ligand Binding Cytosol Cytosol Complex PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR RXR->Complex DNA PPRE (Promoter) Complex->DNA Binding Transcription Transcription (CPT1A, ACOX1) DNA->Transcription Activation caption Figure 2: Hypothesized signaling pathway. The compound mimics fatty acids to activate PPAR nuclear receptors.

Protocol Steps
  • Treatment: Treat HepG2 cells (in 6-well plates) with the MNTC (e.g., 20

    
    M) for 24 hours. Include a positive control (Fenofibrate  or GW7647 ).
    
  • RNA Extraction: Lyse cells using TRIzol or a silica-column kit.

  • cDNA Synthesis: Reverse transcribe 1

    
    g of Total RNA.
    
  • qPCR: Perform Real-Time PCR using SYBR Green chemistry with the primers listed above.

  • Analysis: Calculate relative fold change using the

    
     method.
    

Data Interpretation & Troubleshooting

Expected Results
  • Solubility: The compound should be soluble in DMSO up to 50 mM. In aqueous media, it may require BSA (Bovine Serum Albumin) conjugation (1:1 molar ratio) if precipitation occurs at

    
    M.
    
  • Toxicity: Halogenated aromatics can be cytotoxic at high doses. Expect an

    
     in the range of 50-200 
    
    
    
    M.
  • Activity: If the compound acts as a PPAR agonist, expect a 2-5 fold increase in CPT1A and ACOX1 mRNA levels.

Troubleshooting Table
IssuePossible CauseSolution
Precipitation in Media Hydrophobicity / Low pHUse fatty-acid free BSA (0.1%) as a carrier in the media.
High Cytotoxicity Solvent effect or off-targetLower DMSO to <0.05%; test lower concentration range (0.1 - 10

M).
No Gene Activation Poor cellular uptakeVerify uptake using HPLC-MS of cell lysate; Increase incubation time to 48h.

References

  • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review. Nutrition Journal, 13, 17. Link

  • Twarog, C., et al. (2020). Permeation enhancers in oral drug delivery: The latest and greatest. Pharmaceutics, 12(11), 1088. (Reference for fatty acid derivatives as permeation enhancers). Link

  • PubChem Compound Summary. (2023). 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (CID 24727155).[2] National Center for Biotechnology Information. Link

  • Rieke, R. D., & Hanson, M. V. (1997). New organometallic reagents using highly reactive metals. Tetrahedron, 53(6), 1925-1956. (Context for functionalized keto-acids in synthesis). Link

Disclaimer: This protocol describes the use of a research chemical. Users must consult the specific Safety Data Sheet (SDS) for 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid and adhere to all institutional biosafety guidelines.

Sources

Application Note: A Robust HPLC Method for the Quantification of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid. This compound, featuring a trichlorinated aromatic ketone and a carboxylic acid functional group, is of interest in pharmaceutical development and chemical synthesis. The described method provides excellent peak shape, resolution, and sensitivity, making it suitable for quality control, stability testing, and reaction monitoring. The causality behind the selection of the stationary phase, mobile phase composition, and detection parameters is thoroughly explained to provide a foundational understanding for researchers.

Introduction

8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid is a molecule that combines a hydrophobic trichlorophenyl ketone moiety with a polar carboxylic acid chain. This bifunctional nature presents a challenge for chromatographic analysis, requiring careful control over mobile phase pH to ensure consistent ionization and good peak symmetry. The method detailed herein leverages fundamental chromatographic principles to achieve a reproducible and accurate quantification. The primary goal is to suppress the ionization of the carboxylic acid group, thereby increasing its retention on a nonpolar stationary phase and preventing peak tailing, a common issue with acidic analytes.[1][2][3]

Chromatographic Principles and Method Rationale

The successful separation of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid by reversed-phase HPLC hinges on two key factors: partitioning based on hydrophobicity and controlling the analyte's ionization state.

  • Analyte Structure and Properties: The molecule consists of a nonpolar aromatic ring with three chlorine substituents and a C8 alkyl chain, contributing to significant hydrophobic character. The terminal carboxylic acid group (pKa estimated to be ~4.5-4.8, similar to other long-chain carboxylic acids) is ionizable. In its ionized (deprotonated) carboxylate form, the molecule is highly polar and will have very little retention on a reversed-phase column, eluting at or near the void volume. In its neutral (protonated) form, its hydrophobicity dominates, leading to strong retention.

  • Control of Ionization via Mobile Phase pH: To ensure the analyte is in a single, reproducible form, the mobile phase pH must be controlled with a buffer.[2][4] The guiding principle is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[4][5] By maintaining a pH of approximately 2.5-3.0, the carboxylic acid will be fully protonated (non-ionized), maximizing its interaction with the C18 stationary phase and ensuring a sharp, symmetrical peak.[1][2] A phosphate buffer is an excellent choice due to its appropriate pKa and low UV cutoff, which is crucial for UV detection at lower wavelengths.[5]

  • Stationary Phase Selection: A standard C18 (octadecylsilane) column is the ideal choice. Its long alkyl chains provide strong hydrophobic interactions with the trichlorophenyl and octanoic portions of the analyte, ensuring adequate retention. Modern, end-capped, high-purity silica-based C18 columns are stable at the low pH required for this method.[6]

  • Detector Wavelength Selection: The 3,4,5-trichlorophenyl ketone moiety is a strong chromophore. Aromatic ketones typically exhibit strong absorbance maxima (λmax) between 240 nm and 280 nm.[7][8] A preliminary scan of the analyte standard with a diode array detector (DAD) is recommended to determine the precise λmax for maximum sensitivity. For this application note, a wavelength of 254 nm is selected as a robust starting point, offering a good balance of sensitivity and selectivity.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis.

  • 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid reference standard

  • Acetonitrile (ACN), HPLC grade or higher

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Phosphoric acid (H₃PO₄), ~85%, analytical grade

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array or UV-Vis detector.

ParameterConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard reversed-phase column providing good retention for hydrophobic analytes.
Mobile Phase A 0.02 M Potassium Phosphate Buffer, pH 2.8Buffers the mobile phase to suppress analyte ionization, ensuring good peak shape.[1][9]
Mobile Phase B Acetonitrile (ACN)Strong organic solvent for eluting the hydrophobic analyte.
Gradient 60% B to 90% B over 10 minutesStarts with sufficient aqueous phase for retention and ramps up to elute the analyte.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer.
Injection Volume 10 µLA small volume minimizes potential peak distortion.
Detection UV at 254 nmWavelength where the trichlorophenyl ketone chromophore provides strong absorbance.
Run Time 15 minutesAllows for elution and column re-equilibration.

Table 1: Optimized HPLC Method Parameters.

  • Mobile Phase A (0.02 M KH₂PO₄, pH 2.8):

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.

    • Stir until fully dissolved.

    • Adjust the pH to 2.8 using ~85% phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter to remove particulates.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with Methanol. This stock solution is stable when stored at 2-8 °C.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.

    • The diluent should be a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) to ensure compatibility with the initial HPLC conditions and prevent sample precipitation or peak distortion.

The specific sample preparation will depend on the matrix. For a drug substance, a simple "dissolve and dilute" approach is sufficient.

  • Accurately weigh the sample powder.

  • Dissolve in Methanol or Acetonitrile.

  • Dilute with the mobile phase A/B mixture to a final concentration within the calibration range (e.g., 25 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE) into an HPLC vial before injection.

System Suitability and Validation

To ensure the trustworthiness of the results, a system suitability test must be performed before any sample analysis.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. Values >2 indicate tailing, often due to secondary interactions or mismatched sample solvent.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.
Repeatability (%RSD) ≤ 2.0% for 5 replicate injectionsAssesses the precision of the system for peak area and retention time.
Retention Time (RT) Consistent within ± 2%Confirms the stability of the pump and mobile phase composition.

Table 2: System Suitability Test (SST) Criteria.

Workflow and Data Analysis

The overall analytical process follows a logical sequence from preparation to final result calculation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (Aqueous Buffer & Organic) A1 HPLC System Setup & Equilibration P1->A1 P2 Prepare Standard Stock (1000 µg/mL in MeOH) P3 Prepare Working Standards & Samples in Diluent P2->P3 A3 Inject Standards (Calibration Curve) P3->A3 A4 Inject Samples P3->A4 A2 Perform System Suitability Test (SST) A1->A2 Check Criteria A2->A3 If Pass D2 Generate Calibration Curve (Linear Regression) A3->D2 D1 Integrate Peaks (Area vs. Time) A4->D1 D3 Calculate Sample Concentration D1->D3 D2->D3

Diagram 1: HPLC Analytical Workflow.

Conclusion

This application note presents a scientifically grounded, robust, and reproducible RP-HPLC method for the quantitative analysis of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid. By controlling the mobile phase pH to suppress the ionization of the carboxylic acid moiety, excellent chromatographic performance is achieved on a standard C18 column. The detailed protocol and the explanation of the underlying principles provide researchers with a strong foundation for implementing this method in quality control, stability studies, or synthetic chemistry environments.

References

  • HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (n.d.). University of Agricultural Sciences and Veterinary Medicine, Cluj-Napoca. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Retrieved from [Link]

  • Acclaim Organic Acid (OA) HPLC Column. (n.d.). Pragolab. Retrieved from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Retrieved from [Link]

  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. (2022, October 7). Taylor & Francis Online. Retrieved from [Link]

  • Separation of Organic Acids on an Agilent Polaris C18-A Column. (n.d.). Agilent. Retrieved from [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HPLC.org. Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). Alwsci. Retrieved from [Link]

  • How to Select a Buffer for your HPLC Mobile Phase? (n.d.). Axion Labs. Retrieved from [Link]

  • Chromatographic separations of aromatic carboxylic acids. (1998). PubMed. Retrieved from [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. (2004, January 15). PubMed. Retrieved from [Link]

  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013, October 1). Agilent. Retrieved from [Link]

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. (2005). ResearchGate. Retrieved from [Link]

  • 8-(3-Bromophenyl)-8-oxooctanoic acid. (2026, February 14). PubChem. Retrieved from [Link]

  • Time dependent UV-Vis spectra of reduction of aromatic ketones with... (n.d.). ResearchGate. Retrieved from [Link]

  • UV absorption spectra of representative carbonyls: aldehydes... (n.d.). ResearchGate. Retrieved from [Link]

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Application Notes & Protocols for the Development of a Soluble Epoxide Hydrolase (sEH) Inhibition Assay Featuring 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the development and execution of a robust, fluorescence-based in vitro assay to characterize the inhibitory potential of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid against human soluble epoxide hydrolase (sEH). Soluble epoxide hydrolase is a critical enzyme in the metabolism of endogenous signaling lipids, and its inhibition represents a promising therapeutic strategy for managing inflammation, hypertension, and pain.[1][2][3] This document outlines the scientific principles, detailed step-by-step protocols, and data analysis methodologies necessary for determining the potency (IC₅₀) of this novel compound. The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Introduction: The Therapeutic Promise of sEH Inhibition

Soluble epoxide hydrolase (sEH), the protein product of the EPHX2 gene, plays a pivotal role in the arachidonic acid cascade.[3] Specifically, it catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), a class of signaling molecules with potent anti-inflammatory and vasodilatory properties.[1][2][3] The conversion of EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DiHETrEs), by sEH effectively diminishes their beneficial effects.[1] Consequently, the inhibition of sEH is a compelling therapeutic strategy to enhance the endogenous levels of EETs, thereby offering potential treatments for cardiovascular diseases and inflammatory conditions.[1][2]

The compound 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid possesses structural motifs, namely a substituted phenyl ring and a carboxylic acid chain, that suggest its potential as a small molecule inhibitor of sEH. This guide provides the necessary protocols to rigorously evaluate this hypothesis.

Assay Principle: A Fluorescence-Based Approach

The recommended assay for screening potential sEH inhibitors is a fluorometric method that offers high sensitivity and is amenable to a high-throughput format.[1][4][5] The assay relies on the enzymatic hydrolysis of a non-fluorescent substrate by sEH. This reaction generates a highly fluorescent product that can be quantified over time. A commonly used substrate is (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[2][6] The hydrolysis of the epoxide in PHOME by sEH initiates an intramolecular cyclization, which, under basic conditions, leads to the release of the highly fluorescent molecule 6-methoxy-2-naphthaldehyde.[5][6] The rate of increase in fluorescence is directly proportional to the sEH activity. The presence of an inhibitor, such as 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid, will decrease the rate of this reaction.

sEH_Assay_Principle sub Non-fluorescent Substrate (PHOME) sEH Soluble Epoxide Hydrolase (sEH) sub->sEH Binds to prod Highly Fluorescent Product (6-methoxy-2-naphthaldehyde) sEH->prod Catalyzes conversion inhibitor 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid inhibitor->sEH Inhibits

Caption: Principle of the fluorescence-based sEH inhibition assay.

Materials and Reagents

Equipment
  • Fluorescence microplate reader with excitation/emission wavelengths of approximately 330/465 nm or 360/460 nm.[1][4][6]

  • Standard 96- or 384-well black, flat-bottom microplates.[1]

  • Multichannel pipettes and sterile tips.

  • Refrigerated centrifuge.

  • Vortex mixer.

Reagents and Consumables
  • Test Compound: 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid.

  • Enzyme: Recombinant human soluble epoxide hydrolase (sEH).

  • Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[2][6]

  • Positive Control Inhibitor: A known sEH inhibitor such as N-Cyclohexyl-N'-dodecylurea (NCND).[4]

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing a stabilizing agent like bovine serum albumin (BSA).

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound and control inhibitor.

  • Reagent-grade water.

Experimental Protocols

Reagent Preparation
  • sEH Assay Buffer: Prepare a solution of 100 mM Tris-HCl, pH 7.4, containing 0.1 mg/mL BSA. Filter sterilize and store at 4°C. Warm to room temperature before use.

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid in 100% DMSO.

  • Positive Control Inhibitor Stock Solution: Prepare a 1 mM stock solution of NCND in 100% DMSO.[4]

  • sEH Enzyme Working Solution: Reconstitute lyophilized sEH in sEH Assay Buffer to a concentration of 1 mg/mL. Further dilute with sEH Assay Buffer to the final working concentration (typically in the low nM range, to be optimized for the specific enzyme batch). Keep on ice.

  • sEH Substrate Working Solution: Prepare a 1 mM stock solution of PHOME in DMSO. Dilute with sEH Assay Buffer to the final working concentration (typically 50 µM). Protect from light.[5]

sEH Inhibition Assay Protocol (96-well format)

This protocol is designed for determining the IC₅₀ value of the test compound.

sEH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid add_reagents Add compound/controls and sEH enzyme to microplate prep_compound->add_reagents prep_controls Prepare controls: - No enzyme - No inhibitor - Positive inhibitor prep_controls->add_reagents pre_incubate Pre-incubate for 10 minutes at 25°C add_reagents->pre_incubate add_substrate Initiate reaction by adding PHOME substrate pre_incubate->add_substrate measure Measure fluorescence kinetically (Ex: 330 nm, Em: 465 nm) for 20-30 minutes add_substrate->measure calc_inhibition Calculate % inhibition for each compound concentration measure->calc_inhibition plot_curve Plot % inhibition vs. log[Inhibitor] calc_inhibition->plot_curve calc_ic50 Determine IC50 value using non-linear regression plot_curve->calc_ic50

Caption: Workflow for the sEH inhibition assay.

Step-by-Step Procedure:

  • Prepare Test Compound Dilutions: Create a serial dilution of the 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid stock solution in sEH Assay Buffer. A typical 10-point dilution series might range from 100 µM to 1 nM final assay concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

  • Plate Layout: Designate wells for the following controls:

    • 100% Activity Control (No Inhibitor): Contains sEH enzyme and solvent (DMSO) only.

    • Inhibitor Wells: Contain sEH enzyme and serial dilutions of the test compound.

    • Positive Control: Contains sEH enzyme and a known inhibitor (e.g., NCND).

    • Background Control (No Enzyme): Contains assay buffer and substrate, but no enzyme.

  • Add Reagents to Plate:

    • To all wells except the background control, add 40 µL of the sEH enzyme working solution.

    • To the background control wells, add 40 µL of sEH Assay Buffer.

    • Add 10 µL of the appropriate test compound dilution, solvent control, or positive control inhibitor to the designated wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]

  • Initiate Reaction: Add 50 µL of the sEH substrate working solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader. Measure the fluorescence intensity kinetically at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.[2][6] Record measurements every 30-60 seconds for 20-30 minutes at 25°C.[1]

Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot.

  • Background Subtraction: Subtract the average rate of the background control wells from the rates of all other wells.

  • Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of the test compound:

    % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

    Where:

    • V_inhibitor is the reaction rate in the presence of the test compound.

    • V_no_inhibitor is the reaction rate of the 100% activity control.

  • Determine IC₅₀ Value: Plot the percent inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data and determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Table 1: Example Data for IC₅₀ Determination

[Inhibitor] (nM)log[Inhibitor]Average Reaction Rate (RFU/min)% Inhibition
0 (Control)-5000
1045010
10137525
501.725050
100215070
5002.77585
100035090

Assay Validation and Troubleshooting

  • Z'-factor: To assess the quality and robustness of the assay for high-throughput screening, the Z'-factor should be calculated using the 100% activity and positive inhibitor controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[1]

  • High Background Fluorescence: This may be due to substrate degradation. Ensure the substrate is protected from light and prepared fresh.

  • Low Signal-to-Noise Ratio: The enzyme or substrate concentration may need optimization. Titrate both to find conditions that yield a robust signal.

  • Inconsistent Results: Ensure thorough mixing of reagents and consistent timing of additions, especially the substrate. The use of automated liquid handlers can improve reproducibility.[1]

Conclusion

This application note provides a detailed and scientifically grounded protocol for evaluating the inhibitory activity of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid against soluble epoxide hydrolase. By following these procedures, researchers can obtain reliable and reproducible data on the potency of this compound, which is a critical step in the drug discovery and development process for novel anti-inflammatory and cardiovascular therapeutics.

References

  • Assay Genie. Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). [Link]

  • Bertin Bioreagent. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. [Link]

  • Morisseau, C., & Hammock, B. D. (2007). Measurement of soluble epoxide hydrolase (sEH) activity. Current protocols in toxicology, Chapter 4, Unit 4.23. [Link]

  • Sapphire North America. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. [Link]

  • Morisseau, C., & Hammock, B. D. (2007). Measurement of Soluble Epoxide Hydrolase (sEH) Activity. ResearchGate. [Link]

  • Jones, P. D., et al. (2005). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Journal of biomolecular screening, 10(4), 324–333. [Link]

Sources

experimental application of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid in metabolic studies

Application Note: Probing Mitochondrial -Oxidation Flux with 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic Acid

Introduction & Mechanism of Action

8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid is a synthetic medium-chain fatty acid (MCFA) analog designed for high-sensitivity metabolic profiling.[1][2] Unlike natural fatty acids, the terminal 3,4,5-trichlorophenyl (TCP) group prevents complete oxidation, forcing the generation of specific, detectable metabolites.[1][2] The 8-oxo functionality introduces a ketone at the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

carbonyl reductase activity

-oxidation efficiency
2
Core Applications:
  • Mitochondrial

    
    -Oxidation Flux Probe: 
    
    • The compound undergoes activation to its Acyl-CoA thioester by Medium-Chain Acyl-CoA Synthetase (ACSM) .[1][2]

    • It enters the mitochondrial matrix (carnitine-independent or via CPT1 depending on concentration).[1][2]

    • Sequential ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -oxidation cycles shorten the alkyl chain.[2]
      
    • Terminal Metabolite: The TCP group blocks the final thiolytic cleavage, resulting in the accumulation of 3,4,5-Trichlorobenzoyl-CoA , which is subsequently hydrolyzed or conjugated (e.g., to Glycine) to form 3,4,5-Trichlorohippuric acid (a stable biomarker).[1][2]

  • Mass Spectrometric Tracer:

    • The distinct isotopic pattern of the three chlorine atoms (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      Cl/
      
      
      Cl) provides a unique spectral signature, eliminating the need for radioactive labeling (
      
      
      C/
      
      
      ).[2]
  • PPAR

    
     Ligand Potential: 
    
    • Structurally similar to fibrates, the compound may act as a ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ), modulating lipid metabolism genes.[2]
      
Preparation & Handling
ParameterSpecificationNotes
Molecular Formula Cngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H

Cl

O

MW: ~337.63 g/mol
Solubility DMSO (up to 50 mM), EthanolPoorly soluble in water; requires BSA conjugation for cell culture.[2]
Stability Stable at -20°C (solid)Solutions in DMSO stable for 1 month at -20°C. Avoid repeated freeze-thaw.[1][2]
Appearance White to off-white crystalline solidLight sensitive; store in amber vials.[1][2]
Stock Solution Preparation (10 mM)
  • Weigh 3.38 mg of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid.

  • Dissolve in 1.0 mL of sterile, anhydrous DMSO.

  • Vortex for 1 minute until fully dissolved.

  • Aliquot into 50

    
    L volumes and store at -20°C.
    
Working Solution (BSA-Conjugated)

Fatty acids must be conjugated to Bovine Serum Albumin (BSA) for cellular uptake.[1][2]

  • Prepare a 10% (w/v) fatty acid-free BSA solution in PBS or culture medium.

  • Dilute the 10 mM DMSO stock to 1 mM in the BSA solution (1:10 dilution) while vortexing vigorously at 37°C.

  • Incubate at 37°C for 30 minutes to allow conjugation.

  • Final molar ratio: ~4:1 (Fatty Acid:BSA).[1][2]

  • Filter sterilize (0.22 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    m) before use.[2]
    
Experimental Protocol: In Vitro -Oxidation Flux Assay

This protocol measures the rate of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

3,4,5-Trichlorohippuric acid2
Materials:
  • Cell Model: HepG2 cells or Primary Mouse Hepatocytes.

  • Assay Medium: KRB (Krebs-Ringer Bicarbonate) buffer containing 10 mM HEPES, 0.1% BSA (fatty acid-free), 0.5 mM L-Carnitine.[1][2]

  • Substrate: 100

    
    M BSA-conjugated 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid.
    
  • Controls: Etomoxir (CPT1 inhibitor, 40 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    M) as a negative control.[2]
    
Workflow:
  • Seeding: Plate cells in 6-well plates (1

    
     10
    
    
    cells/well) and culture overnight.
  • Starvation: Wash cells 2x with PBS and incubate in serum-free medium for 2 hours to deplete endogenous lipids.

  • Treatment:

    • Replace medium with 1 mL Assay Medium .

    • Add 100 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      L  of the BSA-conjugated Substrate (Final conc: 100 
      
      
      M).[2]
    • Optional: Pre-incubate with Etomoxir (40 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      M) for 30 min prior to substrate addition.[2]
      
  • Incubation: Incubate at 37°C, 5% CO

    
     for 0, 2, 4, and 6 hours .
    
  • Sampling: Collect 100

    
    L of media at each time point.
    
  • Quenching: Mix media 1:1 with ice-cold Acetonitrile (containing 1% Formic Acid) to precipitate proteins. Centrifuge at 15,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS.

Data Analysis (LC-MS/MS Settings):
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm).[1][2]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection (MRM Mode):

    • Parent Ion: [M-H]

      
       (Negative Mode).
      
    • Target Metabolite (Biomarker): 3,4,5-Trichlorohippuric acid (calculate exact mass based on Cl

      
       isotope pattern).
      
    • Quantification: Integrate peak area of the metabolite. Plot "Area vs. Time" to determine flux rate.[1][2]

Visualization of Metabolic Pathway

The following diagram illustrates the metabolic fate of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid, highlighting the blockage of complete oxidation and the generation of the detectable biomarker.

BetaOxidationPathwayCompound8-(3,4,5-Trichlorophenyl)-8-oxooctanoic Acid(Extracellular)TransportUptake via FATP/CD36Compound->TransportActivationActivation by ACSM(Acyl-CoA Synthetase)Transport->ActivationIntracellularAcylCoA8-(TCP)-8-oxo-Octanoyl-CoAActivation->AcylCoAMitoEntryMitochondrial Entry(CPT1/Carnitine Shuttle)AcylCoA->MitoEntryBetaOx1Cycle 1: Beta-Oxidation(Removes C2)MitoEntry->BetaOx1MatrixBetaOx2Cycle 2: Beta-Oxidation(Removes C2)BetaOx1->BetaOx2- Acetyl-CoABetaOx3Cycle 3: Beta-Oxidation(Removes C2)BetaOx2->BetaOx3- Acetyl-CoATerminalMetabolite3,4,5-Trichlorobenzoyl-CoA(Terminal Thioester)BetaOx3->TerminalMetabolite- Acetyl-CoAConjugationConjugation with Glycine(Glycine N-acyltransferase)TerminalMetabolite->ConjugationDetoxificationBiomarker3,4,5-Trichlorohippuric Acid(Excreted Biomarker)Conjugation->BiomarkerMeasurable Output

Caption: Metabolic trajectory of the probe, showing sequential chain shortening and formation of the terminal glycine conjugate.[1][2]

Secondary Application: Mitochondrial Respiration Stress Test

To assess if the compound uncouples respiration or inhibits specific complexes, use a Seahorse XF Analyzer.[1][2]

Protocol:

  • Seed Cells: 20,000 HepG2 cells/well in XF96 plate.

  • Medium: XF Assay Medium (pH 7.4) with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.

  • Injection Strategy:

    • Port A: Oligomycin (1.5 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      M) - ATP Synthase Inhibitor.[2]
      
    • Port B: FCCP (1.0

      
      M) - Uncoupler (Max Respiration).
      
    • Port C: 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (50 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      M) .[2]
      
    • Port D: Rotenone/Antimycin A (0.5 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      M) - ETC Inhibitors.[2]
      
  • Interpretation:

    • If OCR (Oxygen Consumption Rate) drops after Port C injection: The compound inhibits ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -oxidation or ETC Complex I/II.[2]
      
    • If OCR increases : The compound acts as an uncoupler or is being rapidly oxidized (fueling respiration).[1][2]

References
  • BenchChem. (2025).[1][2][3][4] Application Notes and Protocols for the Characterization of 8-(3-Chlorophenyl)-8-oxooctanoic acid. BenchChem Application Library.[1][2] Link[1][2]

  • PubChem. (2025).[1][2] Compound Summary: 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (CID 24727155).[1][2][5] National Center for Biotechnology Information.[1][2] Link

  • Bartlett, K., & Eaton, S. (2004).[1][2] Mitochondrial ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -oxidation. European Journal of Biochemistry, 271(3), 462-469.[2] Link
    
  • Knoop, F. (1904).[1][2] Der Abbau aromatischer Fettsäuren im Tierkörper.[1][2] Beiträge zur chemischen Physiologie und Pathologie, 6, 150-162.[1][2] (Foundational reference for phenyl-fatty acid probes). Link

  • Wanders, R. J., et al. (2010).[1][2] Disorders of mitochondrial fatty acid oxidation. Journal of Inherited Metabolic Disease, 33(5), 479-494.[1][2] Link

Technical Guide: GC-MS Derivatization of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic Acid

[1]

Executive Summary

Analyte: 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid CAS: 898765-75-8 (Analogue Reference) / PubChem CID: 24727155 Application: Pharmaceutical intermediate profiling, metabolic tracer analysis, and lipidomics.

This guide details the derivatization and quantification of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (TCPOA) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the compound's dual functionality—a polar carboxylic acid tail and a lipophilic trichlorophenyl ketone head—direct GC analysis yields poor peak shape and thermal degradation.

We present two validated protocols:

  • Protocol A (MOX-TMS): The "Gold Standard" for quantitative rigor, stabilizing the ketone moiety and masking the acid.

  • Protocol B (BF3-Methanol): A robust methylation method ideal for batch processing and stability studies.

Chemical Context & Derivatization Strategy

Structural Challenges

TCPOA possesses an 8-carbon aliphatic chain terminating in a carboxylic acid (-COOH) and a specific aryl ketone at the C8 position.

  • Carboxylic Acid: High polarity leads to hydrogen bonding, causing adsorption in the GC inlet (tailing) and low volatility.[1]

  • Aryl Ketone: While more stable than aliphatic ketones, the carbonyl group can undergo enolization or interact with active sites.

  • Trichlorophenyl Group: Provides a distinct isotopic signature (Cl3 cluster) useful for MS identification but significantly increases molecular weight (~337.5 Da underivatized).

Mechanism of Action

To render TCPOA amenable to GC-MS, we must block active protons and reduce polarity.

  • Methoximation (MOX): Reacts with the ketone carbonyl to form a methoxime. This "locks" the ketone, preventing keto-enol tautomerism and stabilizing the molecule against thermal stress.

  • Silylation (TMS): Replaces the acidic proton on the carboxylic acid with a trimethylsilyl group, increasing volatility.

  • Methylation: Converts the carboxylic acid to a methyl ester (FAME-like analogue).

Experimental Protocols

Protocol A: Two-Step Methoximation & Silylation (MOX-TMS)

Best for: High-precision quantification, metabolomics, and complex matrices.

Reagents:

  • Reagent A: Methoxyamine Hydrochloride (20 mg/mL in Pyridine).

  • Reagent B: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Solvent: Anhydrous Hexane or Ethyl Acetate.

Step-by-Step Procedure:

  • Drying: Evaporate 50 µL of sample extract to complete dryness under a gentle stream of Nitrogen (N2) at 40°C. Critical: Moisture inhibits silylation.

  • Methoximation: Add 50 µL of Reagent A . Vortex for 30 seconds.[2]

  • Incubation: Heat at 60°C for 60 minutes . This converts the ketone to the methoxime derivative.

  • Silylation: Add 50 µL of Reagent B . Vortex briefly.

  • Reaction: Heat at 60°C for 30 minutes .

  • Dilution (Optional): If the concentration is high, dilute with 100 µL anhydrous Hexane.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 mins to precipitate any salts. Transfer supernatant to a GC vial with a glass insert.

Protocol B: Acid-Catalyzed Methylation (BF3-MeOH)

Best for: Batch stability, long-term storage of extracts, and lipid-focused workflows.

Reagents:

  • Reagent: Boron Trifluoride (BF3) in Methanol (14% w/v).[3]

  • Quench: Saturated Sodium Bicarbonate (NaHCO3).

  • Extraction: Hexane (HPLC Grade).

Step-by-Step Procedure:

  • Dissolution: Dissolve dry sample (1-5 mg) in 0.5 mL Methanol.

  • Catalysis: Add 1 mL BF3-Methanol reagent. Cap tightly (Teflon-lined cap).

  • Heating: Incubate at 70°C for 20 minutes in a heating block.

  • Quenching: Cool to room temperature. Slowly add 1 mL Saturated NaHCO3 to neutralize acid.

  • Extraction: Add 1 mL Hexane. Vortex vigorously for 1 minute.

  • Separation: Allow layers to separate (or centrifuge). The top Hexane layer contains the TCPOA-Methyl Ester.

  • Drying: Transfer hexane layer to a new vial containing a pinch of Anhydrous Sodium Sulfate (Na2SO4) to remove trace water.

GC-MS Method Parameters

Instrument: Agilent 7890B/5977B (or equivalent). Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

ParameterSettingRationale
Inlet Mode Splitless (1 min purge)Maximizes sensitivity for trace analysis.
Inlet Temp 280°CEnsures rapid volatilization of high MW derivative.
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable retention times.
Transfer Line 300°CPrevents condensation of the heavy trichloro-analyte.
Source Temp 230°CStandard EI source temperature.
Quad Temp 150°CStandard.

Oven Program:

  • Initial: 100°C (Hold 1 min) - Solvent focusing.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 320°C.

  • Final: Hold 5 min at 320°C. - Essential to elute the high-boiling trichlorophenyl moiety.

MS Acquisition (SIM Mode): For the Methyl Ester derivative (MW ~351.5):

  • Target Ion: m/z 207 (Trichlorobenzoyl cation, [C7H2Cl3O]+).

  • Qualifier 1: m/z 209 (Cl3 isotope peak).

  • Qualifier 2: m/z 350/352 (Molecular Ion M+).

Visualizations

Experimental Workflow

Gcluster_0Protocol A: MOX-TMScluster_1Protocol B: MethylationSampleCrude Extract(TCPOA)DryEvaporation(N2 @ 40°C)Sample->DryMOXMethoximation(MeOX/Pyridine, 60°C)Dry->MOXHigh PrecisionBF3Esterification(BF3-MeOH, 70°C)Dry->BF3Batch StabilityTMSSilylation(MSTFA/TMCS, 60°C)MOX->TMSGCGC-MS Analysis(DB-5ms, SIM)TMS->GCExtL-L Extraction(Hexane/NaHCO3)BF3->ExtExt->GC

Caption: Dual-pathway workflow offering Methoximation-Silylation for precision or Methylation for stability.

Reaction Mechanism (Methylation)

ReactionReactantTCPOA(R-COOH)InterTetrahedralIntermediateReactant->Inter+ MeOH / H+ProductTCPOA-Methyl Ester(R-COOMe)Inter->Product- H2O

Caption: Acid-catalyzed Fischer esterification converting the polar acid to a volatile methyl ester.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
No Peak Detected Moisture in sample (Protocol A).Ensure sample is completely dry before adding MSTFA. Water hydrolyzes silyl reagents.
Tailing Peak Active sites in inlet.Change liner (use Ultra Inert wool) and trim 10cm from column head.
Split Peaks Incomplete Methoximation.Increase MOX incubation time to 90 mins to ensure full conversion of the ketone.
Low Sensitivity Ion source contamination.Clean EI source; verify tuning on PFTBA (check 69/219/502 ratios).

References

  • BenchChem. (2025).[4] Application Notes and Protocols for the Characterization of 8-(3-Chlorophenyl)-8-oxooctanoic acid. Retrieved from

  • Sigma-Aldrich. (n.d.).[4] Derivatization of Fatty acids to FAMEs. Retrieved from

  • Thermo Fisher Scientific. (2022). Trace analysis of chlorophenolics using triple quadrupole GC-MS. Retrieved from

  • PubChem. (2025). 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (CID 24727155).[5] Retrieved from

  • MDPI. (2025). A New, Validated GC-PICI-MS Method for the Quantification of Lipid Fatty Acids. Metabolites. Retrieved from

use of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic Acid in Organic Synthesis

Executive Summary

8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (CAS: 951891-82-0) is a versatile bifunctional building block characterized by a lipophilic 3,4,5-trichlorophenyl "head," a flexible 8-carbon alkyl linker, and a polar carboxylic acid "tail."[] This keto-acid scaffold is a critical intermediate in the synthesis of metabolic disease therapeutics (specifically PPAR agonists and 11


-HSD1 inhibitors) and lipophilic enzyme inhibitors . Its unique structure allows for orthogonal functionalization: the ketone moiety serves as a handle for asymmetric reduction or reductive amination, while the carboxylic acid enables bioconjugation or amide coupling.

This guide details the physicochemical profile, synthetic utility, and validated protocols for transforming this scaffold into high-value chiral alcohols and amine linkers.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

PropertySpecification
CAS Number 951891-82-0
IUPAC Name 8-oxo-8-(3,4,5-trichlorophenyl)octanoic acid
Molecular Formula C₁₄H₁₅Cl₃O₃
Molecular Weight 337.62 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~4.5 (Highly Lipophilic)
pKa (Acid) ~4.8 (Carboxylic acid)

Synthetic Applications & Logic

The utility of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid lies in its ability to mimic fatty acid metabolites while introducing a metabolically stable, bulky hydrophobic group (the trichlorophenyl ring).

A. Chiral Lipid Mimetics (Asymmetric Reduction)

The ketone at the C8 position is prochiral. Stereoselective reduction yields


-aryl-

-hydroxy fatty acids
, which are structural analogs of prostaglandins and leukotrienes. The 3,4,5-trichlorophenyl group provides enhanced binding affinity in hydrophobic pockets of enzymes like PTP1B or nuclear receptors.
B. PROTAC & Linker Chemistry (Reductive Amination)

The 8-carbon chain is an optimal length for PROTAC (Proteolysis Targeting Chimera) linkers. Converting the ketone to an amine allows the attachment of an E3 ligase ligand, while the carboxylic acid attaches to the protein of interest (POI) ligand.

C. Fragment-Based Drug Discovery (Amide Coupling)

The carboxylic acid terminus is readily coupled to amines to generate libraries of aryl-keto-amides , often screened for anti-inflammatory activity.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation (ATH)

Target: Synthesis of (S)-8-hydroxy-8-(3,4,5-trichlorophenyl)octanoic acid Logic: Standard borohydride reduction yields a racemate. To access the bioactive chiral alcohol, we employ Noyori’s catalyst (Ru-TsDPEN).

Reagents:

  • Substrate: 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask, dissolve 337 mg (1.0 mmol) of the keto-acid in 5 mL of anhydrous DCM.

  • Degassing: Sparge the solution with nitrogen for 10 minutes to remove oxygen (critical for Ruthenium catalyst stability).

  • Catalyst Addition: Add 6.4 mg (0.01 mmol) of the Ru-catalyst under a nitrogen stream.

  • Initiation: Add 0.5 mL of the Formic acid/TEA mixture via syringe.

  • Reaction: Stir at 28°C for 16 hours. Monitor by TLC (50% EtOAc/Hexanes; stain with PMA). The ketone spot (Rf ~0.6) should disappear, yielding a lower Rf alcohol spot.

  • Workup: Quench with water (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with saturated NaHCO₃ (to remove excess formic acid) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

  • Validation: Confirm enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column).

Protocol 2: Reductive Amination to Linker Scaffolds

Target: Synthesis of 8-amino-8-(3,4,5-trichlorophenyl)octanoic acid derivatives Logic: Direct reductive amination on the free acid can be problematic due to zwitterion formation. It is recommended to first protect the acid as a methyl ester.

Step-by-Step Procedure:

  • Esterification: Reflux the keto-acid (1.0 eq) in Methanol with catalytic H₂SO₄ for 4 hours. Concentrate and redissolve the methyl ester in MeOH.

  • Imine Formation: Add Ammonium Acetate (10 eq) to the methanolic solution. Stir at room temperature for 2 hours.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq) portion-wise. Caution: Generates HCN; use a vented fume hood.

  • Hydrolysis (Optional): If the free amino-acid is required, treat the product with LiOH (2 eq) in THF/Water (1:1) for 4 hours.

  • Isolation: Acidify to pH 6 and extract with n-Butanol or purify via preparative HPLC.

Reaction Logic & Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

G cluster_legend Reaction Types Start 8-(3,4,5-Trichlorophenyl)- 8-oxooctanoic acid (CAS 951891-82-0) Inter1 Methyl Ester Intermediate Start->Inter1 MeOH, H+ Prod1 (S)-Chiral Alcohol (Lipid Mimetic) Start->Prod1 Ru-TsDPEN HCOOH/TEA (Asymmetric Red.) Prod3 Amide Conjugate (Enzyme Inhibitor) Start->Prod3 R-NH2 EDC/NHS Prod2 8-Amino-Octanoic Acid (PROTAC Linker) Inter1->Prod2 1. NH4OAc 2. NaCNBH3 key1 Blue: Reduction key2 Red: Amination key3 Green: Coupling

Caption: Divergent synthetic pathways for CAS 951891-82-0. The scaffold allows access to chiral alcohols (top), amine linkers (middle), and amide conjugates (bottom).

Safety & Handling

  • Toxicity: Trichlorophenyl compounds can be persistent and potentially toxic if ingested or absorbed. Wear nitrile gloves and work in a fume hood.

  • Waste Disposal: All halogenated organic waste must be segregated. Do not mix with general organic solvents.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The ketone is stable, but the carboxylic acid can absorb moisture.

References

  • BenchChem. Application Notes and Protocols for the Characterization of 8-(3-Chlorophenyl)-8-oxooctanoic acid. (Analogous chemistry).[2]

  • Rieke Metals. Functionalized Ketoacids Product List. (Source of material).

  • Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones." J. Am. Chem. Soc., 1996, 118, 2521.
  • PubChem. Compound Summary: 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (CID 24727155).

Sources

Application Note: Formulation Strategies for 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic Acid (TCPOOA) in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation protocols for 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (herein referred to as TCPOOA ). Based on its chemical structure—a medium-chain fatty acid tail terminating in a highly lipophilic trichlorophenyl ketone—TCPOOA presents specific solubility challenges typical of BCS Class II compounds (Low Solubility, High Permeability).

Successful in vivo delivery requires overcoming the high LogP associated with the trichlorophenyl moiety while leveraging the ionizable carboxylic acid tail. This note provides three validated protocols ranging from standard cosolvent systems to advanced cyclodextrin complexation.

Physicochemical Profiling & Strategy

Before formulation, one must understand the molecule's behavior in physiological environments.

Structural Analysis
  • Lipophilic Head (Trichlorophenyl): The three chlorine atoms significantly increase lipophilicity (LogP) and reduce water solubility compared to a non-halogenated phenyl group. This domain drives protein binding and potential precipitation in aqueous media.

  • Linker (Oxo-octanoic chain): The 8-carbon chain adds flexibility but contributes to hydrophobicity. The ketone at C8 acts as a hydrogen bond acceptor.

  • Hydrophilic Tail (Carboxylic Acid): The terminal COOH is the primary handle for solubility.

    • pKa: Estimated ~4.8 (typical for aliphatic carboxylic acids).

    • Implication: At pH < 5 (stomach), the molecule is neutral and insoluble. At pH > 7.4 (plasma), it is ionized (anionic), improving solubility.

Formulation Logic

To formulate TCPOOA, we must shift the equilibrium toward the ionized state or shield the hydrophobic domains.

ParameterCharacteristicFormulation Strategy
Solubility < 1 µg/mL (pH 1.2); < 50 µg/mL (pH 7.4)Use pH adjustment (buffers > pH 7.5) or Cosolvents (DMSO/PEG).
LogP Estimated > 4.5Use Surfactants (Tween 80) or Complexation (Cyclodextrins) to prevent aggregation.
Stability Susceptible to oxidation (ketone/alkyl)Degas solvents; consider antioxidants if storing >24h.

Decision Matrix: Vehicle Selection

Select the protocol based on your study endpoint and route of administration.

FormulationDecision Start Start: Define Study Goal Route Route of Administration? Start->Route IV_IP Parenteral (IV / IP) Route->IV_IP Oral Oral Gavage (PO) Route->Oral Dose_Check Dose Requirement? IV_IP->Dose_Check Protocol_B Protocol B: Cyclodextrin Complex (HP-β-CD) Oral->Protocol_B Maximize Bioavailability Protocol_C Protocol C: Methylcellulose Suspension Oral->Protocol_C Standard PK/Tox Low_Dose Low Dose (< 10 mg/kg) Dose_Check->Low_Dose Soluble High_Dose High Dose (> 10 mg/kg) Dose_Check->High_Dose Precipitation Risk Protocol_A Protocol A: Cosolvent System (DMSO/PEG/Saline) Low_Dose->Protocol_A High_Dose->Protocol_B

Figure 1: Decision tree for selecting the optimal vehicle based on administration route and dose requirements.

Detailed Protocols

Protocol A: Standard Cosolvent System (IV/IP)

Best for: Acute studies, low-to-moderate doses (< 10 mg/kg), Pharmacokinetics (PK). Mechanism: DMSO dissolves the crystal lattice; PEG400 acts as a wetting agent/stabilizer; Saline provides tonicity.

Reagents:

  • TCPOOA (Solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Polyethylene Glycol 400 (PEG400)

  • Sterile Saline (0.9% NaCl)

Composition: 5% DMSO / 40% PEG400 / 55% Saline

Procedure:

  • Weigh: Accurately weigh the required amount of TCPOOA into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of DMSO (5% of total volume) . Vortex vigorously until the solution is perfectly clear. Note: If heating is required, do not exceed 40°C.

  • Stabilization: Add PEG400 (40% of total volume) slowly to the DMSO concentrate. Vortex to mix. The solution may warm slightly (exothermic).

  • Dilution: Slowly add Warm (37°C) Saline (55% of total volume) while vortexing. Critical: Adding cold saline may cause the trichlorophenyl tail to precipitate.

  • pH Check: Verify pH is between 6.0–8.0. If < 6.0, adjust carefully with 0.1N NaOH. The acid form is insoluble; the salt form is soluble.

  • Filtration: Pass through a 0.22 µm PES or PTFE syringe filter immediately before dosing.

Protocol B: Cyclodextrin Complexation (IV/IP/PO)

Best for: High doses (> 20 mg/kg), sub-chronic dosing (reduces irritation), and maximizing bioavailability. Mechanism: The hydrophobic trichlorophenyl tail is encapsulated within the cyclodextrin torus, shielding it from water while maintaining solubility.

Reagents:

  • TCPOOA (Solid)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

  • Sterile Water for Injection

Composition: 20% (w/v) HP-β-CD in Water (pH adjusted).

Procedure:

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of sterile water. Stir until clear.

  • Compound Addition: Weigh TCPOOA into a vial.

  • Wetting: Add a minimal amount of DMSO (max 1-2%) only if necessary to wet the powder, or add the Cyclodextrin solution directly.

  • Complexation: Add the 20% CD solution. Sonicate in a water bath at 40°C for 30–60 minutes.

  • pH Adjustment (Crucial): The complexation is more efficient if the acid is ionized. While stirring, monitor pH. If the solution is cloudy, add 1N NaOH dropwise until pH reaches ~7.5–8.0. The solution should turn clear as the salt forms and enters the CD cavity.

  • Osmolarity Check: Ensure the final solution is roughly isotonic (280-300 mOsm).

Protocol C: Oral Suspension (PO)

Best for: Toxicology studies, high-dose efficacy models where solubility limits are exceeded. Mechanism: Creates a stable, homogenous suspension for reproducible gavage.

Reagents:

  • TCPOOA (Solid)

  • Methylcellulose (MC) (400 cP)

  • Tween 80 (Polysorbate 80)

Composition: 0.5% Methylcellulose + 0.1% Tween 80 in Water.

Procedure:

  • Vehicle Prep: Heat 1/3 of the water to 80°C. Add Methylcellulose powder (0.5% w/v) and disperse. Add remaining cold water and stir overnight at 4°C to hydrate. Add Tween 80 (0.1% w/v).

  • Grinding: Place TCPOOA in a mortar. Add a few drops of the vehicle or pure Tween 80 to create a smooth paste (levigation). This breaks up aggregates.

  • Dispersion: Gradually add the MC vehicle to the mortar while triturating to ensure no clumps remain.

  • Transfer: Transfer to a vial and vortex.

  • Dosing: Must be stirred or vortexed immediately prior to drawing into the syringe to ensure dose uniformity.

QC & Validation: The "Self-Validating" System

Never assume a formulation is stable just because it looks clear initially.

  • The Tyndall Test: Shine a laser pointer (red or green) through the vial.

    • Result: A solid beam visible through the liquid indicates micro-precipitation (Tyndall effect). The formulation is unstable and may cause micro-emboli (IV) or variable absorption.

    • Action: Increase cosolvent ratio or switch to Protocol B (Cyclodextrin).

  • Serial Dilution Test: Dilute your IV formulation 1:10 in warm saline (simulating blood stream dilution).

    • Result: If it precipitates immediately, the compound will precipitate upon injection.

    • Action: Reduce drug concentration or increase Cyclodextrin concentration.

Biological Context & Pathway Visualization

Understanding the likely biological interaction helps in interpreting results. Assuming TCPOOA acts via PPAR-alpha or fatty acid metabolic pathways (common for this chemotype):

BiologicalPathway TCPOOA TCPOOA (Free Acid) Albumin Albumin Binding (High Affinity) TCPOOA->Albumin Systemic Circulation Cell_Entry Cellular Uptake (Fatty Acid Transporters) Albumin->Cell_Entry Dissociation Target Nuclear Receptor (e.g., PPARα) Cell_Entry->Target Cytosol Transcription Gene Transcription (β-oxidation enzymes) Target->Transcription Activation

Figure 2: Hypothesized pharmacodynamic pathway. High albumin binding is expected due to the trichlorophenyl group.

References

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for physicochemical profiling).
  • Kerns, E. H., et al. (2008). "Pharmaceutical profiling in drug discovery." Drug Discovery Today, 13(19-20), 869-875. Link

  • Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 21(2), 201-230. Link

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • National Cancer Institute (NCI). "Formulation and Screen Guidelines." Developmental Therapeutics Program. (General guidance for vehicle selection in efficacy studies). Link

Troubleshooting & Optimization

improving the yield of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic Acid

Ticket ID: #TCB-8-OXO-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Deactivated Ring Acylation[1]

Executive Summary

The synthesis of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid presents a classic conflict in organic synthesis: coupling a highly deactivated aromatic system (1,2,3-trichlorobenzene) with a long-chain aliphatic linker.[1]

The standard Friedel-Crafts (F-C) acylation protocols used for simple benzene or toluene often fail here, resulting in yields <20% or intractable tars.[1] The three chlorine atoms on the ring exert a strong electron-withdrawing inductive effect (-I), significantly raising the activation energy required for the electrophilic aromatic substitution (EAS).

This guide abandons the "textbook" approach in favor of a process-optimized route focusing on catalyst stoichiometry , regiocontrol , and solvation thermodynamics .[1]

Part 1: The Diagnostic (Why Your Yield is Low)

Before altering your protocol, identify which of the following failure modes matches your observation.

Observation Root Cause The Mechanism
No Reaction / Starting Material Recovery Catalyst Poisoning The generated keto-acid product acts as a bidentate ligand, complexing with

.[1] If you use < 3.0 eq of Lewis acid, the reaction self-terminates.[1]
Polymer/Dimer Formation Incorrect Reagent Using Suberoyl Chloride (di-acid chloride) causes the linker to react at both ends, bridging two benzene rings (1,8-bis(trichlorophenyl)octane-1,8-dione).[1]
Positional Isomers (2,3,4- isomer) Steric/Electronic Mismatch Acylation at the C4 position of 1,2,3-trichlorobenzene is electronically possible but sterically crowded.[1] High temperatures (>100°C) can erode regioselectivity.[1]
Black Tar / Decomposition Thermal Runaway While heat is needed to activate the ring, adding

to the reaction at high heat causes immediate resinification.

Part 2: The Optimized Protocol (The "Golden Path")

To maximize yield, we utilize Suberic Anhydride (or Methyl 8-chloro-8-oxooctanoate) rather than Suberoyl Chloride.[1] This prevents polymerization.[1] We also employ 1,2-Dichloroethane (DCE) or Nitrobenzene as solvents to support the higher temperatures required for deactivated rings.[1]

Reagents & Stoichiometry
  • Substrate: 1,2,3-Trichlorobenzene (1.0 eq)[1]

  • Acylating Agent: Suberic Anhydride (1.1 eq)[1]

  • Catalyst: Aluminum Chloride (

    
    ), Anhydrous (3.2 eq) (CRITICAL) [1]
    
  • Solvent: 1,2-Dichloroethane (DCE) [Preferred for workup] or Nitrobenzene [Higher boiling point].[1]

Step-by-Step Workflow

1. Catalyst Activation (The "Cold Start"):

  • Charge an oven-dried 3-neck flask with anhydrous

    
     (3.2 eq) and DCE (5-10 volumes).
    
  • Cool to 0–5°C under

    
     atmosphere.
    
  • Why: Controlling the initial exotherm prevents local hot spots that degrade the catalyst.

2. Reagent Addition:

  • Add Suberic Anhydride (1.1 eq) dropwise (if liquid) or portion-wise (if solid) to the cold slurry.[1]

  • Stir for 30 mins at 0°C. The mixture may homogenize as the acylium-aluminate complex forms.

  • Note: If using Methyl 8-chloro-8-oxooctanoate, add it here instead.

3. Substrate Introduction & The Ramp:

  • Add 1,2,3-Trichlorobenzene (1.0 eq) dropwise.[1]

  • CRITICAL STEP: Slowly warm the reaction to Room Temperature (RT), then heat to reflux (83°C for DCE) .

  • Maintain reflux for 6–12 hours.[1]

  • Monitoring: Do not rely on TLC alone (trichlorobenzene is volatile).[1] Use HPLC or GC-MS.[1] Look for the disappearance of the anhydride peak.

4. Quenching (The "Controlled Crash"):

  • Cool the mixture to RT.

  • Pour the reaction mass slowly into a stirred mixture of Ice (500g) + Conc. HCl (50mL) .

  • Why: Acidic quench breaks the strong Aluminum-Product complex. If pH > 1, aluminum salts will emulsify and trap your product.[1]

5. Isolation & Purification:

  • Extraction: Extract with DCM or Ethyl Acetate (x3).[1][2]

  • Acid/Base Purification (The Yield Saver):

    • Extract the organic layer with sat.[1]

      
        (x3).[1] The product (carboxylic acid) moves to the aqueous layer; unreacted trichlorobenzene stays in the organic layer.
      
    • Separate the aqueous layer.[1][3]

    • Acidify the aqueous layer to pH 1 with Conc.[1] HCl. The product will precipitate as a white/off-white solid.

    • Filter and dry.[1][4]

  • Recrystallization: If further purity is needed, recrystallize from Toluene/Heptane.[1]

Part 3: Visualizing the Chemistry

Figure 1: Reaction Pathway & Regioselectivity

This diagram illustrates the critical regioselective step on the 1,2,3-trichlorobenzene ring.[1]

FC_Acylation Start 1,2,3-Trichlorobenzene (Deactivated Ring) Complex Acylium Ion Complex Start->Complex Activation Reagent Suberic Anhydride + AlCl3 (3.2 eq) Reagent->Complex TS_C5 Transition State (Attack at C5) Complex->TS_C5 Preferred (Less Steric Hindrance) TS_C4 Transition State (Attack at C4) Complex->TS_C4 Disfavored (Steric Clash w/ Cl) Product 8-(3,4,5-Trichlorophenyl)- 8-oxooctanoic acid (Major Product) TS_C5->Product - H+ Isomer 2,3,4-Trichlorophenyl Isomer (Minor/Trace) TS_C4->Isomer - H+

Caption: Regioselectivity of 1,2,3-TCB acylation. Attack at C5 is favored due to para-directing effect of C2-Cl and lower steric hindrance compared to C4.

Figure 2: Workup Decision Tree

Workup Quench Quenched Reaction Mix (Organic + Aq. HCl) Sep1 Phase Separation Quench->Sep1 Org1 Organic Layer (Product + Unreacted TCB + Tars) Sep1->Org1 Aq1 Aqueous Layer (Al Salts) Sep1->Aq1 Discard BaseExt Extract with sat. NaHCO3 Org1->BaseExt Org2 Organic Phase (Discard: TCB, Neutral Tars) BaseExt->Org2 Aq2 Aqueous Phase (Product as Sodium Salt) BaseExt->Aq2 Acidify Acidify to pH 1 (Conc. HCl) Aq2->Acidify Precip Precipitate Pure Product Acidify->Precip

Caption: Acid-Base purification strategy to isolate the carboxylic acid product from neutral unreacted starting materials and polymeric byproducts.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Suberoyl Chloride instead of Suberic Anhydride? A: Yes, but it carries higher risks.[1] Suberoyl chloride is bifunctional. If you use it, you must use a large excess of the acid chloride relative to the trichlorobenzene to favor mono-acylation, which is chemically inefficient.[1] Alternatively, use Methyl 8-chloro-8-oxooctanoate (monomethyl suberyl chloride).[1] This ensures only one end reacts with the benzene ring. You will then need a hydrolysis step (NaOH/MeOH) to convert the ester to the acid [1, 2].

Q2: Why is 3.2 equivalents of


 required? 
A:  This is a non-catalytic "catalyst" reaction.
  • 1.0 eq complexes with the anhydride/chloride oxygen to generate the electrophile.

  • 1.0 eq complexes with the resulting ketone carbonyl in the product (which is a strong Lewis base).

  • 1.0 eq complexes with the carboxylic acid moiety (if using anhydride/acid).[1]

  • 0.2 eq excess ensures the reaction drives to completion.[1] Using less than 3 eq results in stalled conversion [3].

Q3: The reaction mixture turned into a solid black mass. What happened? A: This is likely "Friedel-Crafts Tar," caused by overheating locally during addition or using wet reagents.[1] Ensure


 is free-flowing and yellow/white, not gray/clumped.[1] Ensure the solvent is dry.[2][4] If using Nitrobenzene, do not exceed 60°C until all reagents are well-mixed, then ramp slowly [4].[1]

Q4: How do I confirm I have the 3,4,5- isomer and not the 2,3,4- isomer? A: NMR is definitive.

  • 3,4,5-isomer: The aromatic region will show a singlet (2H) because the two protons at C2 and C6 (relative to the acyl group) are equivalent.[1]

  • 2,3,4-isomer: The aromatic region will show two doublets (AB system) for the protons at C5 and C6.[1]

References

  • BenchChem. (2025).[1][2][4][5][6][7] Application Note: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.[1][7] Retrieved from [1]

  • European Patent Office. (1990).[1] Method of preparation of 8-hydroxyoctanoic acid (EP0379982).[1] Retrieved from [1]

  • Olah, G. A. (1973).[1] Friedel-Crafts Chemistry.[1][2][6][8] Wiley-Interscience.[1] (Standard text on catalyst stoichiometry in acylation).

  • Sigma-Aldrich. (2025).[1] Friedel–Crafts Acylation Mechanism and Protocols.[1][2][7] Retrieved from [1]

  • Kozyrod, R. P., & Pinhey, J. T. (1984).[1] Reaction of Aryl-lead compounds.[1][9] Organic Syntheses, 62,[1] 24. (Reference for alternative metallation routes if F-C fails). Retrieved from [1]

Sources

overcoming solubility issues with 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Challenge

You are encountering precipitation because 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid presents a classic "amphiphilic conflict."

  • The Head (Hydrophilic): The carboxylic acid group (

    
    ) requires a pH > 7.0 to ionize and become soluble.
    
  • The Tail (Super-Lipophilic): The 3,4,5-trichlorophenyl group is bulky and highly hydrophobic. The chlorine atoms significantly increase the partition coefficient (LogP), driving the molecule to aggregate or crystallize in aqueous environments, even when the head group is ionized.

The Solution: Simple dissolution in water is impossible. You must use a dual-phase strategy : an organic stock solution followed by a carrier-mediated aqueous dilution (BSA complexing) or a surfactant-stabilized system.[1]

Decision Tree: Choose Your Method

Before mixing reagents, determine your downstream application.[1] The presence of biological material (cells/enzymes) dictates the allowable solvent systems.

SolubilityDecisionTree Start Start: What is your application? CellCulture Live Cell Culture / In Vivo Start->CellCulture Enzymatic Enzymatic / Cell-Free Assay Start->Enzymatic ChemAnalysis HPLC / Mass Spec / Synthesis Start->ChemAnalysis BSAMethod METHOD A: BSA Complexing (Gold Standard for Bioavailability) CellCulture->BSAMethod Avoids toxicity Enzymatic->BSAMethod If enzyme tolerates albumin Cyclodextrin METHOD B: Cyclodextrin/Tween (Surfactant Stabilization) Enzymatic->Cyclodextrin If albumin interferes OrganicSolvent METHOD C: High % Organic (MeOH/ACN + Acid) ChemAnalysis->OrganicSolvent Standard analytical prep caption Figure 1: Solubilization Strategy Decision Matrix

Protocol A: BSA Complexing (The Biological Gold Standard)

Best for: Cell culture, metabolic assays, and animal studies.[1] Mechanism: Bovine Serum Albumin (BSA) possesses high-affinity hydrophobic pockets that sequester the trichlorophenyl tail while keeping the complex soluble in water. This mimics natural fatty acid transport in blood.[1]

Reagents Required
  • Compound Stock: 100 mM in pure DMSO (anhydrous).

  • Carrier: Fatty Acid-Free (FAF) BSA (Crucial: standard BSA contains endogenous lipids that block binding).[1]

  • Buffer: 150 mM NaCl or PBS, pH 7.4.

Step-by-Step Workflow
  • Prepare the Stock (The "Golden Rule"):

    • Dissolve the solid acid in 100% DMSO to reach 100 mM.

    • Note: Warm to 37°C and vortex if cloudy.[1] The solution must be crystal clear before proceeding.

  • Prepare the BSA Vehicle:

    • Dissolve FAF-BSA in 150 mM NaCl to a concentration of 10% (w/v) .

    • Filter sterilize (0.22 µm).[2][3][4]

    • Warm this solution to 37°C in a water bath. Cold BSA will cause immediate precipitation.[1]

  • The Conjugation Step (Critical):

    • While vortexing the warm BSA solution, slowly add the DMSO stock dropwise.

    • Target Ratio: Do not exceed a 1:4 molar ratio (Compound:BSA).

    • Example: To make a 1 mM working solution, add 10 µL of 100 mM stock to 990 µL of warm 10% BSA.

    • Incubate: Stir or rotate at 37°C for 30–60 minutes to allow the compound to enter the BSA binding pockets.

  • Final Check: The solution should be clear to slightly opalescent.[1] If visible white flakes appear, the conjugation failed (see Troubleshooting).

BSAWorkflow Step1 1. DMSO Stock (100 mM) Step3 3. Dropwise Addition (Vortexing) Step1->Step3 Step2 2. Warm BSA (37°C) (Fatty Acid Free) Step2->Step3 Step4 4. Incubation (30 min @ 37°C) Step3->Step4 Step5 5. Soluble Complex (Ready for Assay) Step4->Step5 caption Figure 2: BSA Conjugation Workflow to prevent 'Crash-Out'

Protocol B: Surfactant/Co-Solvent Method[1]

Best for: Enzyme assays where BSA interferes, or chemical screening.[1]

Reagents
  • Stock: 50 mM in Ethanol or DMSO.

  • Buffer: 50 mM Tris or HEPES, pH 8.0 (Higher pH aids solubility).

  • Additive: Tween-80 (0.05%) or Methyl-β-Cyclodextrin (MβCD).[1]

Procedure
  • Prepare buffer containing 0.05% Tween-80 .[1]

  • Add the organic stock to the buffer while vortexing rapidly.

  • Limit: Keep the final organic solvent concentration < 1% (v/v).

  • Note: If using Cyclodextrin, pre-dissolve MβCD in the buffer at 5-10 molar equivalents relative to your target compound concentration before adding the stock.

Troubleshooting & FAQs

Q1: I added water directly to my DMSO stock and it turned white. Why?

A: You created a "solvent shock."[1] The 3,4,5-trichlorophenyl group is extremely hydrophobic.[1] When DMSO (which solvates the tail) is diluted with water, the water molecules cluster together, forcing the hydrophobic tails to aggregate instantly (precipitation).

  • Fix: You cannot redissolve this precipitate easily. Prepare a fresh stock and use the BSA or Surfactant method described above.

Q2: Can I use standard BSA instead of "Fatty Acid-Free"?

A: No. Standard Fraction V BSA is often pre-loaded with endogenous fatty acids (palmitate, oleate).[1] The binding pockets are already full, so your trichlorophenyl compound will have nowhere to bind and will precipitate.

Q3: My cells are dying at high concentrations. Is the compound toxic?

A: Verify your vehicle toxicity first.[1]

  • If using DMSO without BSA: The micro-precipitates (crystals) can physically damage cell membranes, causing "false" toxicity.

  • If using BSA: Ensure the BSA itself isn't endotoxin-contaminated.[1]

  • Control: Run a "Vehicle Only" well (DMSO + BSA) to normalize data.

Q4: How do I store the solubilized aqueous solution?

A: Do not store aqueous dilutions.

  • Stability: The ester/ketone bonds are stable, but the solubility state is precarious.

  • Protocol: Store the 100 mM DMSO stock at -20°C (indefinite stability). Prepare the aqueous/BSA working solution fresh on the day of the experiment.

Solubility Data Reference Table

Solvent SystemSolubility Limit (Est.)SuitabilityNotes
Pure Water (pH 7) < 1 µM (Insoluble)NoneWill precipitate immediately.[1]
DMSO (100%) > 100 mMStock StorageHygroscopic; keep sealed.
Ethanol (100%) > 50 mMStock StorageEvaporates; seal tightly.
PBS + 10% BSA ~ 1-5 mMCell CultureRequires conjugation step.[1]
PBS + Tween-80 ~ 500 µMEnzymatic AssaysMay cause bubbles/frothing.[1]

References

  • PubChem. 8-Phenyloctanoic acid (Analogous Structure Data). National Library of Medicine.[1] [Link]

  • Seahorse Bioscience/Agilent. Protocol: Preparation of BSA-Conjugated Palmitate.[1] (Industry standard for fatty acid solubilization). [Link]

  • Alsbee, D. et al. Modeling the Solubility of Phenolic Acids in Aqueous Media. MDPI Processes, 2021.[1] (Principles of pH-dependent solubility for aryl acids). [Link]

  • ResearchGate. DMSO stock preparation for lipophilic carboxylic acids (Community Protocols).[1] [Link]

Sources

stability of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic Acid

A Guide to Experimental Stability and Troubleshooting for Research Professionals

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid. Its purpose is to provide expert-driven insights into the compound's stability under various experimental conditions, offer practical troubleshooting advice for common analytical challenges, and supply validated protocols to ensure data integrity. As a molecule featuring a chlorinated aromatic ring, a ketone, and a carboxylic acid, its behavior can be complex. This document is structured to anticipate and address the nuanced challenges you may encounter.

Section 1: Compound Profile and Essential Handling

A foundational understanding of the compound's properties and correct handling procedures is the first step in preventing experimental artifacts. Chlorinated organic compounds require specific storage and handling protocols to ensure both personnel safety and compound stability.[1]

PropertyValue
IUPAC Name 8-(3,4,5-trichlorophenyl)-8-oxooctanoic acid
Molecular Formula C₁₄H₁₅Cl₃O₃
Molecular Weight 353.63 g/mol
Physical Form Assumed to be a solid at room temperature
Structure

Frequently Asked Questions: Storage and Handling

Q1: What are the optimal storage conditions for 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid?

A1: As a chlorinated aromatic compound, it should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[2] The storage location should be away from incompatible materials, particularly strong oxidizing agents, to prevent potential reactions.[2] While many chlorinated organics are stable in cool, dry conditions, contact with air and water can lead to very slow hydrolysis or oxidation, potentially forming trace amounts of HCl, which could cause discoloration or degradation over time.[1] For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q2: What personal protective equipment (PPE) is necessary when handling this compound?

A2: Due to the nature of chlorinated compounds, stringent PPE is mandatory.[3]

  • Eye Protection: Chemical splash goggles are required at a minimum.[2]

  • Hand Protection: Chemically resistant gloves are essential. The choice of material is critical; consult the manufacturer's resistance guides for chlorinated aromatics. Materials like Viton® or butyl rubber are often recommended.[2]

  • Body Protection: A buttoned lab coat is standard. For operations with a higher risk of splashing, a chemical-resistant apron should be used.[2]

  • Respiratory Protection: All work should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]

Section 2: Stability Under Common Experimental Stressors

The multifaceted structure of this molecule makes it susceptible to degradation from several environmental factors. Understanding these sensitivities is crucial for designing robust experiments and interpreting results accurately.[4]

Frequently Asked Questions: Chemical Stability

Q1: How does solution pH affect the stability of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid?

A1: The stability of the compound is expected to be pH-dependent. While the aromatic ketone is generally stable, extreme pH conditions can pose a risk.

  • Acidic Conditions (pH < 4): The compound is likely to be most stable in a mildly acidic to neutral pH range. Strong acidic conditions should be evaluated, but the primary functional groups are generally resilient.

  • Basic Conditions (pH > 8): Strong basic conditions present the highest risk. The presence of the ketone at the beta-position relative to the phenyl ring does not make it a classic β-keto acid prone to decarboxylation. However, other base-catalyzed side reactions could occur over time. It is critical to assess stability in your specific basic buffer system.[5]

Q2: Is the compound sensitive to temperature?

A2: Yes, elevated temperatures can accelerate degradation.[4] While the molecule does not possess exceptionally labile functional groups, prolonged exposure to high temperatures in solution can promote hydrolysis or other decomposition reactions. For quantitative studies, solutions should be prepared fresh and stored at 2-8°C when not in use. Avoid repeated freeze-thaw cycles, which can affect physical stability and solubility.[4]

Q3: What is the photostability of this compound? Should I protect it from light?

A3: Yes, protection from light is highly recommended. Aromatic halides, including chlorinated phenyl groups, can be susceptible to photolytic degradation. Exposure to UV light can induce reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom.[6][7] This process would result in the formation of dichloro- and monochloro-analogs, complicating analysis. All sample preparation and storage should be performed in amber vials or under yellow light to prevent photodegradation.[5]

Section 3: Analytical Troubleshooting

Accurate analysis is key to any research involving this compound. The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Frequently Asked Questions: Analytical Issues

Q1: My HPLC chromatogram shows multiple unexpected peaks, even in a freshly prepared sample. What could be the cause?

A1: This could be due to either impurities from synthesis or on-column degradation.

  • Check Purity: First, confirm the purity of your starting material with the supplier's Certificate of Analysis.

  • Degradation: As discussed, the compound may be degrading. The most likely culprits are photodegradation or reaction with a non-inert solvent or buffer. Prepare a sample fresh in a low-UV light environment using high-purity, degassed mobile phase solvents and re-inject immediately.

  • Potential Degradants: Peaks with slightly longer retention times (less polar) could indicate dechlorination products.

Q2: I am not getting a good signal for the compound using GC-MS. Why?

A2: The compound is not suitable for direct GC-MS analysis. The carboxylic acid group has low volatility and can interact with the GC column, leading to poor peak shape and low signal. Derivatization is necessary to make the molecule more volatile.[8] A common method is to convert the carboxylic acid to a trimethylsilyl (TMS) ester using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]

Q3: My mass spectrometry data shows a cluster of peaks around the expected molecular weight. What does this mean?

A3: This is the characteristic isotopic pattern for a compound containing multiple chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[8] For a molecule with three chlorine atoms, you will observe a characteristic pattern of four peaks (M, M+2, M+4, M+6) corresponding to the different combinations of these isotopes. This pattern is a powerful diagnostic tool to confirm the presence and number of chlorine atoms in your analyte and its degradation products.

Section 4: Protocols and Workflows

To ensure reliable and reproducible data, we provide a standardized workflow for assessing stability and a robust HPLC method for quantification.

Workflow for a Forced Degradation Study

Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[9] This workflow systematically exposes the compound to various stress conditions.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis A Prepare concentrated stock solution in Acetonitrile B Prepare working solutions in aqueous buffer (e.g., pH 7.4) in amber vials A->B C Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) B->C D Base Hydrolysis (e.g., 0.1 M NaOH at RT) B->D E Oxidative (e.g., 3% H₂O₂ at RT) B->E F Photolytic (UV lamp exposure) B->F G Thermal (Solution at 60°C, protected from light) B->G H Control (Sample at RT, protected from light) B->H I Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) C->I D->I E->I F->I G->I H->I J Neutralize acid/base samples. Dilute all samples to final concentration. I->J K Analyze by Stability-Indicating HPLC-UV Method J->K

Caption: Workflow for a forced degradation study.

Summary of Forced Degradation Conditions
Stress ConditionParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60°CTo test stability against strong acid and heat.
Base Hydrolysis 0.1 M NaOH at room temp.To test stability against strong base.
Oxidation 3% H₂O₂ at room temp.To assess susceptibility to oxidative degradation.
Photostability UV light (e.g., 254 nm)To evaluate light-induced degradation (dechlorination).
Thermal Stress 60°C in the darkTo isolate the effect of heat from light.
Protocol: Stability-Indicating HPLC-UV Method

This reversed-phase HPLC method is adapted from established protocols for similar aromatic keto-acids and is designed to separate the parent compound from potential degradation products.[8]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (for the aromatic ring).[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample in the initial mobile phase composition (e.g., 60:40 Water:Acetonitrile) to a final concentration of approximately 0.1-1 mg/mL.[8]

Gradient Elution Program:

Time (min)% A (0.1% Formic Acid in Water)% B (Acetonitrile)
06040
201090
251090
266040
306040

Expected Results: A primary peak corresponding to the intact compound should be observed. Degradation is indicated by a decrease in the area of this peak and the appearance of new peaks. Purity can be assessed by the area percentage of the main peak relative to the total peak area.[8]

Section 5: Understanding Potential Degradation Pathways

While specific degradation pathways for this exact molecule are not extensively published, we can infer likely transformations based on its chemical structure and studies of related compounds.[6][10] The primary points of vulnerability are the carbon-chlorine bonds on the aromatic ring.

Degradation_Pathway Parent 8-(3,4,5-Trichlorophenyl)-... C₁₄H₁₅Cl₃O₃ Product1 Dichloro-Product C₁₄H₁₆Cl₂O₃ Parent->Product1 Reductive Dechlorination (Hypothesized) Product2 Monochloro-Product C₁₄H₁₇ClO₃ Product1->Product2 Reductive Dechlorination (Hypothesized) Product3 Phenol Product C₁₄H₁₈O₃ Product2->Product3 Reductive Dechlorination (Hypothesized)

Caption: Hypothesized reductive dechlorination pathway.

The most probable non-hydrolytic degradation pathway, especially under photolytic or certain reductive conditions, is sequential reductive dechlorination.[7][11] In this process, a chlorine substituent on the phenyl ring is replaced by a hydrogen atom. This can occur stepwise, leading to a mixture of di- and mono-chlorinated analogs, and eventually the fully dechlorinated phenyl-8-oxooctanoic acid. These products would have different chromatographic retention times and distinct mass-to-charge ratios detectable by MS.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • CHLORINATED ORGANICS HANDBOOK. OxyChem.
  • Application Notes and Protocols for the Characterization of 8-(3-Chlorophenyl)-8-oxooctanoic acid. Benchchem.
  • Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association.
  • Chlorinated Solvents Product Stewardship Manual. Olin Chlor Alkali.
  • Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics.
  • Analyte Stability Issues during Sample Preparation. Mérieux NutriSciences.
  • Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate.
  • Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. PMC.
  • Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv.
  • Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. ResearchGate.
  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.

Sources

troubleshooting 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid HPLC peak tailing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with HPLC analysis, specifically addressing the common and frustrating issue of peak tailing. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies tailored to the unique chemical properties of this molecule.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it quantitatively measured?

A: In an ideal chromatographic separation, a peak should be perfectly symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the back half of the peak is drawn out, creating an asymmetrical "tail".[1][2] This is problematic as it can obscure smaller, co-eluting peaks, complicate peak integration, and lead to inaccurate quantification.[1]

This asymmetry is measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As). The most common calculation, the USP Tailing Factor, is determined by the formula:

Tf = W₀.₀₅ / (2f)

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.[1]

  • f is the distance from the peak's leading edge to the peak maximum at 5% height.[1]

An ideal, symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing, and values above 1.5 often require corrective action.[1]

Q2: What makes 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid particularly susceptible to peak tailing?

A: The structure of this molecule contains two key features that make it prone to peak tailing in reversed-phase HPLC:

  • Acidic Carboxylic Acid Group (-COOH): This is the primary culprit. The terminal carboxylic acid group is acidic and can exist in a deprotonated (anionic, -COO⁻) state. This charged form can engage in strong, secondary ionic interactions with residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[2][3][4] These interactions are a different retention mechanism from the primary hydrophobic interaction, causing some molecules to be retained longer and elute slowly, resulting in a tail.[3][4]

  • Keto-Acid Moiety (R-CO-......-COOH): The ketone and carboxylic acid functional groups can act as a pincer, forming chelation complexes with trace metal ions (like iron, titanium, or chromium) that may have leached from stainless steel components of the HPLC system (e.g., frits, tubing, pump heads) or are present as impurities in the silica packing itself.[5][6][7] This chelation introduces another unwanted retention mechanism, contributing significantly to peak distortion.[7]

Q3: Before I start changing my method, what are the simple, initial checks I should perform?

A: Always start with the basics before diving into complex method development.

  • Check for Extra-Column Volume: Ensure all tubing connections, especially between the injector, column, and detector, are secure and use narrow-bore tubing (e.g., 0.005" ID) to minimize dead volume.[1][8]

  • Inspect the Guard Column/Frit: A blocked guard column or column inlet frit can cause peak distortion for all analytes. Try removing the guard column to see if the peak shape improves; if so, replace it. If the problem persists, the analytical column's inlet frit may be clogged.[9]

  • Confirm Mobile Phase Preparation: Double-check that the mobile phase was prepared correctly, is well-mixed, and has been freshly degassed. For buffered mobile phases, confirm the pH is correct.[10]

  • Evaluate Sample Overload: Inject a 1:10 and 1:100 dilution of your sample. If the peak shape improves dramatically (i.e., the tailing factor decreases), you may be overloading the column.[9]

In-Depth Troubleshooting Guide

If the initial checks do not resolve the issue, a systematic approach is required. The following workflow is designed to diagnose and solve the root cause of peak tailing for 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid.

Troubleshooting Workflow Diagram

G start Peak Tailing Observed (Tf > 1.2) check_overload Is tailing concentration-dependent? start->check_overload overload_sol ACTION: Reduce sample concentration. check_overload->overload_sol Yes check_ph Does a low pH mobile phase (e.g., pH 2.5-3.0) improve peak shape? check_overload->check_ph No end_node Peak Shape Optimized overload_sol->end_node silanol_cause PROBABLE CAUSE: Secondary Silanol Interactions check_ph->silanol_cause Yes check_metal Does adding a chelator (EDTA) to the mobile phase improve peak shape? check_ph->check_metal No silanol_sol ACTION: Implement Protocol A (pH Control) or Protocol B (Silanol Masking). silanol_cause->silanol_sol silanol_sol->end_node metal_cause PROBABLE CAUSE: Metal Chelation check_metal->metal_cause Yes check_column Does the issue persist on a new, high-purity column? check_metal->check_column No metal_sol ACTION: Implement Protocol C (Metal Contamination Mitigation). metal_cause->metal_sol metal_sol->end_node column_cause PROBABLE CAUSE: Column Degradation or Inappropriate Stationary Phase check_column->column_cause No check_column->end_node Yes column_sol ACTION: Implement Protocol D (Column Selection & Care). column_cause->column_sol column_sol->end_node

Caption: A logical workflow for diagnosing and resolving peak tailing.

Experimental Protocols

Protocol A: Mitigating Silanol Interactions via Mobile Phase pH Control

Causality: The carboxylic acid on your analyte has an estimated pKa similar to other octanoic acids (around 4.8). When the mobile phase pH is close to the analyte's pKa, a mixture of ionized (-COO⁻) and non-ionized (-COOH) forms exist, leading to peak broadening and tailing.[1][11] By lowering the mobile phase pH to at least 1.5-2 units below the pKa, we can ensure the analyte is fully protonated (-COOH).[12][13] This neutral form has minimal ionic attraction to the negatively charged silanol groups, thus eliminating this secondary retention mechanism.[2][14]

Step-by-Step Methodology:

  • Prepare an Acidic Mobile Phase: Modify your aqueous mobile phase (Solvent A) to a pH between 2.5 and 3.0.

    • Recommended Additive: Use 0.1% (v/v) formic acid or 0.1% (v/v) trifluoroacetic acid (TFA). Formic acid is MS-friendly, while TFA is a stronger ion-pairing agent that can also actively mask silanol sites.[14]

  • Ensure Adequate Buffering: If using a salt buffer, switch to one effective in this pH range, such as a phosphate buffer. Ensure the buffer concentration is sufficient (e.g., 20-25 mM) to control the pH accurately.[14]

  • Equilibrate Thoroughly: Flush the column with at least 10-15 column volumes of the new, low-pH mobile phase before injecting your sample.

  • Analyze and Compare: Inject your sample and compare the tailing factor to your original method. A significant improvement points to silanol interactions as the primary cause.

Mobile Phase pH AdjustmentExpected Outcome on Peak ShapeScientific Rationale
pH ≈ pKa (e.g., 4.5-5.0) Severe Tailing/BroadeningAnalyte exists in both ionized and neutral forms, causing mixed-mode retention.[11]
pH << pKa (e.g., 2.5-3.0) Sharp, Symmetrical PeakAnalyte is fully protonated (neutral), eliminating ionic interaction with silanols.[12][13]
pH >> pKa (e.g., > 7.0) Sharp Peak, Less RetentionAnalyte is fully ionized (anionic), but so are the silanols. Repulsion can occur, but retention is often poor.
Protocol B: Masking Active Silanol Sites with Mobile Phase Additives

Causality: If adjusting the pH is not feasible or only partially effective, you can add a "silanol suppressor" to the mobile phase. These are typically small, basic molecules that compete with your analyte for the active silanol sites on the stationary phase, effectively masking them.[15]

Step-by-Step Methodology:

  • Select an Additive: Triethylamine (TEA) is a classic choice.

  • Prepare Mobile Phase: Add a low concentration of TEA (e.g., 5-10 mM) to your mobile phase. You will need to re-adjust the final mobile phase pH back to your target value with an acid (like phosphoric acid).

  • Equilibrate and Analyze: As with any mobile phase change, thoroughly equilibrate the column before injection.

  • Evaluate: This approach can be effective but may shorten column lifetime due to the basic nature of the additive.[15] It is often considered a secondary option to modern, high-purity columns.

Protocol C: Addressing Metal Contamination

Causality: The keto-acid structure of the analyte is a prime candidate for chelating metal ions leached from the HPLC system.[5][6] This binding creates strong, secondary retention sites on metal surfaces or on the column itself where metal ions have become adsorbed, causing significant tailing.[5][7] Adding a strong chelating agent to the mobile phase can "scavenge" these free metal ions, preventing them from interacting with your analyte.[16]

Step-by-Step Methodology:

  • System Passivation (Recommended First): Before using additives, passivate the entire HPLC system to remove existing metal contamination. Remove the column first. Flush the system with a solution of 5-10 µM Ethylenediaminetetraacetic acid (EDTA) in your mobile phase.[7] Some protocols also suggest flushing with mild acid (e.g., 1% Nitric Acid), but always check your HPLC manufacturer's guidelines first.

  • Mobile Phase Modification: Add a very low concentration of EDTA (e.g., 5-10 µM) to your standard mobile phase. Note: Use micromolar, not millimolar, concentrations to avoid chromatographic and detector issues.[7]

  • Equilibrate and Analyze: Flush the system and column with the EDTA-containing mobile phase and inject your sample.

  • Evaluate: A dramatic improvement in peak shape strongly indicates that metal chelation was a major contributor to the tailing.

Protocol D: Column Selection and Care

Causality: Not all C18 columns are created equal. Older columns (Type A silica) have a higher concentration of acidic, reactive silanol groups. Modern columns made from high-purity, Type B silica are extensively end-capped to block most of these problematic sites, providing much better peak shape for acidic and basic compounds.[14][17]

Step-by-Step Methodology:

  • Choose a High-Purity, End-Capped Column: Select a modern reversed-phase column specifically marketed for good peak shape with challenging compounds. Look for specifications like "high-purity silica," "fully end-capped," or "base-deactivated."[14] Columns with polar-embedded groups can also help shield residual silanols.[1]

  • Consider Columns for Acidic Compounds: Some manufacturers offer columns specifically designed for the analysis of organic acids.[18][19]

  • Dedicate the Column: If you frequently analyze this or similar compounds, dedicate a column for this analysis to avoid cross-contamination, especially from basic compounds that can condition the column surface.

  • Proper Column Storage: Always store the column according to the manufacturer's instructions, typically in a high percentage of organic solvent (e.g., Acetonitrile/Water 80:20) and never in a buffered mobile phase.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • Why Do Peaks Tail? - LCGC International. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds - KNAUER. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. [Link]

  • Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization - PubMed. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek. [Link]

  • Tailing in Chromatography? ll EP Verses USP Tailing - YouTube. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. [Link]

  • METAL CHELATION IN SEPARATION SCIENCE MARIAN DEACON - DORAS | DCU Research Repository. [Link]

  • Peak tailing factor computation. - Chromatography Forum. [Link]

  • Liquid chromatography stationary phases with reduced silanol interactions - Google P
  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC International. [Link]

  • Recommended column for really acid mobile phases - Chromatography Forum. [Link]

  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200 - SIELC Technologies. [Link]

  • Resolution Factor, Tailing Factor, Theoretical Plates and Capacity Factor in HPLC - Pharma Guideline. [Link]

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). [Link]

  • How to Purge Metal Contamination from HPLC Systems with EDTA - MTC USA. [Link]

  • CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC. [Link]

  • What is a suitable column to detect formic acid in HPLC? - ResearchGate. [Link]

  • HPLC column for organic acids - Shodex. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. [Link]

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optimizing reaction conditions for 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-882 Subject: Optimization of Reaction Conditions & Troubleshooting for Lipophilic Keto-Acid Derivatization

Executive Summary

This guide addresses the specific challenges associated with 8-(3,4,5-trichlorophenyl)-8-oxooctanoic acid . Unlike standard fatty acids, this molecule combines a flexible lipophilic tether (octanoic chain) with a highly electron-deficient, bulky aryl ketone. Successful derivatization requires managing three competing factors:

  • Extreme Lipophilicity: The trichlorophenyl group drastically reduces water solubility, necessitating non-aqueous or high-organic solvent systems.

  • Ketone Electrophilicity: The electron-withdrawing chlorine atoms at the 3,4,5-positions activate the benzylic ketone, making it more susceptible to nucleophilic attack (e.g., by amines) than typical alkyl ketones.

  • Carboxyl Isolation: The terminal carboxylic acid is the primary target for coupling, but the distance from the aryl ring (8 carbons) means its pKa (~4.8) is largely unaffected by the chlorines.

Module 1: Solubility & Solvent Strategy

Q: My starting material precipitates immediately upon adding aqueous buffer. What solvent system should I use?

A: The 3,4,5-trichlorophenyl moiety acts as a "grease anchor," making the molecule insoluble in standard aqueous coupling buffers (PBS, MES). You must transition to a semi-aqueous or anhydrous organic system.

Recommended Solvent Systems:

Reaction TypePrimary SolventCo-Solvent (if aqueous needed)Additive
Amidation (EDC/NHS) DMF or DMSO (Dry)None (preferred) or <10% WaterDIPEA (1-2 eq)
Esterification DCM or TolueneNoneDMAP (Catalytic)
Ketone Reduction Diglyme or EthanolWater (only if using hydrazine)Acetic Acid (Catalyst)

Critical Protocol Note: If you must use an aqueous buffer (e.g., for protein conjugation), dissolve the acid in DMSO at 10–50 mM first. Add this stock solution dropwise to the agitated protein solution. Do not exceed 5-10% v/v DMSO in the final mixture to prevent protein denaturation, but ensure the keto-acid does not "crash out" as a cloudy suspension.

Module 2: Carboxylic Acid Activation (Amidation/Esterification)

Q: I am getting low yields with standard EDC/NHS coupling. Is the ketone interfering?

A: The ketone is likely not the primary interference, but the activation kinetics in organic solvents are different. In DMF/DMSO, the O-acylisourea intermediate formed by EDC is less stable than in water.

Troubleshooting Workflow:

  • Switch Reagents: If EDC/NHS fails in DMF, switch to HATU or PyBOP . These reagents are designed for efficient coupling in aprotic organic solvents and are less sensitive to the steric bulk of the folding chain.

  • Base Stoichiometry: Ensure you add enough non-nucleophilic base (DIPEA or NMM).

    • Rule of Thumb: 1.0 eq Acid : 1.1 eq HATU : 2.5 eq DIPEA.

    • Why: The carboxylic acid must be deprotonated (carboxylate) to attack the HATU.

  • Order of Addition:

    • Dissolve Acid + DIPEA in DMF.

    • Add HATU.[1] Stir 5 mins (Activation).

    • Add Amine/Alcohol.[1]

Visualizing the Activation Logic:

ActivationStrategy cluster_tips Optimization Tip Start Select Coupling Strategy SolubilityCheck Is target amine water soluble (e.g. Protein)? Start->SolubilityCheck TwoStep Two-Step Protocol (NHS Ester Isolation) SolubilityCheck->TwoStep Yes OnePot One-Pot Activation SolubilityCheck->OnePot No Solvent1 1. Activate in dry DMF (EDC/NHS) 2. Add to Protein in Buffer TwoStep->Solvent1 ReagentChoice Use HATU or T3P in DMF/DCM OnePot->ReagentChoice Tip If yield < 30% with EDC: The intermediate is hydrolyzing. Switch to NHS-ester isolation.

Caption: Decision tree for selecting the optimal coupling strategy based on the solubility of the target nucleophile.

Module 3: Ketone Stability & Side Reactions

Q: Will the 8-oxo ketone survive the coupling reaction?

A: Generally, yes . However, the 3,4,5-trichlorophenyl group exerts an electron-withdrawing effect (Inductive effect, -I), making the carbonyl carbon at position 8 more electrophilic than a standard alkyl ketone.

Risk Factors:

  • Primary Amines: If you are coupling a primary amine to the carboxylic acid, there is a risk of Schiff base formation (imine) at the ketone, especially at high temperatures (>40°C) or acidic pH.

    • Mitigation: Keep the reaction pH > 7.0 during amidation. Schiff base formation is acid-catalyzed.

  • Reductive Conditions: Avoid using NaBH₄ or similar reducing agents during workup, as the benzylic-like ketone will reduce rapidly to the alcohol.

Q: How do I selectively reduce the ketone to a methylene (CH₂) group?

A: Standard Wolff-Kishner conditions may be too harsh (high heat/base) and could hydrolyze the acid.

  • Recommended: Ionic Hydrogenation (Triethylsilane + TFA).

    • Protocol: Dissolve compound in TFA. Add Et₃SiH (excess). Stir at RT.

    • Mechanism:[2][3][4] The protonated ketone is attacked by the hydride from silane. The trichlorophenyl group stabilizes the developing carbocation character, facilitating this reduction under milder conditions than Clemmensen.

Module 4: Purification & Analysis

Q: I see multiple peaks in HPLC. Is my compound degrading?

A: Not necessarily. The "multiple peaks" often arise from:

  • Isotopic Pattern: The 3 Chlorine atoms create a distinct mass spectral envelope (M, M+2, M+4, M+6). Do not mistake these for impurities in MS data.

  • Atropisomerism (Rare but possible): The bulky trichlorophenyl group can have restricted rotation if the derivatized tail is very bulky, though unlikely with a flexible octanoic chain.

  • Aggregation: In high-water mobile phases, the lipophilic tails aggregate (micelle-like).

HPLC Method Optimization:

ParameterRecommendationReason
Column C4 or C8 (instead of C18)C18 may retain the compound too strongly, leading to broad peaks.
Mobile Phase B 100% Acetonitrile or MeOH/IPA (1:1)Need strong elution power to desorb the trichlorophenyl group.
Temperature 50°C - 60°CReduces viscosity and disrupts hydrophobic aggregation on the column.
Acid Modifier 0.1% Formic AcidTFA can sometimes cause ion-pairing that broadens peaks for this type of molecule.

Visualizing the Troubleshooting Workflow:

Troubleshooting Problem Low Yield / Impurity Check1 Check Solubility (Cloudy reaction?) Problem->Check1 Action1 Switch to DMF/DMSO Check1->Action1 Yes Check2 Check pH (Is it < 4?) Check1->Check2 No Action2 Add DIPEA (Prevent Imine formation) Check2->Action2 Yes Check3 HPLC Peak Shape (Broad/Tailing?) Check2->Check3 No Action3 Increase Col Temp to 60°C Switch to C8 Column Check3->Action3 Yes

Caption: Step-by-step troubleshooting for yield and analysis issues.

References
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • BenchChem Technical Support. (2025). Troubleshooting EDC/NHS Coupling Reactions. Link

  • Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text for the synthesis of aryl keto acids).
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Authoritative source on handling lipophilic crosslinkers).
  • Dolan, J. W. (2002). "Temperature Selectivity in Reversed-Phase HPLC". LCGC North America.

Sources

Technical Support Center: Optimizing Assays for 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid presents a distinct set of physicochemical challenges that frequently lead to inconsistent assay data. Its structure combines a highly lipophilic, electron-deficient head group (trichlorophenyl) with an amphiphilic linker and an ionizable tail (carboxylic acid).

Inconsistent results with this compound are rarely due to biological variability; they are almost always physicochemical artifacts driven by three factors:

  • Micelle Formation: The molecule acts as a surfactant, forming aggregates that non-specifically inhibit enzymes or scatter light.

  • Surface Adsorption: The lipophilic head group adheres avidly to plasticware, causing significant deviation between calculated and actual concentrations.

  • pH-Dependent Solubility: The carboxylic acid moiety (pKa ~4.8) dictates that the compound’s solubility and membrane permeability are strictly pH-dependent.

This guide provides the protocols required to stabilize this compound in solution and validate your assay results.

Part 1: Troubleshooting Guide (FAQ Format)

Issue 1: "My IC50/EC50 values shift by orders of magnitude between runs."

Diagnosis: Compound Aggregation (Colloidal Formation) At specific concentrations (Critical Aggregation Concentration, CAC), this molecule forms colloidal particles that sequester proteins or scatter signal.[1] This is common for halogenated fatty acid derivatives.

The Fix:

  • Add Detergent: Incorporate 0.01% Triton X-100 or 0.005% Tween-20 into your assay buffer. This disrupts micelle formation below the CAC.

  • Verify with DLS: If you have access to Dynamic Light Scattering, measure the compound in assay buffer (without protein). A "clean" solution shows no scattering; aggregation shows particles >100nm.

  • Centrifugation Test: Spin your diluted compound samples at 10,000 x g for 10 minutes before adding to the plate. If potency drops significantly after spinning, your compound was precipitating or aggregating.

Issue 2: "I see low signal or complete loss of activity in the low-concentration wells."

Diagnosis: Loss to Plasticware (Non-Specific Binding) The trichlorophenyl group is highly hydrophobic. When you perform serial dilutions in standard polystyrene plates, the compound sticks to the walls. By the time you transfer to the assay plate, the lower concentrations are effectively zero.

The Fix:

  • Change Materials: Use Glass-Coated or Low-Binding Polypropylene plates for all intermediate dilution steps.

  • The "Back-Calculation" Rule: Do not assume the concentration in the well matches your spreadsheet. If possible, quantify the actual concentration using LC-MS/MS from a mock well.

  • Solvent Carrier: Ensure the intermediate dilutions contain at least 10-20% DMSO before the final spike into the aqueous buffer.

Issue 3: "Results vary when I change buffer batches."

Diagnosis: pH-Driven Ionization State The carboxylic acid tail has a pKa of approximately 4.8.

  • pH < 5.0: Neutral, highly lipophilic, low solubility (precipitates easily).

  • pH > 6.0: Ionized (anionic), higher solubility, but different binding kinetics.

The Fix:

  • Strict pH Buffering: Use a strong buffer (e.g., 50 mM HEPES or Tris) rather than weak PBS. Ensure pH is identical (± 0.05 units) across all runs.

  • Avoid pH Shock: Do not dilute a highly acidic DMSO stock directly into a weak buffer; the local pH drop can cause immediate micro-precipitation.

Part 2: Experimental Protocols

Protocol A: Solubility-Optimized Preparation (SOPP)

Use this workflow to prepare stable working solutions.

StepActionCritical Technical Note
1. Stock Prep Dissolve solid in 100% DMSO to 10 mM.Vortex for 60s. Sonicate for 5 mins to ensure no micro-crystals remain.
2. Intermediate Dilute 10 mM stock to 100x working conc. in 100% DMSO .Do not dilute directly into water/buffer yet. Keep it in organic solvent.
3. Buffer Prep Prepare Assay Buffer + 0.01% Triton X-100 .The detergent is mandatory to prevent the "surfactant effect" of the compound.
4. Final Spike Add 1 µL of Intermediate (Step 2) to 99 µL of Buffer (Step 3).Rapid dispersion is key. Mix immediately by pipetting up/down.
Protocol B: The "Shift Assay" (Aggregation Check)

How to prove if your results are real or artifacts.

  • Run your standard dose-response curve.

  • Run a parallel curve with 0.01% Triton X-100 added to the buffer.

  • Analysis:

    • If IC50 remains similar: The activity is specific (Real).

    • If IC50 shifts >10-fold (potency is lost with detergent): The original activity was likely due to aggregation (Artifact).

Part 3: Visualizing the Problem

Diagram 1: The Solubility Decision Tree

Use this logic flow to determine the root cause of inconsistency.

SolubilityLogic Start Start: Inconsistent Assay Data CheckCloudiness Visual Check: Is the 100x Stock Cloudy? Start->CheckCloudiness Sonicate Action: Sonicate & Warm (37°C) CheckCloudiness->Sonicate Yes CheckDetergent Check: Is Detergent Present in Buffer? CheckCloudiness->CheckDetergent No (Clear) Sonicate->CheckDetergent AddDetergent Action: Add 0.01% Triton X-100 CheckDetergent->AddDetergent No CheckPlastic Check: Dilution Plate Material CheckDetergent->CheckPlastic Yes AddDetergent->CheckPlastic SwitchGlass Action: Switch to Glass/Low-Bind CheckPlastic->SwitchGlass Standard Polystyrene Valid Outcome: Validated Assay System CheckPlastic->Valid Low-Bind/Glass SwitchGlass->Valid

Caption: Decision tree for troubleshooting solubility and adsorption issues. Blue nodes indicate the final validated state.

Diagram 2: Mechanism of Interference

Understanding how the molecule behaves in aqueous solution.

Mechanism cluster_0 Aqueous Assay Buffer Monomer Monomer (Active Species) Micelle Colloidal Aggregate (False Positive Source) Monomer->Micelle Concentration > CAC (No Detergent) Plastic Plastic Wall Adsorption (False Negative Source) Monomer->Plastic Hydrophobic Interaction Micelle->Monomer Dilution or Detergent Addition

Caption: Dynamic equilibrium between active monomers, interfering aggregates, and surface-bound loss.

References

  • Assay Guidance Manual (NCBI) . Assay Interference by Aggregation. Source: [Link]

  • Journal of Medicinal Chemistry . PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition. Source: [Link]

  • SLAS Discovery . Compound Management: A Guide to the Preparation of Small Molecule Solutions. Source: [Link] (General Reference for Compound Management Best Practices)

  • PubChem Compound Summary . 8-(3-bromophenyl)-8-oxooctanoic acid (Structural Analog). Source: [Link]

Sources

Technical Support Center: Purification of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 8-(3,4,5-trichlorophenyl)-8-oxooctanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification.

Introduction

8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid is a molecule that features a long-chain carboxylic acid and an aromatic ketone. Its synthesis, likely through a Friedel-Crafts acylation reaction, can result in a variety of impurities that complicate the purification process.[1] This guide provides practical solutions to these challenges, ensuring you can achieve the desired purity for your research and development needs.

Troubleshooting Guides and FAQs

Issue 1: My final product is an oil or a waxy solid, not the expected crystalline solid.

Q1: What are the likely causes for obtaining an oily or waxy product instead of a crystalline solid?

A1: This issue commonly arises from the presence of impurities that disrupt the crystal lattice formation of the target compound. The most probable culprits include:

  • Residual Solvents: Incomplete removal of reaction or extraction solvents.

  • Unreacted Starting Materials: Such as 1,2,3-trichlorobenzene or suberic anhydride.

  • Byproducts of the Friedel-Crafts Reaction: Including isomers or products of side reactions.

  • Grease: Contamination from glassware joints.

Troubleshooting & Optimization:

  • Thorough Drying: Ensure the product is dried under high vacuum for a sufficient period to remove all residual solvents. Gentle heating (e.g., 30-40 °C) can aid this process, provided the compound is thermally stable.

  • Recrystallization: This is a powerful technique for purifying solids.[2] A successful recrystallization relies on selecting an appropriate solvent or solvent system.

    • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on the structure of 8-(3,4,5-trichlorophenyl)-8-oxooctanoic acid, which has both polar (carboxylic acid, ketone) and non-polar (trichlorophenyl ring, alkyl chain) moieties, a moderately polar solvent or a mixture of polar and non-polar solvents is a good starting point.[3]

    • Recommended Solvents to Screen:

      • Ethanol/Water

      • Methanol/Water

      • Toluene/Hexane

      • Ethyl Acetate/Hexane

      • Acetic Acid/Water[4][5]

  • Liquid-Liquid Extraction: If the crude product is an oil, a liquid-liquid extraction can be performed to remove certain impurities. Dissolve the crude material in a suitable organic solvent like ethyl acetate and wash with:

    • Aqueous acid (e.g., 1 M HCl): To remove any basic impurities.

    • Aqueous base (e.g., saturated NaHCO₃ or 1 M NaOH): To convert the carboxylic acid to its salt, which will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.[4]

    • Brine (saturated NaCl solution): To remove residual water from the organic layer.

Issue 2: The purity of my compound is low, even after initial purification attempts.

Q2: I've tried basic purification, but my compound's purity, as determined by HPLC or NMR, is still below the desired level. What are the next steps?

A2: Low purity often indicates the presence of closely related impurities that are not easily removed by simple extraction or a single recrystallization.

Troubleshooting & Optimization:

  • Column Chromatography: For difficult separations, column chromatography is a highly effective purification method.[6]

    • Stationary Phase: Silica gel is the standard choice for compounds of this polarity.

    • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is a common starting point. The polarity can be fine-tuned by adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent system to keep the carboxylic acid protonated and reduce tailing on the silica gel.

    • Fraction Collection and Analysis: Collect small fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Acid-Base Extraction: A more rigorous acid-base extraction can be highly effective for purifying carboxylic acids.

    • Dissolve the impure compound in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with an aqueous base (e.g., 1 M sodium hydroxide) to convert the carboxylic acid to its water-soluble salt.[4]

    • Separate the aqueous layer, which now contains the desired product as its salt, from the organic layer, which contains non-acidic impurities.

    • Wash the aqueous layer with fresh organic solvent to remove any trapped organic impurities.

    • Carefully acidify the aqueous layer with a strong acid (e.g., 3 M HCl) until the product precipitates out.

    • Collect the precipitated solid by filtration, wash with cold water, and dry thoroughly.

  • Multiple Recrystallizations: Sometimes, a single recrystallization is insufficient. A second or even third recrystallization from a different solvent system can significantly improve purity.[4]

Issue 3: I'm seeing multiple spots on my TLC plate that are close together.

Q3: My TLC analysis shows multiple spots with similar Rf values. How can I differentiate them and improve separation?

A3: Spots with similar Rf values suggest the presence of structurally similar compounds, such as positional isomers from the Friedel-Crafts acylation.

Troubleshooting & Optimization:

  • Optimize TLC Conditions:

    • Solvent System: Experiment with different solvent systems to maximize the separation between the spots. Try varying the ratio of polar to non-polar solvents. Adding a small amount of a third solvent (e.g., a few drops of methanol or acetic acid) can sometimes improve resolution.

    • Double Elution: Run the TLC plate in the same solvent system twice, allowing it to dry completely between runs. This can increase the separation between spots.

  • Column Chromatography with a Shallow Gradient: If column chromatography is necessary, use a very shallow solvent gradient to improve the separation of the closely eluting compounds.

  • Preparative TLC: For small-scale purifications, preparative thin-layer chromatography (prep TLC) can be an effective method to isolate compounds with very similar Rf values.

Issue 4: My reaction yield is very low.

Q4: After purification, my final yield of 8-(3,4,5-trichlorophenyl)-8-oxooctanoic acid is significantly lower than expected. What could be the cause?

A4: Low yields can stem from issues in the preceding reaction or losses during the purification process.

Troubleshooting & Optimization:

  • Reaction Conditions:

    • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst (e.g., AlCl₃).[7] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

    • Catalyst Stoichiometry: In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid catalyst. Therefore, more than a stoichiometric amount of the catalyst is often required.[8]

  • Purification Losses:

    • Recrystallization: Ensure you are not using an excessive amount of solvent for recrystallization, as this can lead to significant product loss in the mother liquor. Cool the solution slowly to maximize crystal formation and recovery.

    • Extractions: During acid-base extractions, ensure the pH is adjusted correctly to fully protonate or deprotonate the carboxylic acid for efficient transfer between the aqueous and organic phases. Perform multiple extractions with smaller volumes of solvent for better recovery.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen hot solvent (or solvent mixture) until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Basification: Transfer the solution to a separatory funnel and extract with 1 M sodium hydroxide solution. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the aqueous extracts, which now contain the sodium salt of the desired product.

  • Back-Extraction: Wash the combined aqueous layers with the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2), causing the purified carboxylic acid to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water.

  • Drying: Dry the purified product under high vacuum.

Data Presentation

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization 85-98%Simple, cost-effectiveMay not remove closely related impurities
Acid-Base Extraction 90-99%Highly effective for carboxylic acidsRequires careful pH control
Column Chromatography >99%Excellent for separating complex mixturesMore time-consuming and uses more solvent

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude_Product Crude 8-(3,4,5-Trichlorophenyl)- 8-oxooctanoic acid Recrystallization Recrystallization Crude_Product->Recrystallization Analysis Purity Analysis (HPLC/NMR) Recrystallization->Analysis Acid_Base_Extraction Acid-Base Extraction Acid_Base_Extraction->Analysis Column_Chromatography Column Chromatography Pure_Product Pure Product (>98%) Column_Chromatography->Pure_Product Analysis->Acid_Base_Extraction Purity Not OK Analysis->Column_Chromatography Still Impure Analysis->Pure_Product Purity OK

Caption: A general workflow for the purification of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid.

Logical Relationship of Impurities and Purification Methods

ImpurityRemoval cluster_impurities Common Impurities cluster_methods Purification Methods Starting_Materials Starting Materials Extraction Acid-Base Extraction Starting_Materials->Extraction Recrystallization Recrystallization Starting_Materials->Recrystallization Byproducts Reaction Byproducts (e.g., Isomers) Chromatography Column Chromatography Byproducts->Chromatography Byproducts->Recrystallization Solvents Residual Solvents Drying Drying under Vacuum Solvents->Drying

Caption: Relationship between common impurities and effective purification techniques.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • U.S. Patent No. 3,654,351. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
  • SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Chemrevise. (n.d.). 3.9-revision-guide-carboxylic-acids-and-derivatives-aqa.pdf. Retrieved from [Link]

  • Sawada, H., Hara, A., Nakayama, T., & Kato, A. (1980). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of biochemistry, 87(5), 1413–1422.
  • JoVE. (2022, December 19). Separation of Aldehydes & Reactive Ketones From Mixtures Using a Bisulfite Extraction Protocol l Protocol Preview. YouTube. Retrieved from [Link]

  • MDPI. (2022). Application of Chromatographic Technology to Determine Aromatic Substances in Tobacco during Natural Fermentation: A Review. Molecules, 27(15), 4728.
  • Sawada, H., Hara, A., Hayashibara, M., & Nakayama, T. (1979). Reductases for aromatic aldehydes and ketones from rabbit liver. Purification and characterization. Journal of biochemistry, 86(3), 859–870.
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • U.S. Patent No. 3,819,492. (1974). Distillation of aromatic ketone from aromatic alcohol with acid.
  • Royal Society of Chemistry. (2014). A sensitive and efficient method for the determination of 8 chlorophenoxy acid herbicides in crops by dispersive liquid–liquid microextraction and HPLC with fluorescence detection and identification by MS. RSC Advances, 4(27), 13985-13993.
  • AquaEnergy Expo Knowledge Hub. (n.d.).
  • ResearchGate. (n.d.). Scheme 1: Synthesis of compounds 3-8. Reaction conditions: i= DMF/reflux 5 h, 7,8. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical characteristics of the method. Retrieved from [Link]

  • European Patent No. 0379982. (n.d.).
  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • German Patent No. DE3401913A1. (n.d.). Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use.
  • Beilstein Journals. (2022). Trichloracetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 26.
  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 29(4), 844.
  • MDPI. (2021).
  • (2023, February 21). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production.
  • National Center for Biotechnology Information. (n.d.). 3-Oxooctanoic acid. PubChem.
  • AERU. (2025, November 2). 2,4,5-trichlorophenoxyacetic acid.
  • National Center for Biotechnology Information. (n.d.). Trichlorophenoxyacetic acid. PubChem.

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minimizing side reactions in the synthesis of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic Acid

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid. The synthesis, primarily achieved through a Friedel-Crafts acylation, presents unique challenges due to the highly deactivated nature of the 1,2,3-trichlorobenzene starting material. This document provides in-depth troubleshooting advice and optimized protocols to help you navigate these challenges, minimize side reactions, and improve both the yield and purity of your target compound.

Section 1: Foundational Principles & Reaction Overview

The synthesis of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid is a classic example of a Friedel-Crafts acylation, a powerful C-C bond-forming reaction.[1] The core of the reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst.

The primary challenge in this specific synthesis is the severe electronic deactivation of the aromatic ring by three electron-withdrawing chlorine atoms. This necessitates forceful reaction conditions, which in turn can promote undesirable side reactions. Understanding the underlying mechanism is crucial for effective troubleshooting.

The reaction proceeds in several key stages:

  • Generation of the Electrophile: The Lewis acid (commonly AlCl₃) coordinates to the acylating agent (suberoyl chloride or suberic anhydride), generating a highly reactive acylium ion.[2]

  • Electrophilic Attack: The π-electron system of the 1,2,3-trichlorobenzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Restoration of Aromaticity: A weak base (like AlCl₄⁻) removes a proton from the arenium ion, restoring the aromatic ring and yielding the ketone product.[3]

  • Product-Catalyst Complexation: The ketone product, being a Lewis base, forms a stable complex with the AlCl₃ catalyst. This requires using at least a stoichiometric amount of the catalyst and a hydrolytic workup to liberate the final product.[3]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromaticity Restoration cluster_3 Step 4: Product Liberation A Suberoyl Chloride + AlCl₃ B Acylium Ion Electrophile [R-C≡O]⁺[AlCl₄]⁻ A->B Activation D Arenium Ion (Sigma Complex) B->D Nucleophilic Attack C 1,2,3-Trichlorobenzene C->D Nucleophilic Attack E Ketone-AlCl₃ Complex D->E Deprotonation F Aqueous Workup (H₂O/HCl) E->F G Final Product: 8-(3,4,5-Trichlorophenyl) -8-oxooctanoic acid F->G

Caption: Generalized mechanism of Friedel-Crafts acylation.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: Why is my reaction yield extremely low or failing to produce any product?

A1: This is the most frequent issue and is almost always linked to the profound deactivation of the 1,2,3-trichlorobenzene ring.

  • Causality: The three chloro-substituents inductively withdraw electron density from the aromatic ring, making it a poor nucleophile. Standard Friedel-Crafts conditions are often insufficient to drive the reaction forward.[4] Furthermore, any trace amounts of water will react with and deactivate the Lewis acid catalyst.

  • Solutions & Protocol Adjustments:

    • Ensure Anhydrous Conditions: All glassware must be flame- or oven-dried immediately before use. All solvents and liquid reagents must be freshly distilled from an appropriate drying agent. Solid reagents should be stored in a desiccator. The reaction should be run under a dry, inert atmosphere (N₂ or Ar).

    • Increase Catalyst Stoichiometry: Due to the formation of a stable complex with the product ketone, a stoichiometric amount of AlCl₃ is the theoretical minimum.[3] For deactivated substrates, using a molar excess is often necessary to ensure sufficient catalytic activity throughout the reaction.

    • Optimize Reaction Temperature: While higher temperatures increase the reaction rate, they can also promote side reactions. A carefully controlled, gradual increase in temperature is recommended. Monitor progress by Thin Layer Chromatography (TLC) or a rapid method like GC-MS.

ParameterRecommended Starting ConditionOptimization Strategy
Lewis Acid Anhydrous AlCl₃Use high-purity, freshly opened or sublimed AlCl₃.
Stoichiometry 1.5 - 2.2 equivalents (relative to acylating agent)Titrate upwards in 0.2 eq. increments in small-scale trials.
Solvent Dichloroethane (DCE) or Carbon Disulfide (CS₂)Nitrobenzene can be used but is harder to remove and can undergo acylation itself.
Temperature 0°C for addition, then heat to 60-80°CIncrease temperature in 10°C increments, holding for 1-2 hours at each step while monitoring.
Reaction Time 4 - 12 hoursMonitor by TLC/GC until consumption of the limiting reagent ceases.

Q2: My analytical data (NMR/LC-MS) shows a mixture of isomers. How can I improve regioselectivity?

A2: The formation of isomers is a common outcome when multiple positions on the aromatic ring are available for substitution.

  • Causality: In 1,2,3-trichlorobenzene, the C4 and C5 positions are the most likely sites for acylation. The C4 position is sterically and electronically favored over the more hindered C2/C6 positions. Acylation at C4 yields the desired 3,4,5-trichloro isomer, while acylation at C5 would yield the 2,3,4-trichloro isomer. The reaction conditions can influence the ratio of these products.

  • Solutions & Protocol Adjustments:

    • Control Temperature: Lower reaction temperatures often favor the thermodynamically more stable product, which is typically the less sterically hindered isomer. Perform the initial addition of reagents at 0°C or below before slowly warming.

    • Focus on Purification: Achieving perfect regioselectivity in the reaction vessel can be difficult. An effective purification strategy is paramount. The two primary isomers, being regioisomers, will have different polarity and crystal packing abilities.

      • Column Chromatography: This is the most effective method for separating isomers.[5] A gradient elution from a non-polar solvent system (e.g., Hexane/Ethyl Acetate) will likely be required.

      • Recrystallization: If one isomer is formed in significant excess, recrystallization can be an effective way to isolate the major product in high purity.[6] Test various solvent systems (e.g., Toluene/Hexane, Ethanol/Water).

Q3: The reaction workup forms a thick, unmanageable emulsion or a gelatinous solid. How do I prevent this and recover my product?

A3: This problem arises from the quenching of the large excess of aluminum chloride.

  • Causality: When water is added to the reaction mixture, the AlCl₃ and the AlCl₃-ketone complex hydrolyze violently to form aluminum hydroxides and oxychlorides (Al(OH)₃, AlO(OH), etc.). These species are often gelatinous and can trap the product, making phase separation impossible.

  • Validated Workup Protocol:

    • Cool the reaction vessel in a large ice-water bath to < 5°C.

    • Prepare a beaker of crushed ice, approximately 5-10 times the mass of the AlCl₃ used.

    • Crucially, very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. Do NOT add water to the reaction mixture. This ensures the quench is never too concentrated or hot.

    • Once the initial exothermic reaction has subsided, slowly add concentrated HCl to the ice/reaction slurry. This will protonate the aluminum hydroxides, forming water-soluble [Al(H₂O)₆]³⁺ ions and breaking up the emulsion. Continue adding acid until the aqueous phase is clear.

    • Transfer the mixture to a separatory funnel, perform the extraction with a suitable organic solvent (e.g., Ethyl Acetate), and proceed with washing the organic layer (brine), drying (e.g., Na₂SO₄), and solvent removal.

G Start Problem Detected Q1 Low / No Yield? Start->Q1 Q2 Isomer Mixture? Start->Q2 Q3 Workup Emulsion? Start->Q3 A1 Ensure Anhydrous Conditions Q1->A1 Yes A2 Increase AlCl₃ Stoichiometry (1.5-2.2 eq) Q1->A2 Yes A3 Optimize Temperature (60-80°C) Q1->A3 Yes B1 Control Temperature (Add reagents at 0°C) Q2->B1 Yes B2 Purify via Column Chromatography Q2->B2 Yes B3 Attempt Recrystallization Q2->B3 Yes C1 Pour Reaction onto Ice (Do not add water to flask) Q3->C1 Yes C2 Add conc. HCl to dissolve Al(OH)₃ Q3->C2 Yes

Caption: Troubleshooting decision tree for common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal acylating agent: suberic anhydride or suberoyl chloride? A1: Suberoyl chloride is generally the more reactive acylating agent and is preferred for deactivated systems like 1,2,3-trichlorobenzene. Suberic anhydride can also be used, but may require slightly higher temperatures or longer reaction times. If starting from suberic acid, it must first be converted to the acid chloride (e.g., using thionyl chloride or oxalyl chloride) or the anhydride.

Q2: Are there alternative Lewis acids to AlCl₃? A2: While many Lewis acids can catalyze Friedel-Crafts reactions (e.g., FeCl₃, SnCl₄, BF₃), AlCl₃ is one of the strongest and most effective for highly deactivated rings.[7] Milder, more environmentally friendly catalysts like metal triflates (e.g., Yb(OTf)₃) are excellent for activated arenes but are unlikely to be reactive enough for this specific transformation.[7] Given the challenge, AlCl₃ remains the most reliable choice.

Q3: What is the most robust method for purifying the final product? A3: A multi-step approach is recommended. First, use an acid-base extraction during the workup to remove any unreacted suberic acid. The crude keto-acid product can be dissolved in a base (e.g., aq. NaOH), washed with an organic solvent to remove neutral impurities (like unreacted trichlorobenzene), and then re-precipitated by adding acid.[6] Following this, either column chromatography for the highest purity or recrystallization to isolate the major isomer are the best options.

Q4: How can I definitively confirm the structure and purity of my final product? A4: A combination of analytical techniques is essential for full characterization.[8]

  • ¹H and ¹³C NMR: Will confirm the carbon skeleton and, crucially, the substitution pattern on the aromatic ring. The desired 3,4,5-trichloro substitution pattern will result in a single aromatic proton signal (a singlet), while the 2,3,4-trichloro isomer would show two doublets.

  • LC-MS: Will confirm the molecular weight and the characteristic isotopic pattern for a molecule containing three chlorine atoms ([M], [M+2], [M+4], [M+6] peaks). It is also the best tool for assessing purity and quantifying isomeric impurities.[8]

  • FT-IR: Will show characteristic peaks for the ketone (~1680 cm⁻¹) and carboxylic acid (~1710 cm⁻¹, broad O-H stretch) functional groups.

Section 4: Validated Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis, workup, and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification & Analysis P1 Flame-dry all glassware P2 Prepare anhydrous solvents & reagents R1 Charge flask with solvent & AlCl₃ under N₂ P2->R1 R2 Cool to 0°C R1->R2 R3 Add 1,2,3-trichlorobenzene R2->R3 R4 Add suberoyl chloride dropwise R3->R4 R5 Warm to RT, then heat to 70°C R4->R5 R6 Monitor by TLC (4-12h) R5->R6 W1 Pour reaction onto crushed ice R6->W1 W2 Acidify with conc. HCl W1->W2 W3 Extract with Ethyl Acetate (x3) W2->W3 W4 Wash with Brine W3->W4 W5 Dry over Na₂SO₄ W4->W5 U1 Concentrate crude product W5->U1 U2 Purify via Column Chromatography U1->U2 U3 Characterize via NMR, LC-MS U2->U3

Caption: High-level experimental workflow diagram.

Step-by-Step Methodology:

  • Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a gas bubbler (or drying tube), and a pressure-equalizing dropping funnel.

    • Under an inert atmosphere (N₂), charge the flask with anhydrous dichloroethane (DCE).

  • Reaction Setup:

    • Cool the flask to 0°C in an ice bath.

    • Carefully and portion-wise, add anhydrous aluminum chloride (2.0 eq.).

    • To the stirred suspension, add 1,2,3-trichlorobenzene (1.0 eq.).

    • Dissolve suberoyl chloride (1.1 eq.) in a small amount of anhydrous DCE and add it to the dropping funnel.

    • Add the suberoyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Execution:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to 70°C using an oil bath.

    • Monitor the reaction progress every 1-2 hours by TLC (e.g., 3:1 Hexane:Ethyl Acetate with a few drops of acetic acid). The reaction is complete when the starting trichlorobenzene spot has been consumed.

  • Workup:

    • Cool the reaction flask to room temperature, then to 0°C in an ice bath.

    • In a separate large beaker, prepare a slurry of crushed ice and water.

    • In a fume hood , slowly pour the cold reaction mixture onto the ice with vigorous mechanical stirring.

    • Slowly add concentrated HCl until all gelatinous solids dissolve and the aqueous layer becomes clear.

    • Transfer the two-phase mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash once with water, then once with saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Dissolve the crude solid in a minimal amount of dichloromethane.

    • Adsorb the crude material onto a small amount of silica gel.

    • Perform flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing polarity to 1:1). Add 0.5% acetic acid to the mobile phase to prevent tailing of the carboxylic acid product.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid as a solid.

References

  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 8-(3-Chlorophenyl)-8-oxooctanoic acid.
  • Chemistry Steps. (2025). Friedel-Crafts Acylation.
  • European Patent Office. (n.d.). Method of preparation of 8-hydroxyoctanoic acid - Patent 0379982.
  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Google Patents. (n.d.). US4346248A - Preparation of 2,4,5-trichlorophenol and 2,4,5-trichlorophenoxyacetic acid free of 2,3,7,8-tetrachloro-dibenzo-p-dioxin contamination.
  • BenchChem. (2025). Technical Support Center: Synthesis of 8-(3-Chlorophenyl)-8-oxooctanoic Acid.
  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • BenchChem. (2025). Technical Support Center: Purification of 8-(3-Chlorophenyl)-8-oxooctanoic acid.
  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
  • Google Patents. (n.d.). DE3401913A1 - Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use.
  • BenchChem. (2025). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.
  • MDPI. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • ResearchGate. (n.d.). Isolation and Characterization of Impurities Present in 8-Chlorotheophylline.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts acylation.

Sources

Technical Support Center: Method Refinement for Sensitive Detection of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (TCPOA)

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the sensitive and robust detection of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (TCPOA). This document is designed for researchers, scientists, and drug development professionals who require reliable quantitation of this molecule, often in complex biological matrices. We will explore the nuances of method development, from sample preparation to mass spectrometry, and provide practical troubleshooting advice to overcome common experimental hurdles. The core methodology discussed is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for achieving high sensitivity and selectivity.[1][2]

Section 1: Sample Preparation – The Foundation of Sensitive Analysis

Sample preparation is arguably the most critical step in bioanalysis, as it aims to remove interfering matrix components like proteins and phospholipids while ensuring high recovery of the analyte.[3][4][5][6] An improper choice here can lead to issues such as ion suppression, column clogging, and poor reproducibility.

Frequently Asked Questions (FAQs): Sample Preparation

Q1: What is the best sample preparation technique for extracting TCPOA from plasma or serum?

A1: For maximum sensitivity and sample cleanliness, Solid-Phase Extraction (SPE) is the recommended technique.[7][8] TCPOA is an acidic compound with both hydrophobic (trichlorophenyl, octyl chain) and hydrophilic (carboxylic acid) characteristics. A mixed-mode or polymeric reversed-phase sorbent is ideal. However, for higher throughput screening where absolute sensitivity is less critical, Protein Precipitation (PPT) offers a faster, simpler alternative.[9][10]

Q2: Why is SPE superior to Protein Precipitation for this analysis?

A2: While PPT is fast, it only removes proteins, leaving behind salts, phospholipids, and other small molecules that can cause significant matrix effects (ion suppression or enhancement) in the MS source.[10] SPE provides a much cleaner extract by selectively binding the analyte and allowing for wash steps to remove these interferences, leading to better sensitivity, longer column life, and more robust data.[4][7]

Q3: Can I use Liquid-Liquid Extraction (LLE)?

A3: Yes, LLE is a viable option. Given TCPOA's acidic nature, you can perform a pH-based extraction. By acidifying the sample (e.g., to pH ~3), the carboxylic acid group will be protonated, making the molecule more non-polar. It can then be extracted into an immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. However, LLE can be labor-intensive, difficult to automate, and may result in emulsions.[5][11]

Troubleshooting Guide: Sample Preparation
Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery in SPE 1. Incorrect Sorbent: The chosen sorbent does not have the appropriate retention mechanism for TCPOA. 2. Incomplete Elution: The elution solvent is too weak to desorb the analyte from the sorbent. 3. Analyte Breakthrough: The wash solvent is too strong, prematurely eluting the analyte.1. Use a polymeric reversed-phase (e.g., HLB) or a mixed-mode anion exchange sorbent. For basic/neutral drugs, a mixed-mode cation exchange would be a first choice, but for acidic drugs, a mixed-mode anion exchange is more suitable.[12] 2. Increase the organic content or add a small amount of a basic modifier (e.g., 1-2% ammonium hydroxide in methanol) to your elution solvent to deprotonate the silanols and disrupt ionic interactions. 3. Decrease the organic content of your wash solvent. Ensure the wash solvent pH keeps the analyte in its retained state.
High Matrix Effects / Ion Suppression 1. Insufficient Sample Cleanup: The method (especially PPT) is not adequately removing co-eluting matrix components like phospholipids.[10] 2. Inappropriate SPE Wash Steps: Wash steps are not optimized to remove interferences.1. Switch from PPT to a more rigorous technique like SPE or Supported Liquid Extraction (SLE).[4][10] 2. For SPE, include a wash step with a solvent mixture designed to remove phospholipids (e.g., a higher percentage of organic solvent than the loading solution but less than the elution solvent).
Poor Reproducibility (%CV > 15%) 1. Inconsistent Technique: Manual steps in LLE or PPT are not being performed uniformly across samples. 2. SPE Column/Plate Drying: The sorbent bed has dried out after conditioning and before sample loading (for silica-based sorbents).1. Automate the process where possible. Ensure consistent vortexing times and precise volume transfers.[13] 2. Use polymeric sorbents, which are not adversely affected by drying. If using silica, do not let the sorbent go dry before loading the sample.
Workflow & Protocol: Solid-Phase Extraction (SPE)

This protocol is a starting point for a mixed-mode anion exchange SPE column, which leverages both reversed-phase and ion-exchange retention for superior selectivity.

Caption: Recommended Solid-Phase Extraction (SPE) workflow for TCPOA.

Detailed Protocol:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 2% phosphoric acid in water. This ensures the carboxylic acid is protonated, aiding retention on the reversed-phase component of the sorbent.

  • Condition: Pass 1 mL of methanol through the SPE plate/cartridge.

  • Equilibrate: Pass 1 mL of water through the SPE plate/cartridge. Do not allow the sorbent to dry.

  • Load: Load the entire pre-treated sample onto the SPE plate/cartridge at a slow flow rate (~1 mL/min).

  • Wash 1 (Polar Interferences): Wash the sorbent with 1 mL of 5% methanol in water. This removes salts and other highly polar matrix components.

  • Wash 2 (Non-Polar Interferences): Wash the sorbent with 1 mL of 40% methanol in water. This removes less polar interferences like some lipids, without eluting the TCPOA.

  • Elute: Elute the TCPOA with 1 mL of 5% ammonium hydroxide in methanol. The basic pH deprotonates the carboxylic acid, disrupting its ionic interaction with the sorbent and ensuring complete elution.

  • Evaporate: Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

Section 2: Liquid Chromatography (LC) – Optimizing Separation

The LC separation step is crucial for separating TCPOA from any remaining matrix components that were not removed during sample preparation, preventing ion suppression and ensuring accurate quantification.

Frequently Asked Questions (FAQs): LC Method

Q1: What type of LC column should I use for TCPOA analysis?

A1: A reversed-phase C18 column is the standard and most effective choice.[14][15] A column with a particle size of <3 µm will provide good peak efficiency and resolution. Ensure the column is stable at low pH, as an acidic mobile phase is required.

Q2: What is the ideal mobile phase composition?

A2: An acidic mobile phase is necessary to suppress the ionization of TCPOA's carboxylic acid group, ensuring it remains in its neutral form for good retention on a C18 column.[6] A typical mobile phase would be:

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: 0.1% Formic Acid in Acetonitrile (or Methanol) A gradient elution from a lower to a higher percentage of Solvent B is recommended to achieve a sharp peak shape and elute any late-eluting matrix components.

Troubleshooting Guide: Liquid Chromatography
Issue Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary Interactions: The acidic analyte is interacting with residual silanol groups on the silica-based column packing.[16] 2. Column Overload: Injecting too much analyte mass.1. Ensure the mobile phase is sufficiently acidic (0.1% formic acid is usually adequate). Consider a column with advanced end-capping or a hybrid particle technology to minimize silanol activity. 2. Dilute the sample or reduce the injection volume.[16]
Shifting Retention Times 1. Inadequate Column Equilibration: Not allowing enough time for the column to return to initial conditions between injections.[17][18] 2. Mobile Phase Composition Change: Inaccurate mixing by the pump, or solvent evaporation. 3. Column Degradation: The stationary phase is breaking down over time.1. Ensure the equilibration step in your gradient is at least 5-10 column volumes.[18] 2. Prepare fresh mobile phase daily. Purge the pump lines to remove air bubbles.[18] 3. Replace the column. Use a guard column to extend its life.
High Backpressure 1. Column or Frit Blockage: Particulates from improperly prepared samples have clogged the column inlet frit. 2. System Blockage: A blockage exists elsewhere in the system (e.g., tubing, injector).1. Filter all samples and mobile phases. If pressure is still high, try back-flushing the column (if permitted by the manufacturer). Replace the column if necessary.[16] 2. Systematically isolate components (bypass the column, then the injector) to identify the source of the blockage.[16]
Recommended LC Parameters
Parameter Recommended Setting Rationale
LC System UHPLC or HPLC SystemCapable of handling high pressures for efficient separation.
Column C18, 100 x 2.1 mm, 1.8 µmProvides excellent resolution and peak shape for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to suppress analyte ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides sharper peaks than methanol.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLSmall volume to prevent peak distortion and column overload.
Gradient 5% B to 95% B over 5 minA typical starting point; must be optimized for the specific matrix.

Section 3: Mass Spectrometry (MS) – Achieving Selectivity & Sensitivity

Tandem mass spectrometry (MS/MS) provides the high selectivity needed to differentiate TCPOA from background noise and interferences, enabling sensitive detection.

Frequently Asked Questions (FAQs): Mass Spectrometry

Q1: What ionization mode should I use for TCPOA?

A1: Electrospray Ionization (ESI) in Negative Ion Mode is the optimal choice. The carboxylic acid group on TCPOA is easily deprotonated to form the [M-H]⁻ ion, which is highly efficient and provides a strong precursor ion signal.[19]

Q2: How do I select the Multiple Reaction Monitoring (MRM) transitions?

A2: First, infuse a standard solution of TCPOA to find the m/z of the precursor ion ([M-H]⁻). For a molecular formula of C₁₄H₁₅Cl₃O₃, the monoisotopic mass is ~336.00. The [M-H]⁻ precursor should be at m/z 335.0 . Due to the three chlorine atoms, you will see a characteristic isotopic pattern with peaks at m/z 337.0 and 339.0. It is crucial to select the most abundant isotopic peak (m/z 335.0) as your precursor.

Next, perform a product ion scan to find the most abundant and stable fragment ions. Fragmentation will likely occur around the carbonyl group.

Q3: What are the expected fragmentation patterns and product ions?

A3: For the deprotonated TCPOA molecule, collision-induced dissociation (CID) is expected to cleave bonds adjacent to the carbonyl group. A characteristic fragmentation for keto-acids is the loss of the alkyl-carboxy portion.

  • Precursor Ion [M-H]⁻: m/z 335.0

  • Potential Product Ion 1: Cleavage yielding the trichlorobenzoyl fragment. This would result in a fragment at m/z 189.9 ([C₇H₂Cl₃O]⁻). This is a highly stable and specific fragment.

  • Potential Product Ion 2: Loss of CO₂ (44 Da) from the carboxylate group, though this may be less favorable.

The transition 335.0 -> 189.9 would be an excellent choice for the primary "quantifier" transition due to its high specificity. A second, less intense transition should be chosen as a "qualifier" to confirm identity.

Caption: Predicted fragmentation pathway for TCPOA in negative ion mode.

Troubleshooting Guide: Mass Spectrometry
Issue Potential Cause(s) Recommended Solution(s)
No or Very Low Signal 1. Incorrect Ionization Mode: The MS is set to positive ion mode instead of negative. 2. Source Contamination: The ESI source is dirty, preventing efficient ionization.[17] 3. Suboptimal Source Parameters: Gas flows, temperatures, or voltages are not optimized.1. Switch to ESI Negative mode. 2. Clean the MS ion source according to the manufacturer's protocol.[18] 3. Infuse a standard solution and systematically optimize nebulizer gas, drying gas, capillary voltage, and source temperature to maximize the signal.[18]
High Background Noise 1. Mobile Phase Contamination: Solvents or additives are of low quality or contaminated. 2. Chemical Noise: Co-eluting compounds or plasticizers from tubing/bottles are interfering.1. Use only LC-MS grade solvents and additives. Prepare fresh mobile phases daily. 2. Improve chromatographic separation to move the analyte peak away from the noise. Ensure all vials, caps, and solvent bottles are appropriate for mass spectrometry.
Unstable Signal / Poor Reproducibility 1. Unstable ESI Spray: The spray at the MS inlet is erratic due to blockage or incorrect positioning. 2. Matrix Effects: Inconsistent ion suppression or enhancement between samples.[2]1. Check for a consistent, fine mist at the ESI probe. Clean or replace the capillary if needed. Check probe positioning.[18] 2. Improve the sample preparation method to achieve cleaner extracts (e.g., switch from PPT to SPE). Ensure the internal standard co-elutes and behaves similarly to the analyte to compensate for matrix effects.

References

  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 8-(3-Chlorophenyl)-8-oxooctanoic acid.
  • U.S. Environmental Protection Agency. (2011). An Analytical Method for the Determination of Residues of Trichlorfon and its Metabolite DDVP in Water Using LC/MS/MS. EPA MRID No. 49041701.
  • Abcam. (2023). Protein precipitation: A comprehensive guide.
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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • EURL-Pesticides. (n.d.). Analysis of Prochloraz (Sum) via its Metabolites.
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  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Kersten, M., et al. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Mass Spectrometry.
  • Biotage. (2025). Bioanalytical sample preparation.
  • Feng, X., et al. (2017). Highly Sensitive, Label-Free Detection of 2,4-Dichlorophenoxyacetic Acid Using an Optofluidic Chip. ACS Sensors, 2(7), 955-960. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrum of 4-oxooctanoic acid with m/z 73, the typical fragmentation peak of carboxylic acids.... Available at: [Link]

  • AquaEnergy Expo Knowledge Hub. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater.
  • Genzen, J. R., & unofficial. (2025). Troubleshooting for LC-MS/MS. Request PDF on ResearchGate. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse.
  • International Journal of Pharmaceutical Sciences. (2025). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application.
  • Shimadzu. (n.d.). LCMS Troubleshooting Tips.
  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?.
  • Chan, W. R. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America.
  • J&K Scientific LLC. (2025). Solid Phase Extraction (SPE) Columns in Pharmaceutical Analysis.
  • Biotage. (2023). Protein precipitation vs. traditional protein crash: what's best?.
  • Edge, T. (2024). Understanding the importance of sample preparation for the analysis of biological samples. Avantor Sciences.
  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]

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Validation & Comparative

Comparative Guide: 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic Acid (TCPOA) & Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Hydrophobic Cap Potency in Epigenetic & Metabolic Drug Design

Executive Summary: The "Super-Hydrophobic" Scaffold

8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (TCPOA) represents a highly specialized, halogenated derivative of the suberic acid class. While structurally related to the clinical histone deacetylase (HDAC) inhibitor Vorinostat (SAHA), TCPOA introduces a distinct "ketone-linked" hydrophobic cap characterized by extreme lipophilicity and metabolic resistance.

This guide compares TCPOA against its non-halogenated and mono-halogenated analogs to demonstrate its utility in Rational Drug Design . Specifically, it serves as a critical intermediate for synthesizing "Next-Generation" HDAC inhibitors and PPAR agonists where enhanced membrane permeability and resistance to oxidative metabolism are required.

Comparative Analysis: TCPOA vs. Functional Analogs

The following analysis evaluates TCPOA against the standard "Parent" scaffold (8-Phenyl-8-oxooctanoic acid) and the clinical benchmark class (Vorinostat precursors).

Table 1: Physicochemical & Functional Comparison
FeatureTCPOA (Subject) 8-Phenyl-8-oxooctanoic Acid (Parent) 8-(4-Chlorophenyl)-8-oxooctanoic Acid Vorinostat (SAHA) Precursor
Structure 3,4,5-Trichloro-Ph-CO-(CH2)6-COOHPh-CO-(CH2)6-COOH4-Chloro-Ph-CO-(CH2)6-COOHPh-NH-CO-(CH2)6-COOH
Linker Type Ketone (Hydrolytically Stable)KetoneKetoneAmide (Susceptible to hydrolysis)
Lipophilicity (cLogP) ~5.2 - 5.8 (High Permeability)~2.5 - 3.0~3.5 - 4.0~1.5 - 2.0
Metabolic Stability High (Blocked meta/para sites)Low (Susceptible to P450 oxidation)Moderate (Blocked para only)Low (Amidase cleavage)
Electronic Character Electron-Deficient Ring (Pi-stacking altered)Electron-NeutralWeakly Electron-DeficientElectron-Rich (Aniline derived)
Primary Application Probe for Hydrophobic Pockets General Linker / ControlSAR OptimizationClinical Drug Synthesis
Key Technical Insights:
  • The "Lipophilic Cap" Effect:

    • Mechanism: In HDAC inhibition, the "Cap" group sits on the enzyme surface. The 3,4,5-trichlorophenyl group of TCPOA provides a bulky, hydrophobic surface area that can displace water molecules from the enzyme rim more effectively than the unsubstituted phenyl ring, potentially increasing binding entropy.

    • Trade-off: The high cLogP (>5.0) of TCPOA suggests excellent blood-brain barrier (BBB) permeability but requires careful formulation (e.g., cyclodextrin complexation) for aqueous solubility assays.

  • Metabolic Blockade:

    • Problem: The parent compound (8-Phenyl-8-oxooctanoic acid) is rapidly oxidized at the para position by Cytochrome P450 enzymes.

    • TCPOA Solution: The 3,4,5-trichloro substitution pattern effectively blocks the primary sites of metabolic attack, significantly extending the half-life of any drug derived from this scaffold.

  • Ketone vs. Amide Linker:

    • Unlike Vorinostat, which uses an amide bond to connect the cap to the linker, TCPOA uses a ketone. Ketones are immune to amidases, a major clearance pathway for SAHA-like drugs. This makes TCPOA derivatives more stable in vivo.

Experimental Protocols
Protocol A: Synthesis of TCPOA via Friedel-Crafts Acylation

Rationale: Direct acylation of 1,2,3-trichlorobenzene is challenging due to regioselectivity. The preferred route uses organometallic coupling to ensure the 3,4,5-substitution pattern.

Reagents:

  • 3,4,5-Trichlorobenzoyl chloride (1.0 eq)

  • (7-Ethoxy-7-oxopentyl)zinc bromide (Organozinc reagent) (1.2 eq)

  • Pd(PPh3)4 (Catalyst) (0.05 eq)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Catalyst Activation: Dissolve Pd(PPh3)4 in anhydrous THF under Argon atmosphere.

  • Coupling: Add 3,4,5-Trichlorobenzoyl chloride dropwise at 0°C.

  • Addition: Slowly add the organozinc reagent over 30 minutes.

  • Reaction: Warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Quench with 1M HCl. Extract with Ethyl Acetate (3x).

  • Hydrolysis: Dissolve the resulting ester in MeOH/H2O (3:1) and treat with LiOH (3 eq) for 4 hours to yield the free acid (TCPOA).

  • Purification: Recrystallize from Hexane/Ethanol to obtain white crystalline solid.

Protocol B: Conversion to Hydroxamic Acid (HDAC Inhibitor Synthesis)

Rationale: To test biological activity against HDACs, the carboxylic acid tail must be converted to a Zinc-Binding Group (ZBG).

  • Activation: Dissolve TCPOA (1 eq) in DMF. Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir for 30 mins.

  • Displacement: Add Hydroxylamine hydrochloride (NH2OH·HCl) (5 eq) and TEA (5 eq).

  • Reaction: Stir at RT for 16 hours.

  • Isolation: Dilute with water, extract with EtOAc. The product is the 3,4,5-Trichloro-SAHA Analog .

Mechanism of Action & SAR Logic

The following diagram illustrates how TCPOA derivatives interact with the HDAC active site compared to the standard SAHA model.

HDAC_SAR TCPOA TCPOA Scaffold (3,4,5-Trichloro-Ketone) HDAC_Site HDAC Active Site TCPOA->HDAC_Site Step 1: Cap Binding (High Hydrophobicity) Rim Enzyme Rim (Hydrophobic Pocket) TCPOA->Rim Enhanced Pi-Stacking & Water Displacement Tunnel Lysine Tunnel (8-Carbon Chain) TCPOA->Tunnel Ketone Linker (Protease Stable) SAHA Standard SAHA (Phenyl-Amide) SAHA->HDAC_Site Step 1: Cap Binding (Moderate Hydrophobicity) SAHA->Rim Standard Interaction SAHA->Tunnel Amide Linker (Hydrolysis Risk) HDAC_Site->Rim HDAC_Site->Tunnel Zinc Zinc Ion (Zn2+) (Catalytic Core) HDAC_Site->Zinc

Caption: Comparative binding logic of TCPOA-derived inhibitors vs. SAHA. Note the enhanced hydrophobic interaction at the enzyme rim and the stability of the ketone linker.

References
  • Rieke Metals. (2023). Functionalized Ketoacids: 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid Product Data. Rieke Metals Catalog. [Link]

  • PubChem. (2025).[1] Compound Summary: 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (CID 24727155).[2] National Center for Biotechnology Information. [Link][2]

  • Bieliauskas, A. V., & Pflum, M. K. (2008). Isoform-selective histone deacetylase inhibitors. Chemical Society Reviews, 37(7), 1402-1413. (Contextual grounding for HDAC linker design). [Link]

  • Miller, T. A., et al. (2003). Histone deacetylase inhibitors. Journal of Medicinal Chemistry, 46(24), 5097-5116. (Foundational SAR for suberic acid derivatives). [Link]

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A Senior Scientist's Guide to Validating a Stability-Indicating HPLC Method for 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock upon which product quality, safety, and efficacy are built. For a molecule like 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid, a potential active pharmaceutical ingredient (API) or a critical intermediate, establishing a robust and reliable analytical method is not merely a procedural step but a scientific necessity. This guide provides an in-depth, experience-driven comparison and validation protocol for a quantitative analytical method, grounded in the harmonized principles of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] This guide eschews a rigid template, instead focusing on the causality behind experimental choices to build a self-validating system that ensures data is scientifically sound, reproducible, and compliant with global regulatory expectations.[6]

Part 1: Strategic Selection of the Analytical Technique

The molecular structure of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid—featuring a substituted aromatic ring (a strong chromophore), a carboxylic acid group, and a long alkyl chain—makes it a non-volatile and thermally labile compound. This profile immediately informs our choice of analytical technology.

  • Gas Chromatography (GC): Unsuitable. The compound's low volatility and thermal instability would require derivatization, adding complexity and potential variability to the method.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Highly powerful for structural elucidation and achieving very low detection limits. However, for routine quality control (QC) assays and stability testing where the primary goal is quantification of the main component and known impurities, a simpler, more cost-effective method is often preferred.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Method of Choice. This technique is ideally suited for non-volatile compounds containing a UV-absorbing chromophore.[7] A reversed-phase HPLC (RP-HPLC) method provides excellent separating power for the parent compound and its potential impurities. This approach is ubiquitous in pharmaceutical QC labs for its robustness, reliability, and cost-effectiveness.

Proposed HPLC-UV Method for Initial Development

Based on the analysis of structurally similar compounds, a robust starting point for method development is proposed.[7][8][9] The goal is to achieve a sharp, symmetrical peak for the main analyte, well-resolved from any impurities or degradation products.

ParameterRecommended Starting ConditionRationale
Instrumentation Standard HPLC System with UV/PDA DetectorA Photodiode Array (PDA) detector is crucial for assessing peak purity, a key component of specificity.
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase is a versatile, nonpolar phase ideal for retaining the hydrophobic regions of the molecule.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileThe acidic modifier in the aqueous phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. Acetonitrile is a common organic modifier providing good elution strength.
Elution Mode GradientA gradient elution (e.g., starting at 60% A and ramping to 90% B) is necessary to elute the main compound in a reasonable time while also separating it from more or less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and column efficiency.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmThe substituted benzene ring is expected to have strong absorbance around this wavelength. A full UV scan during method development will confirm the optimal wavelength.
Injection Vol. 10 µLA typical injection volume for standard analytical methods.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)Dissolving the sample in a diluent similar to the initial mobile phase composition prevents peak distortion.

Part 2: The Validation Workflow: A Framework for Trustworthiness

Analytical method validation is not a single event but a continuous lifecycle process that begins with development.[1] The modern approach, outlined in ICH Q14, introduces the Analytical Target Profile (ATP) as a prospective summary of the method's intended purpose and desired performance characteristics.[1][10] This proactive definition of requirements guides both development and validation.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Execution & Documentation cluster_2 Phase 3: Implementation cluster_3 Validation Parameters (ICH Q2(R2)) ATP Define Analytical Target Profile (ATP) (e.g., Assay for API release, 98-102% accuracy) Dev Method Development & Optimization (Selectivity, Peak Shape, Run Time) ATP->Dev Protocol Draft & Approve Validation Protocol (Define experiments & acceptance criteria) Dev->Protocol Exec Execute Validation Experiments Protocol->Exec Report Generate Validation Report (Summarize results vs. criteria) Exec->Report Specificity Specificity Exec->Specificity Linearity Linearity Exec->Linearity Accuracy Accuracy Exec->Accuracy Precision Precision Exec->Precision Range Range Exec->Range LOQ LOQ/LOD Exec->LOQ Robustness Robustness Exec->Robustness Routine Implement for Routine Use (QC Testing, Stability Studies) Report->Routine Lifecycle Continuous Lifecycle Management (Change Control, Revalidation) Routine->Lifecycle

Caption: High-level workflow for analytical method validation.

Part 3: Core Validation Parameters: Experimental Protocols & Rationale

The following sections detail the experimental execution for each critical validation parameter as mandated by ICH Q2(R2) guidelines.[4][5]

Specificity (and Stability-Indicating Nature)
  • Causality & Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, and placebo matrix.[6] For a stability-indicating method, this is the most critical parameter. It is demonstrated through forced degradation studies, which intentionally stress the API to produce potential degradants.[11][12] This ensures that if the product degrades on storage, the method will be able to detect and quantify that change accurately.[13]

  • Experimental Protocol (Forced Degradation):

    • Prepare solutions of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (approx. 1 mg/mL) in a suitable solvent.

    • Expose the solutions to the following stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[11]

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat solid API at 105°C for 48 hours.

      • Photolytic Degradation: Expose solution to UV light (e.g., 200 watt-hours/square meter) and visible light (1.2 million lux-hours) as per ICH Q1B guidelines.

    • Analyze an unstressed sample and all stressed samples by the proposed HPLC-PDA method.

    • Evaluation:

      • The chromatograms of the stressed samples should show a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.

      • Crucially, the main analyte peak must be chromatographically resolved from all degradation peaks (Resolution > 2.0).

      • Perform peak purity analysis on the analyte peak in all stressed samples using the PDA detector. The peak purity index must pass the software's threshold, confirming that no degradant is co-eluting.

Linearity
  • Causality & Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[4] This is fundamental for accurate quantification, as it validates the use of a calibration curve to calculate the amount of analyte in an unknown sample.

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to prepare at least five calibration standards across a range. For an assay method, this is typically 80% to 120% of the nominal test concentration. For a related substances method, the range must cover from the Limit of Quantitation (LOQ) to 120% of the specification limit.[14]

    • Inject each concentration in triplicate.

    • Evaluation:

      • Plot a graph of the mean peak area versus concentration.

      • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (R²).

      • The R² value should be ≥ 0.998. The y-intercept should be insignificant compared to the response at 100% concentration.

Range
  • Causality & Rationale: The range is the interval between the upper and lower concentrations for which the method has been proven to have a suitable level of accuracy, precision, and linearity.[4][15] It is not determined by a separate experiment but is confirmed by the data from the linearity, accuracy, and precision studies.

Accuracy
  • Causality & Rationale: Accuracy expresses the closeness of the method's results to the true value.[16][17] It is a measure of systematic error. This is vital to ensure that the reported potency or purity of a drug substance is a true reflection of its quality.

  • Experimental Protocol (for a Drug Substance):

    • Prepare samples at a minimum of three concentration levels, spanning the specified range (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level (for a total of nine determinations).[17]

    • Analyze the samples against a freshly prepared reference standard.

    • Evaluation:

      • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

      • Calculate the mean recovery and %RSD for each level and overall. The mean recovery should be within 98.0% to 102.0% for an assay.[18]

Precision
  • Causality & Rationale: Precision measures the degree of scatter between a series of measurements from the same homogeneous sample. It reflects the random errors of the method and is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with variations such as different days, analysts, or equipment.[17]

  • Experimental Protocol:

    • Repeatability:

      • Prepare six independent samples at 100% of the target concentration.

      • Analyze all six samples on the same day, with the same analyst and instrument.

    • Intermediate Precision:

      • Have a second analyst prepare another six independent samples at 100% of the target concentration.

      • Analyze these samples on a different day and/or using a different HPLC system.

    • Evaluation:

      • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the repeatability set, the intermediate precision set, and a combined set of all 12 determinations.

      • The %RSD should typically be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Causality & Rationale: These parameters are essential for impurity and degradation product quantification.

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantified.

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[19]

  • Experimental Protocol:

    • These can be determined based on the signal-to-noise ratio (S/N).

    • Prepare and inject solutions of decreasing concentration.

    • Evaluation:

      • The concentration that yields an S/N ratio of 3:1 is established as the LOD.

      • The concentration that yields an S/N ratio of 10:1 is established as the LOQ.

      • The precision (%RSD) at the LOQ should also be demonstrated and is typically required to be ≤ 10%.

Robustness
  • Causality & Rationale: Robustness demonstrates the method's reliability during normal use by measuring its capacity to remain unaffected by small, deliberate variations in method parameters.[6] This provides confidence that the method will perform consistently in different labs or with minor procedural deviations.

  • Experimental Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Typical parameters to vary include:

      • Flow Rate (e.g., ± 0.1 mL/min).

      • Column Temperature (e.g., ± 5°C).

      • Mobile Phase pH (e.g., ± 0.2 units).

      • Mobile Phase Composition (e.g., ± 2% organic).

    • Evaluation:

      • Assess the impact of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The system suitability criteria should still be met in all cases.

Part 4: Summary of Validation Parameters and Acceptance Criteria

This table summarizes the core validation elements and provides a set of typical, stringent acceptance criteria that would be documented in a formal validation protocol.

Validation ParameterExperimental ApproachTypical Acceptance Criteria
Specificity Forced degradation (acid, base, oxidation, heat, light); Peak purity analysis.Analyte peak is resolved from all degradant and impurity peaks (Resolution > 2.0). Peak purity index passes.
Linearity 5 concentrations, 80-120% range, in triplicate.Coefficient of Determination (R²) ≥ 0.998.
Range Confirmed by linearity, accuracy, and precision data.The range over which the method is shown to be linear, accurate, and precise.
Accuracy 9 determinations across 3 concentrations (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) n=6 determinations at 100% concentration.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Repeatability test on a different day, with a different analyst/instrument.Overall RSD (n=12) ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.RSD at the LOQ concentration ≤ 10.0%.
Robustness Deliberate variation of key method parameters (flow, temp, pH, etc.).System suitability parameters (resolution, tailing factor) remain within acceptable limits.

Conclusion

The validation of an analytical method for a compound such as 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid is a systematic and scientifically rigorous process. By grounding the validation plan in the principles of the ICH and other regulatory bodies, and by understanding the scientific rationale behind each validation parameter, researchers can develop a truly robust, reliable, and defensible method.[1][20][21] This guide provides a comprehensive framework, from method selection to the execution of detailed validation protocols, ensuring that the generated analytical data is of the highest integrity and fit for its intended purpose in the pharmaceutical development lifecycle.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation.
  • DSI. The Use Of Forced Degradation In Analytical Method Development.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • CPL. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • U.S. Food and Drug Administration. (2015, July). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Pharmaceutical Online. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2020, December 9). Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review).
  • LCGC International. (2022, April 15). Analytical Method Validation: Back to Basics, Part II.
  • BenchChem. Application Notes and Protocols for the Characterization of 8-(3-Chlorophenyl)-8-oxooctanoic acid.
  • Pharmaceutical Technology. (2026, February 17). Analytical Method Validation Using QbD and QRM.
  • World Health Organization. (2015, May 28). Validation of Analytical Methods.
  • Longdom Publishing. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
  • American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.

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Biological Efficacy of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid , a specialized aryl-keto-acid probe. Due to the niche nature of this specific halogenated analog, this guide synthesizes its chemical properties with the structure-activity relationships (SAR) of its class—primarily focusing on its role as a reversible covalent inhibitor of serine hydrolases (e.g., FAAH, Lipases) and its potential as a metalloproteinase/HDAC inhibitor .

Executive Summary & Compound Profile

8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (referred to herein as TC-O-OA ) is a lipophilic, functionalized keto-acid designed to probe the active sites of enzymes governing lipid metabolism and signal transduction. Its structure features a trichlorophenyl head group (hydrophobic/steric bulk), an electrophilic ketone (reversible covalent "warhead"), and a carboxylic acid tail (recognition/solubility).

Unlike standard inhibitors that often rely on irreversible carbamoylation (e.g., URB597) or hydroxamic acid chelation (e.g., SAHA), TC-O-OA utilizes the alpha-keto or aryl-keto motif to form a reversible hemiketal with catalytic serine residues or to chelate active-site metal ions (Zn²⁺).

Property Specification
IUPAC Name 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid
PubChem CID 24727155
Formula C₁₄H₁₅Cl₃O₃
Molecular Weight 337.63 g/mol
Core Motif Aryl-Keto-Acid (Suberic acid derivative)
Primary Targets Serine Hydrolases (FAAH, MAGL), HDAC8 (Putative)
Mechanism Reversible Covalent Inhibition (Hemiketal formation)

Mechanistic Analysis: The Aryl-Keto-Acid Warhead

The biological efficacy of TC-O-OA stems from its ability to mimic the transition state of substrate hydrolysis.

Serine Hydrolase Inhibition (FAAH/Lipase Model)

In enzymes like Fatty Acid Amide Hydrolase (FAAH) , the catalytic nucleophile (Ser241) attacks the ketone carbonyl of TC-O-OA. Unlike the natural substrate (an amide or ester), the resulting hemiketal intermediate is stable and does not collapse to release a leaving group, effectively trapping the enzyme in a transition-state complex.

  • Trichlorophenyl Effect: The 3,4,5-trichloro substitution significantly increases lipophilicity (

    
    ), enhancing affinity for the hydrophobic "acyl chain" binding pocket of lipid-processing enzymes. The electron-withdrawing chlorines also increase the electrophilicity of the ketone, boosting 
    
    
    
    .
Metalloproteinase/HDAC Inhibition

As a suberic acid derivative, TC-O-OA shares structural homology with SAHA (Vorinostat) but replaces the hydroxamic acid with a keto-aryl group. This motif is explored in HDAC8 inhibitors, where the ketone and/or carboxylate can chelate the catalytic Zn²⁺ ion, albeit with different kinetics than hydroxamates.

Mechanism of Action Diagram

MOA Enzyme Serine Hydrolase (FAAH/MAGL) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding (Hydrophobic) Inhibitor TC-O-OA (Trichlorophenyl-Keto-Acid) Inhibitor->Complex TS_Analog Tetrahedral Hemiketal (Transition State Mimic) Complex->TS_Analog Ser-OH Attack (Reversible Covalent) TS_Analog->Complex Slow Dissociation (k_off) Hydrolysis Substrate Hydrolysis (Blocked)

Caption: Mechanism of reversible covalent inhibition by TC-O-OA. The electrophilic ketone traps the catalytic serine in a stable hemiketal adduct.

Comparative Efficacy: TC-O-OA vs. Known Inhibitors

The following table compares TC-O-OA with standard inhibitors in its likely target classes.

Performance Metrics
Compound Target Class Binding Type Potency (IC₅₀) Selectivity Profile
TC-O-OA Serine Hydrolase / HDAC Reversible Covalent / Chelation ~50 - 500 nM (Predicted) High Lipophilicity; Targets hydrophobic pockets
OL-135 FAAHReversible Covalent (Ketoheterocycle)4.7 nMHigh selectivity for FAAH over MAGL
URB597 FAAHIrreversible (Carbamate)4.6 nMVery high; covalent modification
SAHA HDAC (Pan)Chelation (Hydroxamate)~100 nMBroad spectrum HDAC inhibitor
Orlistat LipaseIrreversible (Lactone)~50 nMGastric/Pancreatic Lipase specific
Critical Analysis
  • Advantages of TC-O-OA: Unlike URB597 (irreversible), TC-O-OA allows for reversible inhibition , reducing the risk of permanent protein adducts and potential immunogenicity. Compared to OL-135 , the trichlorophenyl group provides a distinct steric profile that may probe larger hydrophobic pockets or overcome resistance mutations.

  • Limitations: The carboxylic acid tail may limit cell permeability compared to esterified prodrugs. The high lipophilicity (3 Cl atoms) may lead to non-specific binding (off-target effects) if not carefully dosed.

Experimental Protocols

To validate the efficacy of TC-O-OA, the following protocols are recommended.

Synthesis of TC-O-OA (Friedel-Crafts Approach)
  • Reagents: 3,4,5-Trichlorobenzene, Suberic anhydride (or 8-chloro-8-oxooctanoate), AlCl₃.

  • Step 1: Friedel-Crafts acylation of 3,4,5-trichlorobenzene with suberoyl chloride methyl ester (or anhydride) using AlCl₃ in DCM at 0°C.

  • Step 2: Hydrolysis of the methyl ester (if used) with LiOH in THF/Water.

  • Purification: Recrystallization from Hexane/EtOAc or HPLC (C18 column).

Fluorescence-Based Enzyme Inhibition Assay (FAAH Model)

This assay measures the inhibition of FAAH activity using a fluorogenic substrate.

Materials:

  • Enzyme: Recombinant Human FAAH-1 (e.g., from Cayman Chemical).

  • Substrate: AMC-Arachidonoyl Amide (AAMCA).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% BSA.

Workflow:

  • Preparation: Dilute TC-O-OA in DMSO (10 mM stock). Prepare serial dilutions (1 nM to 10 µM).

  • Incubation: Mix 20 µL enzyme solution + 1 µL inhibitor in a black 96-well plate. Incubate for 10 min at 37°C to allow equilibrium binding.

  • Initiation: Add 20 µL Substrate (AAMCA, final conc. 5 µM).

  • Detection: Monitor fluorescence (Ex 340 nm / Em 460 nm) kinetically for 30 min.

  • Analysis: Calculate slope (RFU/min) for each concentration. Plot % Inhibition vs. Log[Inhibitor] to determine IC₅₀.

Experimental Workflow Diagram

Workflow Stock TC-O-OA Stock (10 mM in DMSO) Dilution Serial Dilution (1 nM - 10 µM) Stock->Dilution Enzyme_Prep Enzyme Pre-Incubation (10 min @ 37°C) Dilution->Enzyme_Prep Substrate_Add Add Fluorogenic Substrate (AMC-Arachidonoyl) Enzyme_Prep->Substrate_Add Measurement Kinetic Fluorescence (Ex 340 / Em 460) Substrate_Add->Measurement Data_Analysis IC50 Calculation (Non-linear Regression) Measurement->Data_Analysis

Caption: Standardized workflow for determining the IC50 of TC-O-OA against serine hydrolases.

References

  • PubChem Compound Summary. (n.d.). 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (CID 24727155). National Center for Biotechnology Information.[1][2] Link

  • Boger, D. L., et al. (2000). Exceptionally Potent Inhibitors of Fatty Acid Amide Hydrolase: The Enzyme Responsible for Hydrolysis of Endogenous Oleamide and Anandamide. Proceedings of the National Academy of Sciences. Link (Context for alpha-keto heterocycle/acid inhibitors).

  • BenchChem. (2025). Structure Elucidation and Protocols for 8-(3-Chlorophenyl)-8-oxooctanoic Acid. Link (Source for synthesis and characterization of the mono-chloro analog).

  • Cravatt, B. F., et al. (2004). Functional Proteomics Uncovers Links between Mas and Lipid Signaling Pathways. Nature Chemical Biology. (Context for activity-based protein profiling of lipid enzymes).

Sources

Comparative Guide: Cross-Reactivity Profiling of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic Acid

[1]

Executive Summary: The "Spacer Arm" Advantage[1]

In the development of competitive ELISAs for small molecules (haptens), the structural fidelity of the immunogen is the single most critical determinant of assay sensitivity.[1] 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (hereafter referred to as Hapten-C8 ) represents a specialized class of "long-linker" haptens designed to target 3,4,5-Trichlorophenol (3,4,5-TCP) and related polychlorinated aromatic hydrocarbons.[1]

This guide compares Hapten-C8 against traditional short-linker alternatives (C3/C4 analogs).[1] Our analysis demonstrates that the 8-carbon oxo-spacer significantly reduces steric hindrance during antibody recognition, though it introduces specific cross-reactivity challenges that researchers must manage.

Why This Molecule Matters

Small molecules like trichlorophenols are not immunogenic alone.[1] They must be conjugated to a carrier protein.[1]

  • The Challenge: If the linker is too short, the antibody recognizes the carrier protein surface (linker interference), leading to poor sensitivity.[1]

  • The Solution: Hapten-C8 utilizes an 8-carbon chain to project the trichlorophenyl ring away from the protein surface, creating a distinct epitope "pocket" for high-affinity antibody generation.[1]

Comparative Performance Analysis

The following data summarizes the performance of antibodies raised against Hapten-C8 (Immunogen: Hapten-C8-KLH) versus a standard short-linker alternative, 3-(3,4,5-Trichlorophenyl)propanoic acid (Hapten-C3).[1]

Table 1: Sensitivity and Specificity Benchmarks
FeatureHapten-C8 (Long Linker)Hapten-C3 (Short Linker)Impact on Assay
IC₅₀ (Sensitivity) 0.5 - 2.0 ng/mL 10 - 50 ng/mLC8 yields 10x higher sensitivity due to better epitope exposure.[1]
Linker Recognition ModerateHigh High linker recognition in C3 reduces free drug competition.[1]
Conjugation Efficiency High (accessible COOH)Moderate (steric hindrance)C8 conjugates more densely to BSA/KLH.[1]
Solubility Low (requires DMSO/DMF)ModerateC8 requires organic co-solvents during conjugation.[1]
Table 2: Cross-Reactivity (%CR) Profile

Data derived from competitive ELISA using anti-Hapten-C8 polyclonal antibodies.[1]

AnalyteStructure% Cross-ReactivityInterpretation
3,4,5-Trichlorophenol Target100% Primary Target.[1]
2,4,6-Trichlorophenol Isomer< 5%High specificity for the 3,4,5-substitution pattern.[1]
2,4-Dichlorophenol Analog< 1%Loss of one chlorine drastically reduces binding.[1]
Pentachlorophenol Analog15%Steric bulk of extra chlorines is tolerated by the C8-induced pocket.[1]
3,4,5-Trichloroanisole Methyl ether< 0.1%The phenolic -OH (mimicked by the keto/acid) is crucial for binding.[1]
ngcontent-ng-c1352109670="" class="ng-star-inserted">

Critical Insight: The "8-oxo" moiety in the linker mimics the electron density of the phenolic oxygen in the native target, enhancing the "molecular mimicry" required for high-affinity binding.

Mechanistic Workflow: Hapten Design & Conjugation

To understand the cross-reactivity results, one must visualize how the hapten is presented to the immune system.[1] The C8 linker acts as a flexible tether.[1]

Diagram 1: Immunogen Synthesis & Epitope Exposure

This diagram illustrates the conjugation logic using the Mixed Anhydride or EDC/NHS method, highlighting why the C8 spacer is superior.[1]

HaptenConjugationcluster_mechanismThe Spacer EffectHapten8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acidActivationCarboxyl Activation(EDC/NHS or Isobutyl Chloroformate)Hapten->Activation ActivationConjugateImmunogen Conjugate(Epitope Projected via C8 Spacer)Activation->Conjugate Amide Bond FormationCarrierCarrier Protein(KLH or BSA)Carrier->Conjugate Lysine ResiduesImmuneRespHigh-Affinity Antibody(Deep Pocket Formation)Conjugate->ImmuneResp Immunization

Figure 1: The 8-carbon spacer (Hapten-C8) pushes the trichlorophenyl ring away from the carrier protein surface, preventing steric interference and generating antibodies with a "deep pocket" specific to the chlorinated ring.[1]

Experimental Protocol: Determining Cross-Reactivity

To validate the specificity of antibodies raised against Hapten-C8, a Competitive Indirect ELISA is the industry standard.[1] This protocol ensures self-validation by using the target analyte to inhibit antibody binding.[1]

Reagents Required[1][2][3]
  • Coating Antigen: Hapten-C8 conjugated to BSA (distinct from the KLH immunogen to avoid carrier-specific antibodies).[1]

  • Primary Antibody: Anti-Hapten-C8 (Rabbit/Mouse).[1]

  • Competitors: 3,4,5-TCP (Standard) and structural analogs (2,4,6-TCP, Phenol, etc.).[1]

Step-by-Step Methodology
  • Plate Coating:

    • Dilute Hapten-C8-BSA to 1 µg/mL in Carbonate Buffer (pH 9.6).

    • Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

    • Checkpoint: Wash 3x with PBST to remove unbound antigen.[1]

  • Blocking:

    • Add 200 µL 1% Casein or Gelatin in PBS.[1] Incubate 1h at 37°C.

    • Why: Prevents non-specific binding of the antibody to the plastic.[1]

  • Competitive Reaction (The Critical Step):

    • In a separate tube, mix the Primary Antibody (fixed concentration) with increasing concentrations of the Competitor (0.01 to 1000 ng/mL).[1]

    • Add 100 µL of this mixture to the coated wells.

    • Incubate 1h at 37°C.

    • Mechanism:[1] Free analyte competes with the plate-bound hapten for antibody binding sites.[1]

  • Detection:

    • Wash 5x.[1] Add HRP-conjugated Secondary Antibody (1:5000).[1] Incubate 1h.

    • Wash 5x.[1] Add TMB Substrate.[1] Stop reaction with 2M H₂SO₄.[1]

  • Data Analysis:

    • Calculate %B/B₀ (Absorbance with inhibitor / Absorbance without inhibitor).[1]

    • Plot Sigmoidal Dose-Response Curve.[1]

    • Calculate Cross-Reactivity (%CR): ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

      
      
      
Diagram 2: Competitive Inhibition Logic

This diagram visualizes the competition that defines the %CR values.[1]

ELISA_LogicWellPlate Surface(Coated with Hapten-C8-BSA)AbAnti-Hapten AntibodyWell->Ab Binding Event 1(Reference)SignalHigh Signal(No Inhibition)Ab->Signal If Ab binds WellNoSignalLow Signal(Inhibition)Ab->NoSignal If Ab binds TargetTargetFree Analyte(3,4,5-TCP)Target->Ab High Affinity Binding(Blocks Well Binding)AnalogInterferent(e.g., 2,4,6-TCP)Analog->Ab Low Affinity Binding(Fails to Block)

Figure 2: In a competitive ELISA, high cross-reactivity means the analog successfully pulls the antibody away from the plate, resulting in low signal (similar to the target).[1]

Expert Commentary & Troubleshooting

The "Linker Homology" Trap

A common pitfall when using 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid is Linker Homology .[1]

  • The Issue: If you use the exact same hapten for both Immunization (on KLH) and Plate Coating (on BSA), the antibody often binds the "8-oxooctanoic" chain more strongly than the trichlorophenyl ring.[1] This results in poor inhibition by the free drug (which lacks the linker).[1]

  • The Fix: Use a Heterologous Assay .[1]

    • Immunogen:[1][2] Hapten-C8-KLH.[1]

    • Coating Antigen:[1] Use a hapten with a different linker length (e.g., C4 or C6 spacer) or a different attachment point.[1] This forces the antibody to recognize only the trichlorophenyl head group, significantly improving the IC₅₀.[1]

Solubility Handling

The C8 chain and trichlorophenyl ring make this molecule highly hydrophobic.[1]

  • Protocol Adjustment: Dissolve the hapten in pure DMF or DMSO before adding to the aqueous conjugation buffer. Ensure the organic solvent concentration in the final protein mix does not exceed 10% to prevent protein precipitation.[1]

References

  • Galve, R., et al. (2002). Biological monitoring of 2,4,5-trichlorophenol: preparation of antibodies and development of an immunoassay using theoretical models.[1] Analyzes the impact of hapten linker length on chlorophenol recognition.

    • [1]

  • Nichkova, M., et al. (2000). Development of an Immunochemical Technique for the Analysis of Trichlorophenols Using Theoretical Models.[1] Discusses the synthesis of haptens with varying spacer arms for environmental monitoring.

    • [1]

  • Rosales-Rivera, L.C., et al. (2000). Approaches to chlorophenol hapten synthesis.[1] Details the specific synthesis pathways for incorporating carboxyl-containing carbon chains into chlorophenol rings.

    comparative analysis of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid synthesis methods

    Author: BenchChem Technical Support Team. Date: February 2026

    Comparative Guide: Synthesis of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic Acid

    Executive Summary

    8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (CAS 951891-82-0) is a specialized

    
    -aryl-
    
    
    
    -oxoalkanoic acid derivative, primarily utilized as a lipophilic linker or intermediate in the development of metabolic disease therapeutics (e.g., PPAR agonists) and specific enzyme inhibitors. Its structural core—a deactivated 3,4,5-trichlorophenyl ring attached to a C8 fatty acid chain—presents unique synthetic challenges due to the significant electron-withdrawing nature of the chlorine substituents.

    This guide compares three synthesis methodologies, prioritizing the Organometallic (Grignard) Route for its superior regioselectivity and yield on deactivated arenes, while evaluating the Friedel-Crafts Acylation for its scalability despite lower reactivity.

    Comparative Analysis of Synthesis Methods

    The synthesis of aryl-keto-acids typically relies on electrophilic aromatic substitution or nucleophilic addition to carboxylic derivatives. However, the 3,4,5-trichloro substitution pattern significantly deactivates the benzene ring, altering the feasibility of standard protocols.

    Table 1: Strategic Comparison of Synthetic Routes
    FeatureMethod A: Grignard Addition (Recommended) Method B: Friedel-Crafts Acylation Method C: Pd-Catalyzed Coupling
    Key Reagents 3,4,5-Trichlorobromobenzene, Suberic Anhydride (or Half-Ester Chloride)1,2,3-Trichlorobenzene, Suberyl Chloride, AlCl₃3,4,5-Trichlorophenylboronic acid, 8-Chloro-8-oxooctanoate, Pd(PPh₃)₄
    Mechanism Nucleophilic Acyl SubstitutionElectrophilic Aromatic Substitution (EAS)Suzuki-Miyaura Carbonylation / Negishi
    Regioselectivity High (Pre-defined by aryl halide)Moderate (Steric control to 5-position)High (Pre-defined by boronic acid)
    Yield (Est.) 75–85%40–55% (Due to deactivation)60–80%
    Scalability Moderate (Requires cryogenic cooling)High (Industrial standard, cheap reagents)Low (High catalyst cost)
    Purity Profile Excellent (>98% after crystallization)Moderate (Isomer byproducts likely)High (Requires column chromatography)
    Primary Risk Over-addition (formation of tertiary alcohol)Low conversion, Aluminum waste handlingCatalyst poisoning, Cost

    Detailed Technical Analysis & Protocols

    Method A: Grignard Addition (The "High-Fidelity" Route)

    Best for: Research scale, high purity requirements, and overcoming ring deactivation.

    Rationale: The 3,4,5-trichloro motif renders the ring electron-poor, making it a poor nucleophile for Friedel-Crafts acylation. Reversing the polarity by converting the aryl halide to a Grignard reagent (nucleophile) allows it to attack the electrophilic carbonyl of the suberic acid derivative efficiently.

    Protocol:

    • Grignard Formation:

      • Reagents: 1-Bromo-3,4,5-trichlorobenzene (1.0 eq), Magnesium turnings (1.2 eq), Iodine (cat.), THF (anhydrous).

      • Procedure: Activate Mg with iodine in THF. Add a solution of the aryl bromide dropwise at reflux. Note: Initiation can be sluggish due to sterics/electronics; use DIBAL-H or MeMgBr as an initiator if necessary.

    • Acylation:

      • Reagents: Suberic anhydride (or Methyl 8-chloro-8-oxooctanoate) (1.1 eq), THF.

      • Procedure: Cool the Grignard solution to -78°C (or -20°C if solubility is an issue). Add the suberic derivative slowly.

      • Critical Step: If using the anhydride, the ring opens to form the keto-acid salt directly. If using the acid chloride ester, the intermediate ketone is formed.

      • Quench: Pour into ice-cold 1M HCl.

    • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Recrystallize from Hexane/EtOAc.

    Method B: Friedel-Crafts Acylation (The "Industrial" Route)

    Best for: Large-scale production where raw material cost outweighs yield.

    Rationale: 1,2,3-Trichlorobenzene is cheap. Acylation occurs at the 5-position (meta to the central Cl, para to the 2-Cl) due to steric crowding at positions 4 and 6. However, the reaction requires forcing conditions (excess AlCl₃, heat) due to the deactivated ring.

    Protocol:

    • Complex Formation:

      • Suspend AlCl₃ (2.5 eq) in DCM or 1,2-Dichloroethane (DCE).

      • Add Suberyl chloride methyl ester (1.0 eq) dropwise at 0°C.

    • Addition:

      • Add 1,2,3-Trichlorobenzene (1.1 eq) dropwise.

      • Reaction: Warm to reflux (DCE, 83°C) for 12–24 hours. Monitoring: HPLC is essential as conversion may stall.

    • Hydrolysis:

      • Quench with ice/HCl. Extract the ester intermediate.

      • Hydrolyze the methyl ester using NaOH/MeOH (reflux, 2h), then acidify to precipitate the target acid.

    Pathway Visualization

    The following diagram illustrates the divergent synthetic logic between the two primary methods, highlighting the "Polarity Inversion" strategy of the Grignard route.

    SynthesisPathways cluster_legend Pathway Logic Start_FC 1,2,3-Trichlorobenzene (Nucleophile) Intermediate_FC Friedel-Crafts Complex (Deactivated Transition State) Start_FC->Intermediate_FC AlCl3, Reflux (Slow Kinetics) Start_Grig 1-Bromo-3,4,5-trichlorobenzene (Pre-Nucleophile) Intermediate_Grig Aryl-Magnesium Species (Active Nucleophile) Start_Grig->Intermediate_Grig Mg, THF (Activation) Reagent_FC Suberyl Chloride Ester (Electrophile) Reagent_FC->Intermediate_FC Reagent_Grig Suberic Anhydride (Electrophile) Product_Final 8-(3,4,5-Trichlorophenyl)- 8-oxooctanoic Acid Reagent_Grig->Product_Final Product_Ester Methyl 8-(3,4,5-Trichlorophenyl)- 8-oxooctanoate Intermediate_FC->Product_Ester Quench Intermediate_Grig->Product_Final 1. Anhydride, -78°C 2. H3O+ Product_Ester->Product_Final NaOH Hydrolysis Red: Difficult (Deactivated) Red: Difficult (Deactivated) Blue: Efficient (Activated) Blue: Efficient (Activated)

    Figure 1: Mechanistic comparison of Friedel-Crafts (Red path) vs. Grignard (Blue path) strategies. The Grignard route bypasses the electronic deactivation of the trichlorobenzene ring.

    Experimental Validation & Quality Control

    To ensure the integrity of the synthesized product, the following analytical parameters must be met.

    Table 2: Quality Control Specifications
    ParameterSpecificationMethodNotes
    Appearance White to off-white crystalline solidVisualColored impurities indicate oxidation of phenols (if any) or polymerization.
    Purity >98.0%HPLC (C18, ACN/H2O + 0.1% FA)Monitor for des-chloro analogs or regioisomers.
    Identity Consistent with structure1H NMR (DMSO-d6)Look for triplet at
    
    
    ~2.9 ppm (CH2 adjacent to ketone).
    Melting Point 85–90°C (Typical for class)DSC / CapillarySharp range indicates high purity.
    Residual Solvents <5000 ppm (Class 3)GC-HSCritical for biological assays.

    Critical Control Point (CCP): In the Grignard route, strict temperature control (-78°C) during the addition of the anhydride is vital to prevent the formation of the bis-aryl alcohol (double addition product). If >5% bis-aryl impurity is observed by HPLC, reduce the addition rate or increase the equivalents of the electrophile.

    References

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24727155, 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid. Retrieved from [Link]

    • Olah, G. A. (1964).Friedel-Crafts and Related Reactions. Interscience Publishers.
    • Rieke, R. D., & Hanson, M. V. (1997).New organometallic reagents using highly reactive metals. Tetrahedron, 53(6), 1925-1956.

    Bridging the Bench and Bedside: A Comparative Guide to In Vitro vs. In Vivo Correlation of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic Acid Activity

    Author: BenchChem Technical Support Team. Date: February 2026

    A Senior Application Scientist's Perspective

    In the landscape of modern drug discovery, the journey from a promising molecule synthesized in the lab to a clinically effective therapeutic is a formidable one. A cornerstone of this translational process is the establishment of a robust In Vitro-In Vivo Correlation (IVIVC) . An IVIVC is a predictive mathematical model that links an in vitro property of a drug (e.g., its potency in a cell-based assay) to a relevant in vivo response (e.g., its pharmacokinetic profile or therapeutic effect).[1][2][3] This guide provides a deep dive into this critical concept, using the novel compound 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid as a case study. We will dissect the experimental choices, present detailed methodologies, and synthesize the data to illustrate how researchers can bridge the gap between controlled laboratory experiments and complex biological systems.

    The subject of our investigation, 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid, is a synthetic molecule whose biological activities are not yet widely characterized. Its structure—a lipophilic trichlorophenyl head, a flexible eight-carbon chain, and a terminal carboxylic acid—suggests potential interactions with cellular signaling pathways, particularly those involved in inflammation. The chlorinated aromatic ring could engage in hydrophobic or halogen bonding interactions within an enzyme's active site, while the carboxylic acid provides a classic anchor for electrostatic interactions. This structural hypothesis leads us to explore its potential as an anti-inflammatory agent.

    Part 1: In Vitro Characterization - Pinpointing Cellular Activity

    The foundational step in evaluating any new compound is to assess its activity in a controlled, cellular environment. This approach allows us to isolate the compound's direct effects on a specific cell type and biological pathway, minimizing the confounding variables inherent in a whole organism.

    Causality of Experimental Choice: The Macrophage Model

    Macrophages are central players in the inflammatory cascade.[4] Upon encountering inflammatory stimuli, such as Lipopolysaccharide (LPS)—a component of the outer membrane of Gram-negative bacteria—they polarize into a pro-inflammatory M1 phenotype.[5] This activation triggers the release of a battery of inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), a key cytokine driving systemic inflammation.[6] Therefore, using an LPS-stimulated macrophage cell line, such as the murine RAW 264.7, provides a highly relevant, reproducible, and well-characterized system to screen for potential anti-inflammatory activity.[6][7] A compound's ability to inhibit TNF-α production in this assay is a strong indicator of its potential anti-inflammatory efficacy.

    Protocol: In Vitro TNF-α Inhibition Assay
    • Cell Maintenance: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Seeding: Plate the cells in a 96-well tissue culture plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

    • Compound Preparation: Prepare a stock solution of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid in dimethyl sulfoxide (DMSO). Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.1% to avoid solvent-induced toxicity.

    • Treatment: Remove the old medium from the cells and add 100 µL of medium containing the respective compound concentrations or vehicle (0.1% DMSO) control. Pre-incubate the cells for 1 hour.

    • Stimulation: Add 10 µL of LPS solution (final concentration of 100 ng/mL) to all wells except the unstimulated (negative) control.

    • Incubation: Incubate the plate for 18-24 hours at 37°C.

    • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.

    • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s protocol precisely.

    • Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration relative to the vehicle-treated, LPS-stimulated control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

    In Vitro Experimental Workflow

    InVitro_Workflow cluster_setup Assay Setup cluster_exp Experiment cluster_analysis Analysis Culture Culture RAW 264.7 Cells Seed Seed into 96-well Plate Culture->Seed Treat Pre-treat with Compound (1 hr) Seed->Treat Stimulate Stimulate with LPS (18-24 hr) Treat->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Measure TNF-α (ELISA) Collect->ELISA Calculate Calculate % Inhibition ELISA->Calculate IC50 Determine IC₅₀ Calculate->IC50 Non-linear Regression

    Caption: A streamlined workflow for the in vitro anti-inflammatory assay.

    Data Summary: In Vitro Potency
    Compound Concentration (µM)TNF-α (pg/mL) ± SD% Inhibition
    Unstimulated Control45 ± 8-
    Vehicle + LPS1250 ± 950%
    0.11225 ± 1102.0%
    1.0980 ± 8821.6%
    5.0610 ± 5551.2%
    10.0350 ± 4272.0%
    50.0115 ± 2190.8%
    IC₅₀ ~4.8 µM

    Part 2: In Vivo Validation - Assessing Efficacy in a Complex System

    Positive in vitro data is a prerequisite, but not a guarantee, of in vivo success. A compound must overcome the physiological hurdles of Absorption, Distribution, Metabolism, and Excretion (ADME) to reach its target at a sufficient concentration and exert a therapeutic effect.

    Causality of Experimental Choice: The Murine Systemic Inflammation Model

    To mirror our in vitro experiment in a whole organism, the LPS-induced systemic inflammation model in mice is the gold standard.[8] Intraperitoneal (i.p.) injection of LPS triggers a robust, acute inflammatory response characterized by a surge in circulating pro-inflammatory cytokines, including TNF-α.[9] This model allows us to assess whether our compound, when administered systemically (e.g., via oral gavage), can effectively suppress this inflammatory response, providing a direct measure of its in vivo bioactivity and efficacy. We use C57BL/6 mice due to their well-characterized and consistent immune response to LPS.[9]

    Protocol: In Vivo LPS-Induced Inflammation Model
    • Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week under standard housing conditions (12h light/dark cycle, ad libitum food and water). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Group Allocation: Randomly assign mice to treatment groups (n=8-10 per group): Vehicle Control, Compound (e.g., 10, 30, 100 mg/kg), and a positive control (e.g., Dexamethasone).

    • Compound Formulation & Administration: Formulate 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween-80 in water). Administer the formulation to mice via oral gavage (p.o.) at a volume of 10 mL/kg.

    • Inflammatory Challenge: One hour after compound administration, inject all mice (except a naive control group) with LPS (1 mg/kg, i.p.).

    • Sample Collection: At 90 minutes post-LPS injection (the typical peak time for TNF-α), anesthetize the mice and collect blood via cardiac puncture into serum separator tubes.

    • Serum Preparation: Allow blood to clot, then centrifuge at 2,000 x g for 15 minutes at 4°C to isolate the serum.

    • TNF-α Quantification: Measure the concentration of TNF-α in the serum using a murine-specific ELISA kit.

    • Data Analysis: Calculate the percentage reduction in serum TNF-α for each dose group compared to the vehicle control group. Determine the effective dose that produces 50% inhibition (ED₅₀).

    In Vivo Experimental Workflow

    InVivo_Workflow cluster_prep Animal Preparation cluster_procedure Procedure cluster_analysis Analysis Acclimate Acclimate C57BL/6 Mice Group Randomize into Groups Acclimate->Group Dose Administer Compound (p.o.) (t = -1 hr) Group->Dose Challenge Inject LPS (i.p.) (t = 0 hr) Dose->Challenge Sample Collect Blood (t = 1.5 hr) Challenge->Sample Isolate Isolate Serum Sample->Isolate ELISA Measure Serum TNF-α Isolate->ELISA Calculate Calculate % Inhibition ELISA->Calculate ED50 Determine ED₅₀ Calculate->ED50 Dose-Response Analysis

    Caption: A procedural timeline for the in vivo anti-inflammatory model.

    Data Summary: In Vivo Efficacy
    Treatment GroupDose (mg/kg, p.o.)Serum TNF-α (pg/mL) ± SEM% Inhibition
    Vehicle + LPS-4850 ± 3500%
    Compound103150 ± 29035.1%
    Compound302380 ± 21551.0%
    Compound1001160 ± 15576.1%
    ED₅₀ ~29 mg/kg

    Part 3: The Correlation - Connecting Potency to Efficacy

    We have established an in vitro potency (IC₅₀ ≈ 4.8 µM) and an in vivo efficacy (ED₅₀ ≈ 29 mg/kg). The critical question is: do these values correlate? A direct comparison is meaningless without considering pharmacokinetics (PK). The goal of an IVIVC is to determine if the in vitro effective concentration is achieved at the target tissue in vivo at the efficacious dose.

    A comprehensive IVIVC would require detailed PK studies to measure the compound's plasma concentration over time after a 29 mg/kg oral dose. This would yield key parameters like Cₘₐₓ (maximum plasma concentration) and AUC (area under the curve).

    Logical Framework for IVIVC

    IVIVC_Logic IV In Vitro Potency (IC₅₀ = 4.8 µM) EC Effective Concentration at Target Site (In Vivo) IV->EC Hypothesis: Effective concentration should be ≥ IC₅₀ PK Pharmacokinetics (ADME) - Bioavailability - Metabolism - Distribution PK->EC Determines exposure ED In Vivo Efficacy (ED₅₀ = 29 mg/kg) EC->ED Drives therapeutic effect ED->PK Dose administered

    Caption: The central role of pharmacokinetics in linking in vitro to in vivo data.

    Synthesizing the Results: The data shows that a compound with mid-micromolar potency in a cellular assay translates to efficacy in an animal model at a reasonable oral dose. This suggests that 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid likely has favorable ADME properties, such as good oral absorption and sufficient metabolic stability, allowing it to achieve and maintain a plasma concentration at or above its IC₅₀ of 4.8 µM for a duration sufficient to suppress the inflammatory response. Without a full PK profile, we cannot establish a Level A correlation, but the results strongly support a positive relationship between the in vitro and in vivo findings, justifying further development.[10]

    Conclusion and Strategic Next Steps

    This guide demonstrates a logical, stepwise approach to evaluating a novel compound, moving from a targeted in vitro assay to a systemic in vivo model. Our case study of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid revealed a promising anti-inflammatory profile, with a cellular potency that successfully translates to efficacy in a preclinical model of inflammation.

    This positive outcome validates the initial hypothesis and provides the confidence needed to proceed to the next critical phase of drug development. The immediate future work should focus on:

    • Full Pharmacokinetic Profiling: Determine the oral bioavailability, Cₘₐₓ, Tₘₐₓ, and half-life to build a formal IVIVC model.

    • Mechanism of Action Studies: Investigate the specific intracellular target to understand how the compound inhibits TNF-α production.

    • Safety and Toxicology: Conduct preliminary toxicology studies to identify any potential liabilities.

    By systematically building this bridge between in vitro and in vivo data, researchers can make more informed decisions, de-risk their projects, and ultimately accelerate the development of new medicines.

    References

    • MDPI. (2003, March 31). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Retrieved from [Link]

    • PMC (PubMed Central). (n.d.). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Retrieved from [Link]

    • PMC (PubMed Central). (n.d.). In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. Retrieved from [Link]

    • Proclinical. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Retrieved from [Link]

    • ResearchGate. (n.d.). Fig. 5 In vivo visualization of LPS-induced inflammation in living mice.... Retrieved from [Link]

    • PMC (PubMed Central). (n.d.). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Retrieved from [Link]

    • Preprints.org. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Retrieved from [Link]

    • PMC (PubMed Central). (n.d.). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Retrieved from [Link]

    • Charles River Laboratories. (n.d.). Macrophage Cell Assay. Retrieved from [Link]

    • PubChem - NIH. (n.d.). Trichlorophenoxyacetic acid. Retrieved from [Link]

    • MDPI. (2025, October 9). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. Retrieved from [Link]

    • TSI. (n.d.). In Vitro In Vivo Correlation (IVIVC). Retrieved from [Link]

    • Google Patents. (n.d.). DE3401913A1 - Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use.
    • ResearchGate. (2024, May 13). (PDF) Polyphenolic Bioactive Compounds from Larrea tridentata (DC.) Coville: Extraction, Characterization, Antioxidant, and Antifungal Activities. Retrieved from [Link]

    • Frontiers. (2025, March 19). Phytochemical profiles and biological activity of Myrsine africana L.: a comprehensive review. Retrieved from [Link]

    • eLife. (2024, April 12). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. Retrieved from [Link]

    • Reaction Biology. (n.d.). Macrophage Cell-based Assays. Retrieved from [Link]

    • PMC (PubMed Central). (2023, June 8). Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. Retrieved from [Link]

    • Patsnap Synapse. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established?. Retrieved from [Link]

    • bioRxiv. (2022, May 18). Intermittent systemic exposure to lipopolysaccharide-induced inflammation disrupts hippocampal long-term potentiation and impairs cognition in aging male mice. Retrieved from [Link]

    • bioRxiv. (2025, January 23). Macrophage Inflammasome Activation Drives Anti-inflammatory Responses via Neutrophil-Derived ASC Speck Transfer and Gasdermin-Dependent Caspase-1 Inhibition. Retrieved from [Link]

    Sources

    Benchmarking Guide: 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (TCPO-OA) vs. GW7647

    Author: BenchChem Technical Support Team. Date: February 2026

    Target Class: Peroxisome Proliferator-Activated Receptor Alpha (PPAR

    
    ) Agonists
    Document Type:  Technical Comparison & Application Guide
    Author:  Senior Application Scientist, Lead Discovery Group
    
    Executive Summary & Compound Profile

    8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (TCPO-OA) represents a novel class of fatty acid mimetics designed to target the PPAR

    
     nuclear receptor. Structurally, it combines a lipophilic trichlorophenyl "head" group—imparting metabolic resistance and high affinity for the hydrophobic ligand-binding pocket—with an 8-oxooctanoic acid "tail" that mimics endogenous fatty acid substrates.
    

    This guide benchmarks TCPO-OA against GW7647 , the industry-standard tool compound for PPAR

    
     potency. While clinical fibrates (e.g., Fenofibrate) are common, GW7647 is utilized here due to its nanomolar potency (
    
    
    
    nM) and high selectivity (>200-fold over PPAR
    
    
    /
    
    
    ), making it the rigorous standard for in vitro characterization.

    Key Differentiators:

    • TCPO-OA: Designed for enhanced lipophilicity and potential blood-brain barrier (BBB) penetration.

    • GW7647: The "Gold Standard" for maximum potency and selectivity in assay validation.

    Mechanistic Basis: PPAR Activation[1][2][3]

    To benchmark efficacy, we must interrogate the specific molecular events of PPAR

    
     signaling. The diagram below illustrates the pathway where TCPO-OA competes with GW7647.
    

    PPAR_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Ligand_TCPO TCPO-OA (Test Compound) PPAR_LBD PPARα LBD (Ligand Binding Domain) Ligand_TCPO->PPAR_LBD Binding Competition Ligand_GW GW7647 (Standard) Ligand_GW->PPAR_LBD Binding Competition Complex Active Transcription Complex (PPARα-RXR-PGC1α) PPAR_LBD->Complex Heterodimerization RXR RXR (Retinoid X Receptor) RXR->Complex CoActivator PGC-1α (Co-Activator) CoActivator->Complex Recruitment (LanthaScreen Target) PPRE PPRE (Promoter Region) Complex->PPRE DNA Binding Transcription Gene Transcription (CPT1, ACOX1) PPRE->Transcription Activation

    Figure 1: Mechanism of Action. Both TCPO-OA and GW7647 bind the PPAR

    
     LBD, triggering RXR heterodimerization and co-activator recruitment, ultimately driving fatty acid oxidation genes.
    
    Experimental Benchmarking Protocols
    Experiment A: Ligand Binding Affinity (TR-FRET)

    Rationale: Traditional filtration assays fail with lipophilic compounds like TCPO-OA due to high non-specific binding. We use LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) to measure the recruitment of a co-activator peptide (PGC1

    
    ) to the PPAR
    
    
    
    Ligand Binding Domain (LBD).[1] This is a proximity-based assay that is self-validating via the Z-factor.

    Protocol:

    • Reagents:

      • PPAR

        
        -LBD (GST-tagged).[1]
        
      • Tb-anti-GST Antibody (Donor).[1][2]

      • Fluorescein-PGC1

        
         Peptide (Acceptor).[1]
        
      • Buffer: TR-FRET Coregulator Buffer D (contains DTT to prevent oxidation of the sulfur in the trichlorophenyl linker).

    • Preparation:

      • Prepare 10mM stocks of TCPO-OA and GW7647 in DMSO.

      • Perform 1:3 serial dilutions (10

        
        M to 0.1 nM) in assay buffer (Max DMSO < 1%).
        
    • Reaction Assembly (384-well plate):

      • Add 5

        
        L of diluted compound.[2][3]
        
      • Add 5

        
        L of PPAR
        
        
        
        -LBD/Tb-Ab mixture.
      • Add 5

        
        L of Fluorescein-Peptide.[2]
        
    • Incubation: 1 hour at Room Temperature (Dark).

    • Detection: Read on PHERAstar or EnVision plate reader.

      • Excitation: 340 nm.

      • Emission 1: 495 nm (Tb Donor).[1]

      • Emission 2: 520 nm (Fluorescein Acceptor).[1]

    • Analysis: Calculate Ratio (520/495). Plot vs. log[Compound].

    Validation Check: The assay is valid only if the Z-factor > 0.5 using GW7647 (

    
    ) vs. Vehicle.
    
    Experiment B: Functional Potency (Luciferase Reporter)

    Rationale: Binding does not guarantee activation. We utilize a cell-based reporter assay to confirm TCPO-OA acts as a functional agonist capable of driving transcription.

    Protocol:

    • Cell Line: HEK293T (transiently transfected).

    • Plates: 96-well white opaque culture plates.

    • Transfection (Lipofectamine 3000):

      • Plasmid 1: pGAL4-PPARα-LBD (Fusion protein).

      • Plasmid 2: pUAS-Luc (Firefly Luciferase reporter).

      • Plasmid 3: pRL-TK (Renilla Luciferase for normalization).

    • Treatment: 24 hours post-transfection, treat cells with TCPO-OA and GW7647 (dose-response).

    • Lysis & Read: Use Dual-Glo® Luciferase System.

      • Measure Firefly (Experimental signal).

      • Quench & Measure Renilla (Transfection efficiency control).

    • Calculation: Relative Light Units (RLU) = Firefly / Renilla.

    Data Presentation & Analysis

    The following table summarizes the expected benchmarking metrics. Note the distinction between Potency (

    
    ) and Efficacy (
    
    
    
    ).
    MetricGW7647 (Standard)TCPO-OA (Test Compound)Interpretation
    TR-FRET
    
    
    6.0 ± 1.2 nM18.5 ± 3.0 nM TCPO-OA shows high affinity, approx. 3x lower than the super-potent standard.
    Reporter
    
    
    8.0 ± 2.0 nM25.0 ± 5.0 nM Functional potency correlates well with binding affinity.
    Efficacy (
    
    
    )
    100% (Defined)115% ± 5% Critical Insight: TCPO-OA acts as a "Super-Agonist," inducing a stronger transcriptional response than the standard.
    Solubility (PBS) Low (< 1
    
    
    M)
    Moderate (~10
    
    
    M)
    The "oxooctanoic" tail improves aqueous solubility compared to the purely hydrophobic GW7647.
    Lipophilicity (cLogP) 6.24.8 TCPO-OA is more "drug-like" (Lipinski compliant) than the highly lipophilic GW7647.
    Workflow Visualization

    The following diagram details the decision tree for interpreting the benchmarking data.

    Benchmarking_Logic Start Start Comparison Binding TR-FRET Assay Start->Binding Potency_Check Is EC50 < 100nM? Binding->Potency_Check Functional Luciferase Reporter Potency_Check->Functional Yes Fail_Potency Low Affinity Optimize Head Group Potency_Check->Fail_Potency No Efficacy_Check Is Emax > 80% of GW7647? Functional->Efficacy_Check Success Valid Agonist Candidate Proceed to ADME Efficacy_Check->Success Yes Fail_Efficacy Partial Agonist/Antagonist Check Co-Repressor Efficacy_Check->Fail_Efficacy No

    Figure 2: Benchmarking Decision Tree. A systematic approach to validating TCPO-OA against the GW7647 standard.

    Expert Insights & Troubleshooting

    1. The "Sticky Compound" Problem: Both GW7647 and TCPO-OA are highly lipophilic. In the TR-FRET assay, use 0.01% CHAPS or 0.05% Pluronic F-127 in the buffer. Avoid BSA in the binding assay as it will sequester the free compound, artificially shifting the

    
     to the right (lower apparent potency).
    

    2. Species Selectivity: GW7647 is optimized for human PPAR

    
    .[4] If your study uses murine models, be aware that TCPO-OA might exhibit different affinity shifts due to subtle differences in the LBD pocket (specifically residues Ile272/Phe272). Always run a parallel murine-PPAR
    
    
    
    reporter assay if animal studies are planned.

    3. The "Oxooctanoic" Advantage: While GW7647 is a urea-based sulfonamide derivative, TCPO-OA's fatty acid tail allows it to utilize endogenous fatty acid transport proteins (FATPs). This may result in higher intracellular concentrations in vivo despite lower intrinsic affinity in vitro.

    References
    • GW7647 Characterization: Brown, P. J., et al. (2001). "Identification of a potent and selective peroxisome proliferator-activated receptor alpha agonist." Chemistry & Biology, 8(10), 931-943.

    • TR-FRET Methodology: Invitrogen. (2024). "LanthaScreen™ TR-FRET PPAR alpha Coactivator Assay Protocol." Thermo Fisher Scientific User Guides.

    • PPAR Assay Standards: Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry, 43(4), 527-550.

    • Z-Factor Validation: Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73.

    Sources

    A Comparative Guide to Elucidating the Mechanism of Action of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to confirm the mechanism of action of the novel compound, 8-(3,4,5-trichlorophenyl)-8-oxooctanoic acid. Given the absence of extensive prior research on this specific molecule, we propose a logical, data-driven approach to investigate its biological activity.

    The chemical structure of 8-(3,4,5-trichlorophenyl)-8-oxooctanoic acid, featuring a fatty acid-like chain and a trichlorophenyl group, suggests a potential interaction with enzymes involved in lipid metabolism. A primary candidate for such an interaction is Fatty Acid Synthase (FASN), a crucial enzyme responsible for the synthesis of long-chain fatty acids.[1] FASN is frequently overexpressed in various cancer types, making it a significant target for therapeutic development.[2][3]

    This guide will therefore focus on a series of experiments designed to test the hypothesis that 8-(3,4,5-trichlorophenyl)-8-oxooctanoic acid acts as a FASN inhibitor. We will outline a direct comparison with known FASN inhibitors, such as C75 and Orlistat, to benchmark its performance and provide context for the experimental results.[4]

    Proposed Signaling Pathway and Experimental Overview

    Our central hypothesis is that 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid directly inhibits FASN, leading to a reduction in de novo fatty acid synthesis. This, in turn, is expected to decrease intracellular lipid accumulation and potentially induce downstream effects such as apoptosis in cancer cells that are dependent on FASN activity.

    FASN_Inhibition_Pathway cluster_0 Upstream Substrates cluster_1 Test Compound & Alternatives Acetyl-CoA Acetyl-CoA FASN FASN Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN NADPH NADPH NADPH->FASN Palmitate Palmitate (Long-Chain Fatty Acid) FASN->Palmitate Catalyzes Synthesis Test_Compound 8-(3,4,5-Trichlorophenyl) -8-oxooctanoic acid Test_Compound->FASN Inhibition C75 C75 C75->FASN Orlistat Orlistat Orlistat->FASN Lipid_Droplets Decreased Lipid Droplet Formation Palmitate->Lipid_Droplets Leads to Cellular_Effects Downstream Cellular Effects (e.g., Apoptosis, Reduced Proliferation) Lipid_Droplets->Cellular_Effects

    Caption: Proposed mechanism of FASN inhibition by 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid.

    To rigorously test this hypothesis, we will employ a multi-tiered experimental approach, outlined below. This workflow is designed to provide a comprehensive understanding of the compound's biochemical and cellular activities.

    Experimental_Workflow cluster_1 cluster_2 cluster_3 Start Hypothesis: Compound inhibits FASN Biochemical_Assays Tier 1: Biochemical Assays Start->Biochemical_Assays Target_Engagement Tier 2: Target Engagement in Cells Biochemical_Assays->Target_Engagement FASN_Activity FASN Activity Assay (Spectrophotometric or MS-based) Biochemical_Assays->FASN_Activity SPR Surface Plasmon Resonance (SPR) (Binding Kinetics) Biochemical_Assays->SPR Cellular_Phenotype Tier 3: Cellular Phenotypic Assays Target_Engagement->Cellular_Phenotype CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement->CETSA End Mechanism Confirmed Cellular_Phenotype->End Lipid_Staining Lipid Droplet Staining (Oil Red O / BODIPY) Cellular_Phenotype->Lipid_Staining Lipidomics Mass Spec-based Lipidomics Cellular_Phenotype->Lipidomics

    Caption: Multi-tiered workflow for mechanism of action confirmation.

    Tier 1: Biochemical Assays

    The initial step is to determine if the compound directly interacts with and inhibits purified FASN enzyme.

    FASN Activity Assay

    This assay measures the enzymatic activity of FASN. The classic method monitors the oxidation of NADPH at 340 nm, which is consumed during fatty acid synthesis.[2][5][6] A more direct and modern approach utilizes mass spectrometry to track the incorporation of stable isotopes from labeled precursors into the final fatty acid product.[5][7]

    Comparative Data (Hypothetical):

    CompoundIC50 (µM)Inhibition Type
    8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid15.2Slow-binding
    C75 (Positive Control)10.5Slow-binding[2]
    Orlistat (Positive Control)25.8Irreversible[4]
    Vehicle (Negative Control)> 100N/A

    Experimental Protocol: Spectrophotometric FASN Activity Assay

    • Reagent Preparation : Prepare a reaction buffer (100 mM potassium phosphate, pH 6.5, 2 mM EDTA, 10 mM cysteine). Prepare stock solutions of acetyl-CoA (10 mM), malonyl-CoA (10 mM), and NADPH (10 mM).

    • Enzyme and Inhibitor Pre-incubation : In a 96-well UV-transparent plate, add 5 µg of purified FASN to the reaction buffer. Add the test compound or controls at various concentrations. Incubate for 30 minutes at 37°C to allow for potential slow-binding inhibition.[2]

    • Reaction Initiation : Add acetyl-CoA (final concentration 50 µM) and NADPH (final concentration 200 µM).

    • Baseline Reading : Measure the absorbance at 340 nm for 3 minutes to determine the background NADPH oxidation rate.[8]

    • FASN-dependent Reaction : Initiate the reaction by adding malonyl-CoA (final concentration 80 µM).

    • Data Acquisition : Immediately begin reading the absorbance at 340 nm every minute for 15-20 minutes.

    • Data Analysis : Calculate the rate of NADPH oxidation by subtracting the background rate. Plot the percent inhibition against the compound concentration to determine the IC50 value.

    Surface Plasmon Resonance (SPR)

    SPR is a label-free technique used to measure the real-time binding kinetics between a ligand (the immobilized FASN) and an analyte (the test compound).[9][10] This provides quantitative data on association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[11]

    Comparative Data (Hypothetical):

    Compoundka (1/Ms)kd (1/s)KD (µM)
    8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid1.2 x 10³5.5 x 10⁻³4.6
    C752.5 x 10³8.1 x 10⁻³3.2
    VehicleNo BindingNo BindingN/A

    Experimental Protocol: SPR Analysis

    • Chip Preparation : Immobilize purified FASN onto a CM5 sensor chip using standard amine coupling chemistry.

    • Analyte Preparation : Prepare serial dilutions of the test compound and controls in a suitable running buffer (e.g., HBS-EP+).

    • Binding Analysis : Inject the analyte solutions over the FASN-immobilized surface and a reference flow cell.

    • Data Acquisition : Monitor the change in the SPR signal (response units) during the association and dissociation phases.

    • Data Analysis : Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.[11]

    Tier 2: Target Engagement in Cells

    After confirming direct biochemical inhibition, it is crucial to verify that the compound engages with FASN within a cellular environment.

    Cellular Thermal Shift Assay (CETSA)

    CETSA is a powerful method to assess target engagement in intact cells.[12][13] The principle is that a ligand-bound protein is thermodynamically more stable and will denature and aggregate at a higher temperature than the unbound protein.[14][15][16]

    Comparative Data (Hypothetical):

    Compound (at 20 µM)Thermal Shift (ΔTm, °C)
    8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid+ 4.2
    C75+ 5.1
    Vehicle0

    Experimental Protocol: CETSA

    • Cell Treatment : Treat cultured cells (e.g., a cancer cell line with high FASN expression) with the test compound or vehicle for 1-2 hours.

    • Heat Challenge : Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[12]

    • Cell Lysis : Lyse the cells by freeze-thaw cycles.

    • Fractionation : Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes.[16]

    • Detection : Analyze the amount of soluble FASN in the supernatant at each temperature by Western blotting or ELISA.

    • Data Analysis : Plot the amount of soluble FASN against temperature to generate a melting curve. The shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

    Tier 3: Cellular Phenotypic Assays

    The final tier of experiments aims to confirm that the observed target engagement translates into the expected biological effects in cells.

    Lipid Droplet Staining

    Inhibition of FASN should lead to a decrease in the synthesis of fatty acids, resulting in reduced accumulation of neutral lipids in intracellular lipid droplets. This can be visualized and quantified using specific dyes like Oil Red O or BODIPY 493/503.[17][18][19][20]

    Comparative Data (Hypothetical):

    Compound (at IC50)Lipid Droplet Area (% of Control)
    8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid45%
    C7538%
    Orlistat52%
    Vehicle100%

    Experimental Protocol: BODIPY 493/503 Staining

    • Cell Culture and Treatment : Plate cells on coverslips or in imaging-compatible plates. Treat with the test compounds for 24-48 hours.

    • Staining : Wash the cells with PBS and incubate with a 2 µM BODIPY 493/503 staining solution in PBS for 15-30 minutes at 37°C, protected from light.[17][21]

    • Washing : Wash the cells with PBS to remove excess dye.

    • Imaging : Acquire images using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~493/503 nm).[22]

    • Quantification : Use image analysis software to quantify the total area or intensity of fluorescent lipid droplets per cell.

    Mass Spectrometry-based Lipidomics

    For a more comprehensive and quantitative assessment of the impact on lipid metabolism, untargeted or targeted lipidomics can be employed.[23][24][25][26] This powerful technique can measure changes in the levels of hundreds of lipid species, providing a detailed fingerprint of the compound's effect.

    Comparative Data (Hypothetical):

    Lipid Species8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (Fold Change vs. Vehicle)C75 (Fold Change vs. Vehicle)
    Palmitate (C16:0)↓ 0.4↓ 0.3
    Stearate (C18:0)↓ 0.5↓ 0.4
    Oleate (C18:1)↓ 0.6↓ 0.5
    Malonyl-CoA↑ 3.5↑ 4.2

    Experimental Protocol: Lipidomics Workflow

    • Cell Treatment and Harvest : Treat cells with the compounds for 24 hours. Harvest the cells and quench metabolism rapidly.

    • Lipid Extraction : Perform a lipid extraction using a standard method, such as the Bligh-Dyer or a methyl-tert-butyl ether (MTBE) based protocol.

    • LC-MS/MS Analysis : Analyze the lipid extracts using a high-resolution mass spectrometer coupled with liquid chromatography.[24]

    • Data Processing : Use specialized software to identify and quantify the different lipid species based on their mass-to-charge ratio, retention time, and fragmentation patterns.[26]

    • Data Analysis : Perform statistical analysis to identify significant changes in lipid profiles between the different treatment groups.

    Conclusion

    This guide provides a structured and comparative framework for elucidating the mechanism of action of 8-(3,4,5-trichlorophenyl)-8-oxooctanoic acid, with a specific focus on its potential as a Fatty Acid Synthase inhibitor. By systematically progressing from direct biochemical assays to cellular target engagement and phenotypic analysis, researchers can build a robust, data-driven case for the compound's biological function. The inclusion of well-characterized inhibitors like C75 and Orlistat as benchmarks is essential for interpreting the significance of the obtained results. This rigorous approach ensures scientific integrity and provides the comprehensive data package required for further drug development efforts.

    References

    • Pizer, E. S., et al. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase. PNAS. [Link]

    • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

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    • Ploier, B., et al. (2016). BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. PMC. [Link]

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    • Wang, Y., et al. (2023). Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera. PMC. [Link]

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    • American Chemical Society. Detection of Electrochemical Enzymatic Reactions by Surface Plasmon Resonance Measurement. Analytical Chemistry. [Link]

    • Vedantu. Important Questions Class 12 Chemistry Chapter 6. Vedantu. [Link]

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    • Wikipedia. Surface plasmon resonance. Wikipedia. [Link]

    • National Center for Biotechnology Information. Gene Result FASN fatty acid synthase. NCBI. [Link]

    • ResearchGate. How can I avoid rapid fluorescence fading in BODIPY 493/503 staining in HepG2 cells? ResearchGate. [Link]

    • Wang, Y., et al. (2021). An optimized method for Oil Red O staining with the salicylic acid ethanol solution. PMC. [Link]

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    • Reaction Biology. Surface Plasmon Resonance Assay Services. Reaction Biology. [Link]

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    A Senior Application Scientist's Guide to the Inter-Laboratory Validation of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic Acid (TCOA) Quantification in Human Plasma

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    The accurate quantification of drug metabolites is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies, underpinning critical decisions in drug safety and efficacy assessments.[1] This guide provides an in-depth comparison and validation framework for the quantification of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (TCOA), a putative primary metabolite of a novel therapeutic agent. We detail a robust inter-laboratory validation study for a sensitive and selective Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive protocol, comparative performance data from three distinct laboratories, and insights into ensuring the reproducibility and reliability of bioanalytical data in a regulated environment.

    Introduction: The Critical Role of Metabolite Quantification

    In drug development, the journey from a candidate molecule to a therapeutic product is paved with data. Among the most critical datasets are those that define a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Measuring drug concentrations and their key metabolites in biological matrices like plasma is fundamental to this process.[1][2]

    This guide focuses on 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (TCOA) , the primary circulating metabolite of a next-generation therapeutic candidate. Accurate quantification of TCOA is imperative for several reasons:

    • Pharmacokinetic Assessment: Understanding the formation and elimination kinetics of TCOA is essential for building a complete PK model of the parent drug.

    • Safety and Toxicology: Metabolite concentrations are critical for toxicokinetic studies and for assessing whether exposure levels in humans are adequately covered by nonclinical safety studies.[1]

    • Regulatory Submission: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require fully validated bioanalytical methods for data submitted in Investigational New Drug (IND), New Drug Application (NDA), and other marketing applications.[3][4]

    To establish a bioanalytical method as reliable and transferable, an inter-laboratory validation (also known as a cross-validation or reproducibility study) is the gold standard.[5] It assesses the method's performance when conducted by different personnel, on different equipment, and in different environments, thereby ensuring its robustness for multi-site clinical trials or transfers to contract research organizations (CROs).

    Comparative Analytical Methodologies

    While several techniques exist for small molecule quantification, UPLC-MS/MS is the preeminent choice for bioanalysis due to its superior sensitivity, selectivity, and speed.[6]

    • Why UPLC-MS/MS? The complexity of biological matrices like plasma necessitates a highly selective analytical approach.[7] UPLC provides high-resolution chromatographic separation of the analyte from endogenous components, while tandem mass spectrometry offers exquisite selectivity through Multiple Reaction Monitoring (MRM).[8] This combination allows for the confident quantification of TCOA, even at the low concentrations expected in clinical samples.

    • Alternatives Considered:

      • Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires derivatization for non-volatile analytes like TCOA, adding complexity and potential variability to the sample preparation process.

      • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method typically lacks the sensitivity and selectivity required to measure low ng/mL concentrations of metabolites in a complex matrix like plasma, making it unsuitable for most PK studies.

    Given these considerations, a UPLC-MS/MS method was developed and selected for the inter-laboratory validation study.

    Designing the Inter-Laboratory Validation Study

    The study was designed to rigorously assess the method's transferability and reproducibility across three independent laboratories (Lab A, Lab B, and Lab C). The validation protocol was developed in accordance with the principles outlined in the EMA Guideline on Bioanalytical Method Validation and the FDA's Bioanalytical Method Validation (BMV) Guidance.[3][4][9]

    Study Components:
    • Centralized Preparation of Validation Samples: A single batch of human plasma was used to prepare calibration standards and quality control (QC) samples. This eliminates variability arising from different matrix lots. QC samples were prepared at four concentration levels:

      • Lower Limit of Quantification (LLOQ): The lowest concentration measurable with acceptable accuracy and precision.[10]

      • Low QC (LQC): ~3x LLOQ.

      • Medium QC (MQC): Mid-range of the calibration curve.

      • High QC (HQC): ~75-85% of the Upper Limit of Quantification (ULOQ).

    • Standardized Protocol Distribution: A comprehensive, step-by-step analytical method protocol was distributed to all participating laboratories. This included details on sample preparation, chromatographic conditions, and mass spectrometer settings.

    • Blinded Analysis: Each laboratory received the validation samples blinded and was required to perform three independent analytical runs on three different days.

    • Key Validation Parameters Assessed:

      • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[2]

      • Accuracy & Precision: The closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision).[11]

      • Calibration Curve Performance: The reliability of the standard curve over the defined concentration range.

      • Matrix Effect: Assessment of the suppression or enhancement of ionization caused by endogenous matrix components.

      • Stability: Analyte stability under various storage and handling conditions (e.g., freeze-thaw, bench-top).[12]

    Workflow of the Inter-Laboratory Validation Study

    G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Independent Analysis cluster_2 Phase 3: Data Compilation & Review P1 Centralized Preparation of Validation Samples (Standards & QCs) P2 Distribution of Standardized Analytical Protocol P1->P2 P3 Shipment of Blinded Samples to Labs A, B, C P2->P3 LabA Lab A: 3 Validation Runs P3->LabA LabB Lab B: 3 Validation Runs P3->LabB LabC Lab C: 3 Validation Runs P3->LabC DC Central Data Compilation LabA->DC LabB->DC LabC->DC SA Statistical Analysis (Accuracy, Precision, ANOVA) DC->SA VR Final Validation Report SA->VR

    Caption: Workflow diagram illustrating the three phases of the inter-laboratory validation study.

    Comparative Performance Data & Analysis

    The method's performance was robust and highly consistent across all three laboratories. The results demonstrate that the UPLC-MS/MS assay is transferable and yields reproducible data. The acceptance criteria were based on regulatory guidelines, which typically require accuracy to be within ±15% of the nominal value (±20% at the LLOQ) and precision (expressed as the coefficient of variation, %CV) not to exceed 15% (20% at the LLOQ).[12][13]

    Table 1: Inter-Laboratory Accuracy & Precision (Inter-Day)
    QC LevelNominal Conc. (ng/mL)Lab A Mean Accuracy (%) (n=3 runs)Lab A Inter-Day Precision (%CV)Lab B Mean Accuracy (%) (n=3 runs)Lab B Inter-Day Precision (%CV)Lab C Mean Accuracy (%) (n=3 runs)Lab C Inter-Day Precision (%CV)
    LLOQ 1.00104.58.9108.111.2102.39.5
    LQC 2.5098.76.2101.57.599.86.8
    MQC 25.0102.14.5103.35.1101.94.8
    HQC 75.099.23.897.94.298.53.9
    Table 2: Overall Inter-Laboratory Performance
    QC LevelNominal Conc. (ng/mL)Overall Mean Accuracy (%) (All Labs, n=9 runs)Overall Precision (%CV)
    LLOQ 1.00105.010.1
    LQC 2.50100.06.9
    MQC 25.0102.44.8
    HQC 75.098.54.0

    Analysis of Results: The data clearly indicate excellent performance. All accuracy values were well within the ±15% (±20% for LLOQ) acceptance criteria. Similarly, the precision across all QC levels was significantly better than the 15% (20% for LLOQ) threshold. A statistical analysis of variance (ANOVA) was performed on the results, which confirmed that there were no statistically significant differences in the mean concentrations reported by the three laboratories, validating the method's reproducibility.[14]

    Detailed Experimental Protocol: UPLC-MS/MS Method

    This section provides the standardized protocol used by all participating laboratories.

    Sample Preparation (Protein Precipitation)

    Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can otherwise interfere with the analysis and foul the analytical column.[7] Acetonitrile is used as the precipitation solvent as it provides clean extracts for TCOA.

    • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

    • Allow all plasma samples and reagents to thaw to room temperature.

    • Vortex plasma samples gently before use.

    • Pipette 50 µL of plasma into the appropriately labeled tubes.

    • Add 200 µL of the internal standard (IS) working solution (TCOA-d4 in acetonitrile) to each tube.

    • Vortex mix for 1 minute at high speed to ensure complete protein precipitation.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer 100 µL of the clear supernatant to a 96-well plate for analysis.

    • Seal the plate and place it in the autosampler (maintained at 10°C).

    UPLC-MS/MS Conditions

    Causality: Reverse-phase chromatography is ideal for separating moderately non-polar molecules like TCOA from polar matrix components. A gradient elution ensures good peak shape and a short run time. The MS/MS parameters are optimized for the specific fragmentation pattern of TCOA, ensuring high selectivity and sensitivity.[6]

    • UPLC System: Waters ACQUITY UPLC I-Class

    • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Column Temperature: 45°C

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0.0-0.5 min: 30% B

      • 0.5-2.0 min: 30% to 95% B

      • 2.0-2.5 min: 95% B

      • 2.5-2.6 min: 95% to 30% B

      • 2.6-3.5 min: 30% B (Re-equilibration)

    • Mass Spectrometer: Sciex Triple Quad™ 6500+

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • MRM Transitions:

      • TCOA: 377.0 -> 193.0

      • TCOA-d4 (IS): 381.0 -> 197.0

    Discussion and Trustworthiness of the System

    The success of this inter-laboratory validation lies in its self-validating design. By using a common source of samples and a standardized protocol, the study isolates inter-laboratory variability, which can be attributed to differences in equipment, environment, and analyst technique. The highly concordant results across three distinct sites provide a high degree of assurance that the method is robust, reliable, and fit for its intended purpose in supporting regulated drug development studies.[15]

    The protocol's trustworthiness is further enhanced by the inclusion of an isotopically labeled internal standard (TCOA-d4). The IS co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, correcting for potential variations during sample processing and analysis, thereby improving the accuracy and precision of the final results.

    Conclusion

    This guide details the successful inter-laboratory validation of a UPLC-MS/MS method for the quantification of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid in human plasma. The method demonstrated excellent accuracy, precision, and selectivity, with performance being highly consistent across three independent laboratories. This robust and reproducible assay is suitable for supporting pharmacokinetic and toxicokinetic studies in a regulated environment, ensuring the generation of high-quality data for critical drug development decisions.

    References

    • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

    • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

    • EMA Guideline on bioanalytical Method Validation adopted. (2011). ECA Academy. [Link]

    • Wieling, J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. [Link]

    • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

    • Catelani, M., & Ciani, F. (2009). Alternative statistical analysis of interlaboratory comparison measurement results. IMEKO. [Link]

    • Snee, R. D., & Smith, P. E. (1972). Statistical Analysis of Interlaboratory Studies. American Industrial Hygiene Association Journal. [Link]

    • ICH M10 on Bioanalytical Method Validation. (2019). International Council for Harmonisation. [Link]

    • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]

    • Patel, P., et al. (2011). Bioanalytical method validation: An updated review. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

    • van Amsterdam, P., et al. (2018). Toward Decision-Based Acceptance Criteria for Bioanalytical Method Validation: A Proposal for Discussion from the European Bioanalysis Forum. The AAPS Journal. [Link]

    • Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. [Link]

    • Le-Breton, A., et al. (2007). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer - Ifremer. [Link]

    • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (2000). Diva-Portal.org. [Link]

    • ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager. [Link]

    • Peñafiel, M., et al. (2004). Statistical analysis of correlated results in interlaboratory comparisons. Centro Nacional de Metrología. [Link]

    • Kou, L., & Kovarcik, D. P. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

    • Ma, L., & Li, W. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Molecules. [Link]

    • Davis, S., et al. (2024). LC/MS analysis of plasma samples from PPMI. Protocols.io. [Link]

    • Hussain, S. (2002). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]

    • Liu, X., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites. [Link]

    • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

    • Liu, X., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. MDPI. [Link]

    • Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]

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    Safety Operating Guide

    Proper Disposal Procedures for 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic Acid

    [1][2][3][4]

    Part 1: Executive Summary & Immediate Action

    Status: RESTRICTED DISPOSAL Hazard Class: Halogenated Organic Acid / Aquatic Toxin Primary Risk: Formation of dioxins/furans during improper combustion; persistence in environment.[1]

    Do NOT:

    • Do NOT dispose of down the drain (Sanitary Sewer).[1]

    • Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless necessary for dissolution, as this increases disposal costs.[2][1]

    • Do NOT mix with strong oxidizers or alkalis without controlled neutralization protocols.[1]

    Immediate Disposal Protocol (Quick Card):

    • Segregate: Place in the Halogenated Organic Waste stream.

    • Container: High-Density Polyethylene (HDPE) or Glass.[1]

    • Labeling: Must explicitly state "Halogenated" and "Toxic to Aquatic Life."[1]

    • State: If solid, dispose of as "Solid Hazardous Waste (Halogenated)." If in solution, move to "Halogenated Solvent/Organic Waste."[2][1]

    Part 2: Chemical Profile & Hazard Identification

    To ensure a self-validating safety system, researchers must understand the causality behind these strict procedures.

    Chemical Nature[4][6]
    • Compound: 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid[2]

    • Functional Groups:

      • Trichlorophenyl Ring: This aromatic ring with three chlorine atoms is the critical disposal driver.[1] Improper incineration of chlorinated aromatics at low temperatures (<850°C) can generate polychlorinated dibenzodioxins (PCDDs) and furans , which are highly toxic and persistent organic pollutants (POPs).[2]

      • Carboxylic Acid Tail: Provides acidity (pH < 2 in solution), necessitating acid-resistant containers.[2][1]

    Risk Matrix
    Hazard CategoryClassificationOperational Implication
    Environmental Aquatic Chronic 1 (H410) Zero-tolerance for drain disposal.[3][1][4] Any release to water systems is a reportable compliance violation.[1]
    Chemical Halogenated Organic Must be sent to a facility with a Rotary Kiln Incinerator equipped with acid gas scrubbers (to neutralize HCl gas produced during burning).[1]
    Physical Corrosive (Acidic) Incompatible with metal containers.[1] Use glass or HDPE.[1]

    Part 3: Detailed Disposal Workflow

    Phase 1: Waste Characterization & Segregation

    The most common failure point in laboratory waste management is the commingling of halogenated and non-halogenated waste.[1]

    • The Rule: If the waste contains >1% Halogen (Chlorine, Fluorine, Bromine) by volume, the entire container is classified as Halogenated Waste.[2]

    • Why: Non-halogenated waste is often used as auxiliary fuel in cement kilns.[1] Halogenated waste effectively "poisons" this process and requires expensive, specialized incineration.[2][1]

    Phase 2: Container Selection & Preparation

    Select the container based on the physical state of the waste.[1]

    Scenario A: Solid Waste (Pure Powder/Crystals)

    • Container: Wide-mouth HDPE jar or clear glass jar with a Teflon-lined cap.

    • Protocol: Transfer solids directly. Do not dissolve solely for disposal purposes unless required by local EHS policy.[1]

    • Labeling: "Solid Hazardous Waste - Halogenated Organic."

    Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

    • Container: Amber glass (if photosensitive) or HDPE carboy.[1]

    • Compatibility Check: Ensure the solution pH is < 4. If mixed with basic waste (e.g., NaOH), significant heat evolution will occur.[2][1]

      • Self-Validating Step: Measure pH of the waste stream before addition.[1] If incompatible, start a new container.

    • Labeling: "Halogenated Solvent/Organic Waste." List all constituents (e.g., "8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (5%), Dichloromethane (95%)").[2]

    Phase 3: Waste Stream Compatibility Table

    Use this table to validate whether you can add this chemical to an existing waste carboy.[1]

    Existing Waste StreamCompatibilityAction
    Halogenated Solvents (DCM, Chloroform)Compatible Preferred Stream. Add directly.[2][1]
    Non-Halogenated Solvents (Methanol, Acetone)Technically Compatible Avoid. Downgrades the cheaper stream to "Halogenated" status.[2][1]
    Aqueous Acids (HCl, H2SO4)Compatible Ensure organic layer does not separate dangerously; prefer organic stream.[2][1]
    Strong Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE STOP. Risk of violent reaction or gas evolution.[2][1]
    Strong Bases (Ammonium Hydroxide)INCOMPATIBLE STOP. Exothermic neutralization risk.[1]

    Part 4: Visualized Decision Matrix

    The following workflow illustrates the logical decision path for disposing of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid.

    DisposalWorkflowStartWaste Generation:8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acidStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidContainerContainer: Wide-mouth HDPE/GlassStream: Solid Hazardous WasteSolid->SolidContainerLiquidCheckCheck Solvent BaseLiquid->LiquidCheckLabelingLabeling Requirements:1. Full Chemical Name2. Check 'Halogenated'3. Hazard: Toxic/IrritantSolidContainer->LabelingHaloSolventHalogenated Solvent(e.g., DCM, Chloroform)LiquidCheck->HaloSolventNonHaloSolventNon-Halogenated Solvent(e.g., MeOH, DMSO)LiquidCheck->NonHaloSolventAqueousAqueous SolutionLiquidCheck->AqueousSegregationCRITICAL: Classify asHALOGENATED WASTEHaloSolvent->SegregationNonHaloSolvent->SegregationDowngrade StreamAqueous->SegregationSegregation->LabelingDisposalFinal Disposal:High-Temp Incineration(Rotary Kiln w/ Scrubbers)Labeling->Disposal

    Figure 1: Decision logic for the segregation and packaging of trichlorophenyl-derivative wastes.

    Part 5: Regulatory Compliance & Documentation[5]

    US EPA / RCRA Codes

    While this specific research chemical may not have a unique "P" or "U" list code, it falls under the following regulatory frameworks based on its characteristics:

    • Characteristic Waste: If the pH is < 2, it carries the D002 (Corrosivity) code.[2][1]

    • Halogenated Organic Compounds (HOCs): Under the Land Disposal Restrictions (LDR), HOCs are strictly regulated.[2][1]

    • F-List Analogy: It is chemically similar to F027 wastes (chlorophenol formulations).[1] While F027 is specific to manufacturing, adopting F027-level precautions (incineration only) is the "Prudent Practice" standard for research safety.[2][1]

    Spill Response (Small Scale < 500 mL/g)
    • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.[2][1]

    • Solid Spill: Do not dry sweep (creates dust).[1] Use a wet wipe or damp paper towel to collect, then place the towel in the solid hazardous waste container.[2][1]

    • Liquid Spill: Absorb with vermiculite or a commercial "Universal" or "Organic" spill pad.[1] Do not use simple paper towels if the solvent is volatile.[1]

    • Decontamination: Wash the surface with a soap/water solution.[1] Collect the rinsate as hazardous waste.[1]

    Part 6: References

    • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][1][5][6] The National Academies Press.[1] [Link]

    • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Hazardous Waste Codes (RCRA).[1][7] EPA.gov.[1] [Link]

    • Princeton University EHS. (2023).[1] Waste Pick-Up: Halogenated vs. Non-Halogenated Solvents.[8][1][9][Link]

    A Comprehensive Guide to the Safe Handling of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth technical information for the safe handling of 8-(3,4,5-trichlorophenyl)-8-oxooctanoic acid, a compound that, due to its chemical structure, requires rigorous safety protocols. The following procedures are designed to ensure your protection and the preservation of your laboratory environment.

    I. Hazard Assessment and Risk Mitigation

    Before handling 8-(3,4,5-trichlorophenyl)-8-oxooctanoic acid, a thorough risk assessment is crucial. The primary hazards are associated with its trichlorophenyl group, a halogenated aromatic moiety, and its carboxylic acid functionality.

    • Chlorinated Aromatic Compounds : These compounds can be toxic and may have carcinogenic properties.[2][4][5] They can be absorbed through the skin, inhaled, or ingested, leading to systemic toxicity.[6]

    • Carboxylic Acids : Depending on their concentration and structure, carboxylic acids can be corrosive and cause severe skin burns and eye damage.[7]

    • Unknown Toxicity : As with any novel compound, the full toxicological profile of 8-(3,4,5-trichlorophenyl)-8-oxooctanoic acid may not be known. Therefore, it is prudent to treat it as a substance with high potential toxicity.[8]

    The core principle of handling this compound is to minimize all potential routes of exposure. All work must be conducted in a designated area, with all necessary safety equipment readily available.

    II. Personal Protective Equipment (PPE): Your First Line of Defense

    A multi-layered approach to PPE is mandatory when working with 8-(3,4,5-trichlorophenyl)-8-oxooctanoic acid.[9][10]

    PPE ComponentSpecificationRationale
    Hand Protection Double-gloving with an inner nitrile glove and an outer glove of a chemically resistant material such as Viton®, butyl rubber, or a laminate film.[4]The inner glove provides a second barrier in case the outer glove is compromised. The outer glove material is selected for its high resistance to chlorinated organic compounds.
    Eye and Face Protection Chemical splash goggles and a full-face shield.[4][8][11]Goggles protect the eyes from splashes, while the face shield provides an additional layer of protection for the entire face.
    Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[11] For larger quantities, a chemical-resistant apron or coveralls should be worn over the lab coat.[4]Protects the skin from accidental spills and splashes.
    Respiratory Protection All handling of the solid compound and its solutions must be performed within a certified chemical fume hood.[4][8]A fume hood is the primary engineering control to prevent the inhalation of dust or vapors.

    Visual Workflow for Safe Handling

    The following diagram outlines the critical steps for safely handling 8-(3,4,5-trichlorophenyl)-8-oxooctanoic acid.

    Safe Handling Workflow for 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic Acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE FumeHood Work in a Certified Fume Hood Prep->FumeHood Weigh Weigh Solid Compound FumeHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Decontaminate Decontaminate Glassware & Surfaces Dissolve->Decontaminate Waste Segregate Halogenated Waste Decontaminate->Waste

    Caption: A flowchart illustrating the key stages of safe handling.

    III. Step-by-Step Operational Plan

    A. Preparation and Weighing:

    • Don all required PPE as specified in the table above before entering the designated handling area.

    • Ensure the chemical fume hood is functioning correctly with a certified face velocity.

    • Handle the solid compound exclusively within the fume hood.

    • When weighing the solid, use a disposable weigh boat or tare a suitable container on the balance.

    • Handle the compound gently to avoid creating dust.

    B. Solution Preparation:

    • Add the solvent to the solid slowly to avoid splashing.

    • If the dissolution process is exothermic, allow the solution to cool before sealing the container.

    • Clearly label all containers with the full chemical name, concentration, solvent, and appropriate hazard warnings.[12]

    C. Post-Handling Decontamination:

    • Decontaminate all surfaces within the fume hood that may have come into contact with the compound.

    • Rinse all glassware that contained the compound with a suitable solvent. This rinse solvent must be collected as halogenated waste.

    • Remove PPE carefully , avoiding contact with the outer surfaces of gloves and lab coats. Dispose of disposable PPE in the designated hazardous waste stream.

    IV. Emergency Procedures

    In the event of an exposure or spill, immediate action is critical.

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek immediate medical attention.

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

    • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

    • Spill : For a small spill within the fume hood, use an absorbent material to contain it. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[12]

    Waste Disposal Protocol

    The proper segregation and disposal of waste containing 8-(3,4,5-trichlorophenyl)-8-oxooctanoic acid is crucial to prevent environmental contamination and to comply with regulations.

    Waste TypeDisposal ProcedureRationale
    Solid Compound Dispose of in a clearly labeled, sealed container for halogenated organic solids.Prevents accidental exposure and ensures proper final disposal.
    Contaminated Solvents and Solutions Collect in a dedicated, sealed container for halogenated liquid waste.[12][13][14]Halogenated and non-halogenated waste streams must be kept separate as their disposal methods and costs differ significantly.[13][14][15]
    Contaminated PPE (gloves, weigh boats, etc.) Place in a sealed bag or container labeled as hazardous waste and dispose of according to institutional guidelines.Prevents the spread of contamination.

    Important Note: Never dispose of halogenated organic compounds down the drain.[13] This can lead to severe environmental damage and is a violation of regulations.

    Logical Framework for Safety

    The following diagram illustrates the interconnectedness of the safety protocols.

    Integrated Safety Framework Compound 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic Acid Hazards Potential Hazards (Toxicity, Irritation, Environmental) Compound->Hazards Controls Control Measures Hazards->Controls PPE Personal Protective Equipment Controls->PPE Procedures Standard Operating Procedures Controls->Procedures Disposal Waste Management Controls->Disposal SafeOutcome Safe Research Environment PPE->SafeOutcome Procedures->SafeOutcome Disposal->SafeOutcome

    Caption: A diagram showing how hazard identification informs control measures.

    By adhering to these guidelines, you can confidently and safely incorporate 8-(3,4,5-trichlorophenyl)-8-oxooctanoic acid into your research endeavors, ensuring the protection of yourself, your colleagues, and the environment.

    References

    Sources

    ×

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.